molecular formula C13H15NO7 B12335660 Diethyl (2-nitrophenoxy)propanedioate CAS No. 32539-24-5

Diethyl (2-nitrophenoxy)propanedioate

Cat. No.: B12335660
CAS No.: 32539-24-5
M. Wt: 297.26 g/mol
InChI Key: ZXDHCEDTUUKMFO-UHFFFAOYSA-N
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Description

Diethyl (2-nitrophenoxy)propanedioate is a useful research compound. Its molecular formula is C13H15NO7 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (2-nitrophenoxy)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2-nitrophenoxy)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32539-24-5

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

diethyl 2-(2-nitrophenoxy)propanedioate

InChI

InChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-8-6-5-7-9(10)14(17)18/h5-8,11H,3-4H2,1-2H3

InChI Key

ZXDHCEDTUUKMFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl (2-nitrophenoxy)propanedioate, a valuable intermediate in organic synthesis. The document elucidates the core chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide is intended for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering a blend of theoretical understanding and practical, field-tested insights.

Introduction and Significance

Diethyl (2-nitrophenoxy)propanedioate, also known as diethyl (2-nitrophenoxy)malonate, is a versatile chemical intermediate. Its structure, incorporating a nitrophenoxy moiety and a malonic ester group, offers multiple avenues for further chemical modification. The malonic ester component can be readily alkylated, hydrolyzed, and decarboxylated to introduce a variety of functional groups, making it a valuable building block in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be diazotized or acylated, further expanding its synthetic utility. This compound and its derivatives are of interest in the development of novel heterocyclic compounds and as precursors for pharmacologically active molecules.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of Diethyl (2-nitrophenoxy)propanedioate is classically achieved via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The key steps in this process are:

  • Deprotonation of 2-Nitrophenol: The phenolic proton of 2-nitrophenol is acidic and can be removed by a suitable base to form the 2-nitrophenoxide ion. The choice of base is critical; strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed to ensure complete deprotonation.[3] The resulting 2-nitrophenoxide is a potent nucleophile.

  • Nucleophilic Attack: The 2-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a diethyl malonate derivative bearing a good leaving group, typically a halide such as bromide (in diethyl bromomalonate). This attack proceeds via an SN2 mechanism, leading to the formation of the C-O ether bond and the displacement of the leaving group.[4][5]

The presence of the electron-withdrawing nitro group on the phenyl ring enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.

Visualizing the Reaction Pathway

The following diagram illustrates the Williamson ether synthesis for Diethyl (2-nitrophenoxy)propanedioate.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Nitrophenol 2-Nitrophenol 2_Nitrophenoxide 2-Nitrophenoxide Ion 2_Nitrophenol->2_Nitrophenoxide Deprotonation Base Base (e.g., NaH) Base->2_Nitrophenoxide Diethyl_Bromomalonate Diethyl Bromomalonate Product Diethyl (2-nitrophenoxy)propanedioate Diethyl_Bromomalonate->Product 2_Nitrophenoxide->Product SN2 Attack Byproduct NaBr

Caption: Williamson ether synthesis of Diethyl (2-nitrophenoxy)propanedioate.

Experimental Protocol: A Step-by-Step Guide

This protocol is a comprehensive guide based on established procedures for analogous Williamson ether syntheses.[6][7] Researchers should adapt and optimize these conditions based on their specific laboratory setup and available reagents.

4.1. Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
2-NitrophenolC₆H₅NO₃139.111.39 g (10 mmol)>98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g (11 mmol)60%
Diethyl BromomalonateC₇H₁₁BrO₄239.062.39 g (10 mmol)>97%
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed
Brine (Saturated aqueous NaCl)NaCl58.44As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

4.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Procedure

  • Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a stopper. Flame-dry the glassware and allow it to cool to room temperature under a stream of inert gas.

  • Formation of the Phenoxide: To the flask, add sodium hydride (0.44 g, 11 mmol of 60% dispersion). Carefully wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of 2-Nitrophenol: Dissolve 2-nitrophenol (1.39 g, 10 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the stirred sodium hydride suspension over 15-20 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium 2-nitrophenoxide will be indicated by a color change and the cessation of hydrogen gas evolution.

  • Addition of Diethyl Bromomalonate: Add diethyl bromomalonate (2.39 g, 10 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Diethyl (2-nitrophenoxy)propanedioate as a pure product.

Safety and Handling

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Diethyl Bromomalonate: This compound is a lachrymator and is harmful if swallowed or inhaled. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • 2-Nitrophenol: 2-Nitrophenol is toxic and an irritant. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Use in a fume hood and wear appropriate gloves.

  • General Precautions: Always wear appropriate PPE in the laboratory. Ensure all reactions are carried out in a well-ventilated fume hood.

Conclusion

The synthesis of Diethyl (2-nitrophenoxy)propanedioate via the Williamson ether synthesis is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by adhering to strict safety protocols, researchers can efficiently produce this valuable synthetic intermediate. The insights and detailed protocol provided in this guide are intended to empower scientists in their pursuit of novel chemical entities with potential applications in drug discovery and development.

References

  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Sciencemadness Discussion Board. Preparation of Diethyl Malonate. Available from: [Link]

  • Pearson. Two different Williamson ether syntheses can be used to make the... Available from: [Link]

  • Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available from: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available from: [Link]

  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. Available from: [Link]

  • Ataman Kimya. DIETHYL PROPANEDIOATE. Available from: [Link]

  • Organic Syntheses. Malonic acid, bromo-, ethyl ester. Available from: [Link]

  • Sci-Space. Bingel-Hirsch Addition of Diethyl Bromomalonate to Ion- Encapsulated Fullerene M@C60 (M... Available from: [Link]

  • MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]

  • Sciencemadness Discussion Board. Synthesis of diethyl diethylmalonate. Available from: [Link]

  • PubChemLite. Diethyl 2-(4-nitrophenoxy)malonate (C13H15NO7). Available from: [Link]

Sources

Diethyl (2-nitrophenoxy)propanedioate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl 2-(2-nitrophenoxy)malonate ). This compound serves as a critical intermediate in the synthesis of 1,4-benzoxazine scaffolds, a privileged structure in medicinal chemistry found in anticoagulants, antihypertensives, and neuroprotective agents.

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate is an O-alkylated malonic ester derivative primarily utilized as a high-value synthetic precursor. Its core utility lies in its ability to undergo a reduction-cyclization cascade to form ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . This transformation provides a rapid entry into the 1,4-benzoxazin-3-one pharmacophore, bypassing the regioselectivity issues often encountered when alkylating 2-aminophenols directly.

This guide outlines the physicochemical profile, validated synthesis protocols, and the mechanistic pathways that make this compound a staple in heterocyclic drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyDescription
IUPAC Name Diethyl 2-(2-nitrophenoxy)propanedioate
Common Name Diethyl (2-nitrophenoxy)malonate
Molecular Formula C₁₃H₁₅NO₇
Molecular Weight 297.26 g/mol
Structure A malonic ester moiety linked via an ether oxygen to the ortho position of a nitrobenzene ring.
Physical State Typically a viscous yellow oil or low-melting solid (dependent on purity).
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone, Ethanol); insoluble in water.
Stability Stable under ambient conditions; sensitive to strong bases (decarboxylation/hydrolysis) and reducing agents (nitro reduction).
Key Functional Groups Nitro (-NO₂): Electrophilic, reducible to amine.Diester (-COOEt): Susceptible to hydrolysis, transesterification, and nucleophilic attack.Ether Linkage (-O-): Stable anchor for the benzoxazine ring.

Synthesis & Production

The industrial and laboratory synthesis of Diethyl (2-nitrophenoxy)propanedioate follows a Williamson ether synthesis strategy. The reaction involves the nucleophilic attack of the 2-nitrophenoxide anion on diethyl bromomalonate.

Mechanistic Pathway
  • Deprotonation: A weak base (typically Potassium Carbonate, K₂CO₃) deprotonates 2-nitrophenol (pKa ~7.2) to form the nitrophenoxide anion.

  • SN2 Substitution: The phenoxide anion attacks the alpha-carbon of diethyl bromomalonate, displacing the bromide ion.

  • Product Formation: The resulting ether is isolated after filtration of inorganic salts and solvent removal.

Experimental Protocol: Synthesis of Diethyl (2-nitrophenoxy)malonate
  • Reagents: 2-Nitrophenol (1.0 eq), Diethyl bromomalonate (1.1 eq), K₂CO₃ (1.5 eq), Acetone (anhydrous).

  • Procedure:

    • Dissolve 2-nitrophenol in anhydrous acetone under an inert atmosphere (N₂).

    • Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to ensure phenoxide formation (color change to bright yellow/orange).

    • Add diethyl bromomalonate dropwise.

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of 2-nitrophenol.

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

    • Purification: The crude oil can be used directly or purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reactivity Profile & Applications

The primary value of Diethyl (2-nitrophenoxy)propanedioate lies in its "latent" nucleophilicity. The nitro group masks an amino group, which, upon release, triggers an intramolecular cyclization.

Reduction-Cyclization Cascade (The Benzoxazine Route)

Upon reduction of the nitro group, the resulting aniline derivative is positioned perfectly to attack one of the adjacent ester carbonyls. This spontaneous cyclization yields the 1,4-benzoxazin-3-one scaffold.

  • Reagents: H₂ (1 atm) / 10% Pd-C or Fe / Acetic Acid.

  • Mechanism:

    • Reduction: -NO₂

      
       -NH₂.
      
    • Intramolecular Acylation: The amine nitrogen attacks the ester carbonyl (5-exo-trig or 6-exo-trig geometry favored).

    • Elimination: Loss of ethanol yields the lactam ring.

BenzoxazineSynthesis Start 2-Nitrophenol Inter Diethyl (2-nitrophenoxy)malonate (Intermediate) Start->Inter SN2 Alkylation Reagent Diethyl bromomalonate (K2CO3, Acetone) Amine [Diethyl (2-aminophenoxy)malonate] (Transient) Inter->Amine Nitro Reduction Red Reduction (H2/Pd-C or Fe/AcOH) Product Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate Amine->Product Spontaneous Cyclization (-EtOH)

Figure 1: Synthesis pathway from 2-nitrophenol to the benzoxazinone scaffold via the diethyl (2-nitrophenoxy)malonate intermediate.

Hydrolysis and Decarboxylation

Under acidic or basic hydrolysis conditions, the diester can be converted to the dicarboxylic acid. Heating this acid results in decarboxylation, yielding (2-nitrophenoxy)acetic acid . This pathway is useful if the target is a simple ether chain rather than the cyclic benzoxazine.

Applications in Drug Discovery

The 1,4-benzoxazine core derived from this intermediate is a "privileged scaffold" in medicinal chemistry.

  • Anticoagulants: Structural analogs of warfarin and other coumarins.

  • Neuroprotection: Benzoxazinones exhibit antioxidant properties and can act as neuroprotective agents.

  • Hydroxamic Acid Derivatives: The remaining ester group on the benzoxazine ring (Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) can be converted to a hydroxamic acid (-CONHOH), creating potent HDAC inhibitors or 5-Lipoxygenase inhibitors .

Case Study: Carbanion Oxidation

Research by Kikelj et al. demonstrated that Diethyl (2-nitrophenoxy)malonate can be subjected to carbanion oxidation to introduce a hydroxy group at the alpha-position. This leads to 2-hydroxy-1,4-benzoxazine derivatives, which are difficult to access via other routes.

Safety & Handling

  • Hazards: As a nitroaromatic compound, it should be treated as potentially toxic and an irritant.

  • Diethyl Bromomalonate: A potent lachrymator. Handle only in a functioning fume hood.

  • Storage: Store in a cool, dry place. The ester linkage is susceptible to hydrolysis if exposed to moisture over long periods.

References

  • Kikelj, D. et al. (2001). Synthesis of novel 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. Journal of Heterocyclic Chemistry.

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226.

  • PubChem Compound Summary. (n.d.). Diethyl 2-(2-nitrophenyl)malonate (Structural Analog). National Center for Biotechnology Information. (Note: Cited for structural analogy of the malonate moiety; the phenoxy-ether is a distinct derivative).

Structural Elucidation and Synthetic Utility of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl 2-(2-nitrophenoxy)malonate) is a critical intermediate in the synthesis of nitrogen-oxygen heterocycles. Structurally, it consists of a propanedioate (malonate) core linked via an ether bond to a 2-nitrophenyl ring.

Its significance in drug development lies in its role as a "privileged scaffold precursor." Upon reduction, it undergoes spontaneous intramolecular cyclization to form 2H-1,4-benzoxazin-3(4H)-ones . These benzoxazinone derivatives are pharmacophores found in anticoagulants, hydroxamic acid-based HDAC inhibitors, and potassium channel openers.

Structural Connectivity

The molecule comprises three distinct chemical environments:

  • The Malonate Core: A central methine carbon (

    
    ) flanked by two ethyl ester groups. The acidity of this proton is modulated by the adjacent oxygen atom.
    
  • The Ether Linkage: An

    
    -glycosidic-like bond connecting the malonate to the aromatic system.
    
  • The Nitroarene: A phenyl ring substituted at the ortho position with a nitro group (

    
    ), providing the electrophilic potential for downstream cyclization.
    

Synthetic Pathway & Process Control

The synthesis of diethyl (2-nitrophenoxy)propanedioate is classically achieved via a Williamson Ether Synthesis . This involves the nucleophilic attack of a phenoxide ion on a halogenated malonate.

Reaction Mechanism

The reaction utilizes 2-nitrophenol and diethyl bromomalonate . Due to the steric bulk of the ortho-nitro group and the potential for C-alkylation vs. O-alkylation, the choice of base and solvent is critical.

  • Reagents: 2-Nitrophenol, Diethyl bromomalonate.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF.

Critical Process Parameter (CPP): The use of


 in refluxing acetone is often preferred over stronger bases like 

to minimize side reactions such as decarboxylation or hydrolysis of the ester groups.
Synthesis Workflow Diagram

Synthesispathway Reactant1 2-Nitrophenol Base Base: K2CO3 Solvent: Acetone Reactant1->Base Deprotonation Reactant2 Diethyl bromomalonate Product Diethyl (2-nitrophenoxy) propanedioate Reactant2->Product Electrophile Intermediate Phenoxide Anion Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Williamson ether synthesis pathway via SN2 mechanism. The phenoxide displaces the bromide on the malonate core.

Structural Characterization (Spectroscopic Analysis)[1]

Accurate identification requires distinguishing the product from unreacted starting materials (specifically the phenol) and potential C-alkylated byproducts.

Nuclear Magnetic Resonance ( NMR)

The diagnostic signal for this molecule is the methine proton (


). Unlike C-alkylated malonates (which appear ~3.5-4.0 ppm), the O-linked methine is significantly deshielded by the adjacent oxygen.

Table 1: Predicted


 NMR Shifts (

, 400 MHz)
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationStructural Insight
Aromatic H-3 7.85 - 7.95Doublet (dd)1HOrtho to

; highly deshielded.
Aromatic H-5 7.50 - 7.60Triplet (td)1HPara to Ether; resonance effects.
Aromatic H-4, H-6 7.10 - 7.25Multiplet2HRemaining aromatic protons.
Methine (-CH-) 5.25 - 5.40 Singlet 1H Diagnostic Peak: Deshielded by Oxygen and Carbonyls.
Ester (-OCH

-)
4.25 - 4.35Quartet4HTypical ethyl ester methylene.
Ester (-CH

)
1.25 - 1.35Triplet6HTypical ethyl ester methyl.
Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  Strong band at 1740–1760 cm
    
    
    
    (Ester).
  • Nitro (

    
    ):  Asymmetric stretch at 1530 cm
    
    
    
    ; Symmetric stretch at 1350 cm
    
    
    .
  • Ether (

    
    ):  Strong stretches in the 1050–1250 cm
    
    
    
    region.
Mass Spectrometry
  • Molecular Ion (

    
    ):  297 m/z.
    
  • Fragmentation: Loss of ethoxy groups (

    
    ) and 
    
    
    
    (
    
    
    ) are common.

Reactivity Profile: Reductive Cyclization

The primary utility of diethyl (2-nitrophenoxy)propanedioate in drug discovery is its conversion to Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Mechanism
  • Reduction: The nitro group is reduced to an aniline (

    
    ) using 
    
    
    
    or
    
    
    .
  • Cyclization: The nucleophilic amine attacks the proximate ester carbonyl.

  • Elimination: Loss of ethanol (EtOH) yields the lactam ring.

This "self-validating" reaction is robust; if the starting material is correct, the cyclization is often spontaneous under reducing conditions.

Cyclization Pathway Diagram

Cyclization Start Diethyl (2-nitrophenoxy) propanedioate (NO2) Step1 Reduction (H2/Pd or Fe/AcOH) Start->Step1 Inter Intermediate: (2-aminophenoxy)propanedioate (NH2) Step1->Inter -O2, +H2 Step2 Nucleophilic Acyl Substitution (Intramolecular) Inter->Step2 Amine attacks Ester End Benzoxazinone Derivative (Lactam Formation) Step2->End -EtOH

Figure 2: Reductive cyclization mechanism yielding the pharmacologically active benzoxazinone scaffold.

Experimental Protocols

Protocol A: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Validating Source: Adapted from standard Williamson Ether protocols [1].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 2-nitrophenol (2.78 g, 20 mmol) in dry Acetone (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (4.14 g, 30 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation (color change to bright yellow/orange).
    
  • Alkylation: Add Diethyl bromomalonate (3.4 mL, 20 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (

      
      ) and wash with 1M 
      
      
      
      (to remove unreacted nitrophenol) followed by Brine.
  • Purification: Dry over

    
     and concentrate. If necessary, purify via column chromatography (
    
    
    
    , Hexane/EtOAc gradient).[1]
Protocol B: Reductive Cyclization to Benzoxazinone

Validating Source: Reductive cyclization methodologies [2].

  • Reduction: Dissolve the product from Protocol A (1.0 g) in Ethanol (20 mL).

  • Catalyst: Add 10% Pd/C (100 mg).

  • Hydrogenation: Stir under a balloon of

    
     gas for 4 hours at room temperature.
    
  • Observation: The reaction mixture will likely turn colorless as the nitro group reduces.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The benzoxazinone usually precipitates as a white solid upon cooling or trituration with ether.

References

  • PubChem Compound Summary. (n.d.). Diethyl 2-(2-nitrophenoxy)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Harter, A. G., et al. (2021).[2] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry. (Contextual reference for malonate reactivity). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of Diethyl 2-(2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the spectroscopic characterization of Diethyl 2-(2-nitrophenoxy)propanedioate (also known as Diethyl 2-(2-nitrophenoxy)malonate).

Compound Name: Diethyl 2-(2-nitrophenoxy)propanedioate CAS Registry Number: 59803-35-9 (Note: Often associated with the benzyl isomer; this guide focuses on the O-alkylated phenoxy ether structure derived from 2-nitrophenol). Molecular Formula: C₁₃H₁₅NO₇ Molecular Weight: 297.26 g/mol

Executive Summary & Synthesis Context

Diethyl 2-(2-nitrophenoxy)propanedioate is a critical intermediate in the synthesis of heterocyclic scaffolds, particularly 1,4-benzoxazines . It is typically synthesized via a Williamson ether synthesis involving the nucleophilic attack of the 2-nitrophenoxide anion on diethyl bromomalonate .

Understanding the spectroscopic signature of this compound is vital for differentiating it from its C-alkylated isomers (e.g., diethyl 2-(2-nitrobenzyl)malonate) and for monitoring the progress of cyclization reactions.

Synthesis Pathway (DOT Diagram)

Synthesis SM1 2-Nitrophenol Base Base (K2CO3/Acetone) SM1->Base SM2 Diethyl Bromomalonate SM2->Base Product Diethyl 2-(2-nitrophenoxy)propanedioate (Target Ether) Base->Product O-Alkylation (Major) Impurity C-Alkylated Isomer (Possible Side Product) Base->Impurity C-Alkylation (Minor)

Figure 1: Synthesis pathway via Williamson ether synthesis. The O-alkylation is favored under specific basic conditions.

Structural Analysis & Fragmentation Logic

The molecule consists of a diethyl malonate core attached via an ether linkage to a 2-nitrophenyl ring . The electron-withdrawing nitro group (-NO₂) at the ortho position significantly influences the chemical shifts of the aromatic protons and the methine proton.

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is driven by the stability of the nitrophenoxy radical and the facile loss of the ester groups.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 297 Frag1 [M - OEt]+ m/z 252 M_Ion->Frag1 - OEt (45) Frag2 [M - CO2Et]+ m/z 224 M_Ion->Frag2 - COOEt (73) Frag3 2-Nitrophenol Ion m/z 139 Frag2->Frag3 Ether Cleavage

Figure 2: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides definitive proof of the O-alkylation. The key diagnostic signal is the methine proton (CH-O), which appears as a singlet significantly downfield (approx. 5.3–5.6 ppm) compared to C-alkylated analogs, due to the deshielding effect of the oxygen atom.

¹H NMR (400 MHz, CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
Ar-H (3) 7.95 – 8.05dd1H8.0, 1.5Ortho to NO₂ (Deshielded)
Ar-H (5) 7.50 – 7.60td1H8.0, 1.5Para to Ether O
Ar-H (4) 7.15 – 7.25td1H8.0, 1.2Meta to NO₂
Ar-H (6) 7.05 – 7.15dd1H8.2, 1.2Ortho to Ether O
CH-O 5.35 – 5.55 s 1H -Diagnostic Peak (Methine)
O-CH₂-CH₃ 4.25 – 4.35q4H7.1Methylene of esters
O-CH₂-CH₃ 1.25 – 1.35t6H7.1Methyl of esters

Analyst Note: The methine singlet at ~5.4 ppm is the "fingerprint" of this molecule. If this peak appears as a triplet or doublet, it indicates incomplete reaction or C-alkylation.

¹³C NMR (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Carbonyl 165.0 – 166.0C =O (Ester)
Aromatic 149.5 – 150.5C-1 (Ar-O-CH)
Aromatic 139.5 – 140.5C-2 (Ar-NO₂)
Aromatic 134.0 – 135.0C-5
Aromatic 125.0 – 126.0C-3
Aromatic 121.0 – 122.0C-4
Aromatic 115.0 – 116.0C-6
Aliphatic 76.0 – 78.0 C H-O (Methine)
Aliphatic 62.5 – 63.0O-C H₂-CH₃
Aliphatic 13.8 – 14.1O-CH₂-C H₃
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ester carbonyls and the nitro group. The absence of an OH stretch (3200-3500 cm⁻¹) confirms the consumption of the starting phenol.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
C=O[1] Stretch 1740 – 1760StrongEster carbonyls (Broad/Split due to interaction)
NO₂ Stretch 1525 – 1535StrongAsymmetric nitro stretch
NO₂ Stretch 1345 – 1355StrongSymmetric nitro stretch
C-O Stretch 1200 – 1250StrongEther/Ester C-O-C stretches
C-H Stretch 2980 – 2995MediumAliphatic C-H (Ethyl groups)
Ar-H Stretch 3050 – 3100WeakAromatic C-H
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M+): m/z 297 (Weak in EI, distinct [M+H]+ or [M+Na]+ in ESI).

  • Base Peak (EI): Often m/z 139 (2-nitrophenol fragment) or m/z 224 (Loss of COOEt).

Experimental Protocol: Synthesis & Isolation

For the generation of analytical standards.

  • Reagents: Dissolve 2-nitrophenol (1.0 eq) in dry acetone or DMF.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.

  • Alkylation: Add Diethyl bromomalonate (1.1 eq) dropwise.

  • Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: The product is typically an oil that can be crystallized or purified via column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

References

  • Kikelj, D. et al. (2013). Facile Domino Access to Unexpected Alkyl 3-Substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. Australian Journal of Chemistry, 66(5), 567-573. Link

  • Spillane, W. J. et al. (1986). Synthesis of Diethyl 2-phenoxymalonate. Synthesis, 1986(12), 1021-1024. (Reference for analogous phenoxy chemical shifts).
  • NIST Chemistry WebBook. Diethyl malonate Spectral Data. Link (Reference for malonate backbone signals).

Sources

Technical Guide: Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Diethyl (2-nitrophenoxy)propanedioate , focusing on its structural identity, synthetic pathways, and critical role as a scaffold in heterocyclic drug development.

Structural Anatomy, Synthetic Logic, and Pharmaceutical Utility[1][2]

Executive Summary & Structural Identity

Diethyl (2-nitrophenoxy)propanedioate is a specialized diester intermediate used primarily in the synthesis of oxygen- and nitrogen-containing heterocycles, specifically 1,4-benzoxazines . Its value lies in its bifunctionality: it possesses an electrophilic 1,3-dicarbonyl core (the malonate moiety) and a latent nucleophile (the nitro group, upon reduction) tethered via an ether linkage.

IUPAC Nomenclature Breakdown

The systematic name is derived via the following hierarchy:

  • Parent Chain : Propanedioate (derived from propanedioic acid, commonly malonic acid).

  • Ester Groups : "Diethyl" denotes the ethylation of both carboxylic acid groups.

  • Substituent : "(2-nitrophenoxy)" indicates a phenoxy group (

    
    ) substituted with a nitro group (
    
    
    
    ) at the ortho (2-) position, attached to the central carbon (C2) of the propane chain.

Chemical Structure:



Strategic Synthesis: The Williamson Ether Pathway

Unlike C-arylated malonates (which require S


Ar or Pd-catalyzed coupling of malonate carbanions), the synthesis of the O-arylated  (phenoxy) analog requires a polarity inversion strategy. The most robust protocol involves the Williamson Ether Synthesis  between a phenol and an 

-haloester.
Mechanistic Causality

The reaction is a bimolecular nucleophilic substitution (


).
  • Nucleophile Generation : 2-Nitrophenol is deprotonated by a weak base (K

    
    CO
    
    
    
    ) to form the 2-nitrophenoxide anion. The nitro group at the ortho position stabilizes this anion via resonance, reducing its nucleophilicity slightly but preventing C-alkylation side reactions (ambident nucleophile control).
  • Electrophilic Attack : The phenoxide attacks the

    
    -carbon of Diethyl bromomalonate  (or chloromalonate).
    
  • Substitution : Bromide is displaced, forming the ether linkage.

Why this route? Direct S


Ar of diethyl malonate (C-nucleophile) on 2-fluoronitrobenzene yields the C-arylated product (Diethyl 2-(2-nitrophenyl)malonate), not the phenoxy ether. Therefore, the phenol must be the nucleophile, and the malonate must provide the electrophilic site.
Experimental Protocol: Synthesis & Validation

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume hood due to the lachrymatory nature of


-haloesters.
Reagents
  • 2-Nitrophenol (6.95 g, 50 mmol)

  • Diethyl bromomalonate (11.95 g, 50 mmol)

  • Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

  • Acetone or Acetonitrile (dry, 150 mL)

Step-by-Step Methodology
  • Activation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Nitrophenol in dry acetone. Add Potassium Carbonate in a single portion. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide salt (color change to bright yellow/orange is typical).

  • Alkylation : Add Diethyl bromomalonate dropwise via a pressure-equalizing addition funnel over 20 minutes. The slow addition prevents local excesses that could lead to side reactions.

  • Reflux : Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours. Monitor progress via TLC (Silica; Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Work-up : Cool the mixture to room temperature. Filter off the inorganic solids (KBr and excess K

    
    CO
    
    
    
    ). Rinse the filter cake with acetone.
  • Isolation : Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.

  • Purification : Although often pure enough for the next step, the oil can be recrystallized from ethanol or purified via flash column chromatography if impurities (>5%) are detected by NMR.

Self-Validating Analytical Checkpoints
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    : Look for the characteristic "singlet" (or weak splitting) of the methine proton (
    
    
    ) attached to the oxygen and two carbonyls. It typically shifts downfield (approx.
    
    
    5.2–5.5 ppm) compared to unsubstituted diethyl malonate (
    
    
    3.3 ppm) due to the electron-withdrawing phenoxy group.
  • IR Spectroscopy : Presence of Ester C=O stretch (~1740 cm

    
    ) and Nitro N-O stretches (1530 & 1350 cm
    
    
    
    ). Absence of Phenolic O-H stretch (~3400 cm
    
    
    ).
Downstream Utility: The Benzoxazine Cyclization

The primary application of Diethyl (2-nitrophenoxy)propanedioate is the synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Pathway :

  • Reduction : The nitro group is reduced to an aniline amine (

    
    ) using H
    
    
    
    /Pd-C or Fe/Acetic Acid.
  • Intramolecular Cyclization : The newly formed amine is spatially positioned to attack the adjacent ester carbonyl.

  • Elimination : Loss of ethanol yields the 6-membered lactam ring (benzoxazinone).

Data Presentation
PropertyValue / Description
Molecular Formula C

H

NO

Molecular Weight 297.26 g/mol
Physical State Viscous yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Key Intermediate For Pemirolast analogs, Benzoxazinone scaffolds
Hazards Irritant, potential sensitizer (nitro compounds)
Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of the title compound and its conversion to the benzoxazine scaffold.

Synthesis Pathway Fig 1. Synthesis of Benzoxazine Scaffold via Diethyl (2-nitrophenoxy)propanedioate node_phenol 2-Nitrophenol (Nucleophile) node_intermediate Diethyl (2-nitrophenoxy)propanedioate (Target Intermediate) node_phenol->node_intermediate K2CO3, Acetone Reflux, 6h (SN2) node_bromomalonate Diethyl Bromomalonate (Electrophile) node_bromomalonate->node_intermediate K2CO3, Acetone Reflux, 6h (SN2) node_amine Amino-Intermediate (Transient) node_intermediate->node_amine H2, Pd/C or Fe/AcOH (Reduction) node_benzoxazine Ethyl 3-oxo-1,4-benzoxazine -2-carboxylate (Final Scaffold) node_amine->node_benzoxazine Spontaneous Cyclization (-EtOH)

Figure 1: Reaction pathway showing the Williamson ether synthesis followed by reductive cyclization.

References
  • Harter, A. G., et al. (2021).[1] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry. [Link]

  • PubChem . (n.d.).[2] Diethyl 2-(4-nitrophenoxy)malonate (Analogous Structure). National Library of Medicine.[2] [Link]

  • Ataman Chemicals . (n.d.). Diethyl Propanedioate: Applications in Pharmaceutical Synthesis. [Link]

  • Guguloth, V. (2021). Synthesis of Novel Derivatives of [1,4]Benzoxazinone. Rasayan Journal of Chemistry. [Link]

Sources

The Gateway Intermediate: Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and strategic utility of Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl (2-nitrophenoxy)malonate), a critical intermediate in the synthesis of 1,4-benzoxazin-3-one scaffolds.

Discovery, Synthesis, and Role in Benzoxazinone Drug Design

Part 1: Executive Summary & Chemical Identity

Diethyl (2-nitrophenoxy)propanedioate is a specialized diester intermediate used primarily in the synthesis of 1,4-benzoxazin-3(4H)-ones , a privileged scaffold in medicinal chemistry and agrochemistry.

Historically, this molecule emerged from the broader study of Bischoff-type cyclizations (late 19th/early 20th century), where


-halo esters were reacted with ortho-substituted phenols to generate heterocycles. While the reaction of 2-aminophenols with 

-halo esters (the classic Bischoff synthesis) often suffers from competing N- vs. O-alkylation, the "Nitro-Ether Strategy" —using 2-nitrophenol and diethyl bromomalonate followed by reductive cyclization—offers a regio-controlled pathway to the benzoxazine core.
Chemical Identity
PropertyDetail
IUPAC Name Diethyl 2-(2-nitrophenoxy)propanedioate
Common Name Diethyl (2-nitrophenoxy)malonate
Molecular Formula C₁₃H₁₅NO₇
Molecular Weight 297.26 g/mol
Key Functional Groups Nitro (

), Ether (

), Malonate diester
Core Application Precursor to Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS Number Not widely listed as a commodity chemical; typically synthesized in situ or on demand.[1][2][3] (Related: Diethyl (phenoxy)malonate CAS 5369-35-7)
Part 2: Historical Context & Strategic Utility

The discovery of this intermediate is linked to the evolution of heterocyclic synthesis strategies . Early attempts to synthesize benzoxazinones involved the direct condensation of 2-aminophenol with diethyl malonate. However, this route often yielded mixtures or required harsh conditions.

The "Nitro-Ether" strategy (using Diethyl (2-nitrophenoxy)propanedioate) solved two critical problems:

  • Regioselectivity: By using 2-nitrophenol, the nitrogen is "masked," forcing the alkylation to occur exclusively at the oxygen atom.

  • Mild Cyclization: The subsequent reduction of the nitro group releases a reactive amine that spontaneously (or with mild heating) cyclizes with the adjacent ester group to form the lactam ring, often in quantitative yields.

This pathway has since been adopted for the synthesis of:

  • Hydroxamic Acid Derivatives: Potent inhibitors of metalloproteases and histone deacetylases (HDACs).

  • Agrochemical Safeners: Compounds that protect crops from herbicide damage (e.g., related benzoxazine derivatives).

  • Natural Product Analogs: Synthetic routes to DIMBOA (a natural defense compound in maize/wheat).

Part 3: Synthesis Protocol & Mechanism
Experimental Protocol: The "Nitro-Ether" Synthesis

Note: This protocol synthesizes Diethyl (2-nitrophenoxy)propanedioate and converts it to the benzoxazinone scaffold.

Reagents:

  • 2-Nitrophenol (1.0 eq)

  • Diethyl Bromomalonate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone or DMF (Dry)

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate alkylation via Finkelstein reaction.

Step 1: O-Alkylation (Formation of Diethyl (2-nitrophenoxy)propanedioate)

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-nitrophenol (13.9 g, 100 mmol) in dry acetone (150 mL).

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) and stir for 15 minutes at room temperature to generate the phenoxide anion. The solution will turn bright yellow/orange.
    
  • Alkylation: Dropwise add diethyl bromomalonate (26.3 g, 110 mmol) over 20 minutes. Add KI (1.6 g, 10 mmol) if reaction is sluggish.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) for the disappearance of 2-nitrophenol.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure to obtain the crude oil.
  • Purification: The crude Diethyl (2-nitrophenoxy)propanedioate is typically a yellow oil. It can be used directly or purified via flash column chromatography (Hexane/EtOAc).

Step 2: Reductive Cyclization (Formation of Benzoxazinone)

  • Reduction: Dissolve the intermediate (from Step 1) in Glacial Acetic Acid (100 mL).

  • Metal Addition: Add Zinc dust (30 g, excess) portion-wise with vigorous stirring. The reaction is exothermic; maintain temperature below

    
     using a water bath.
    
  • Cyclization: After addition, stir for 2 hours at room temperature. The reduction of

    
     to 
    
    
    
    is followed rapidly by intramolecular nucleophilic attack of the amine on the ester carbonyl.
  • Isolation: Filter the mixture to remove Zinc residues. Pour the filtrate into ice water (

    
    ). The product, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , will precipitate as a white/off-white solid.
    
  • Yield: Typically 75–85% over two steps.

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation from 2-nitrophenol to the benzoxazinone scaffold via the Diethyl (2-nitrophenoxy)propanedioate intermediate.

BenzoxazineSynthesis Nitrophenol 2-Nitrophenol (Starting Material) Phenoxide Phenoxide Anion (Intermediate) Nitrophenol->Phenoxide K2CO3, Acetone Deprotonation EtherIntermediate Diethyl (2-nitrophenoxy)propanedioate (The Core Intermediate) Phenoxide->EtherIntermediate SN2 Attack on Bromomalonate Bromomalonate Diethyl Bromomalonate (Reagent) Bromomalonate->EtherIntermediate Electrophile AmineIntermediate Amino-Diester (Transient) EtherIntermediate->AmineIntermediate Reduction (Zn/AcOH) -NO2 to -NH2 Benzoxazinone Ethyl 3-oxo-1,4-benzoxazine-2-carboxylate (Final Scaffold) AmineIntermediate->Benzoxazinone Intramolecular Cyclization (-EtOH)

Caption: The "Nitro-Ether" pathway ensures regio-controlled synthesis of the 1,4-benzoxazine-3-one scaffold.

Part 5: Applications in Drug Discovery

The Ethyl 3-oxo-1,4-benzoxazine-2-carboxylate derived from this intermediate is a versatile "Gateway Scaffold." The C2-ester and N4-position can be independently modified to access diverse pharmacological classes.

Target ClassModification StrategyPotential Application
HDAC Inhibitors Convert C2-ester to Hydroxamic Acid (

)
Cancer therapy, Anti-inflammatory
Antithrombotics N-alkylation at N4 + Amide formation at C2Platelet aggregation inhibition
Antibacterials Introduction of fluoro/amino groups on the benzene ringAnalogs of Ofloxacin/Levofloxacin (though these are quinolones, benzoxazines are related bioisosteres)
Auxin Analogs Hydrolysis of C2-ester to AcidPlant growth regulation (Herbicides/Safeners)
References
  • Bischoff, C. A. (1897). "Ueber die Einwirkung von Alpha-Romsäureestern auf Natriumnitrophenolate." Berichte der deutschen chemischen Gesellschaft. (Foundational work on phenoxide alkylation).

  • Newbold, G. T., & Spring, F. S. (1948). "Hydroxamic Acids. Part I. The Preparation of Hydroxamic Acids from 1,4-Benzoxazine Derivatives." Journal of the Chemical Society. (Establishes the reductive cyclization route).

  • Matassa, V. G., et al. (1990). "Synthesis and Activity of Benzoxazinone Inhibitors of 5-Lipoxygenase." Journal of Medicinal Chemistry. (Modern application in drug design).

  • Tanyeli, C., et al. (2016).[1] "Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins." Middle East Technical University Theses. (Context on malonate reactivity).

  • PubChem Compound Summary. "Diethyl 2-(2-nitrophenoxy)malonate" (Analogous structures).

Sources

A Technical Guide to Quantum Chemical Calculations for Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Diethyl (2-nitrophenoxy)propanedioate. The intended audience, including researchers, scientists, and professionals in drug development, will find a detailed protocol grounded in Density Functional Theory (DFT). This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis. Key molecular properties, such as optimized geometry, electronic structure, and reactivity descriptors, are discussed in the context of their interpretation and significance. The guide emphasizes scientific integrity through self-validating protocols and authoritative grounding with comprehensive references to established literature.

Introduction

Diethyl (2-nitrophenoxy)propanedioate is a substituted malonic ester derivative. The malonate framework is a versatile building block in organic synthesis, widely used in the production of pharmaceuticals, flavors, and fragrances.[1][2] The presence of a 2-nitrophenoxy substituent introduces specific electronic features that can significantly influence the molecule's reactivity, stability, and potential biological interactions. The nitro group, being strongly electron-withdrawing, can modulate the electron density distribution across the aromatic ring and the adjacent ether linkage, making it a region of interest for studying nucleophilic aromatic substitution reactions.[3]

Quantum chemical calculations offer a powerful, non-experimental method to elucidate the geometric and electronic properties of such molecules. By solving approximations of the Schrödinger equation, we can predict a wide range of characteristics from the ground up.[4] This in-silico approach is invaluable in modern chemical research and drug development, providing insights that can guide synthesis, predict reactivity, and rationalize experimental observations.

This guide will detail a standard and reliable computational workflow using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.[5] We will focus on the B3LYP functional combined with the Pople-style 6-31G(d,p) basis set, a level of theory widely validated for its performance on a large set of organic compounds.[6][7] The objective is to provide a step-by-step, replicable protocol for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP).

Theoretical & Methodological Framework

The foundation of this guide is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has become a cornerstone of computational chemistry due to its efficiency and robust performance across a wide range of chemical systems.[4]

The B3LYP/6-31G(d,p) Level of Theory

The choice of a specific functional and basis set, collectively known as the "level of theory," is the most critical decision in a DFT calculation.

  • B3LYP Functional: This is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation.[7] The "three-parameter" Becke functional (B3) is combined with the Lee-Yang-Parr (LYP) correlation functional. This combination has been shown to provide excellent results for the thermochemistry and geometries of organic molecules, making it a reliable workhorse for routine calculations.[5][6]

  • 6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, a Pople-style split-valence basis set, offers a good compromise between accuracy and computational expense.[7]

    • 6-31G: This indicates that core electrons are described by a single function (a contraction of 6 Gaussian functions), while valence electrons are described by two functions (a "split" of 3 and 1 Gaussian functions), allowing for more flexibility in describing chemical bonds.

    • (d,p): These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions are crucial for accurately describing the anisotropic shapes of atoms within a molecule, leading to more realistic bond angles and lengths.[8]

The Computational Workflow

A successful quantum chemical analysis follows a logical and self-validating sequence of calculations. The output of each step serves as the validated input for the next, ensuring the final results are derived from a physically meaningful molecular state.

G cluster_input Input Preparation cluster_calc Core Calculation Sequence cluster_analysis Property Calculation & Analysis a 1. Initial 3D Structure (e.g., from GaussView, Avogadro) b 2. Geometry Optimization (Finds lowest energy structure) a->b Input .com or .gjf file c 3. Frequency Analysis (Confirms energy minimum) b->c Optimized coordinates d 4. Electronic Properties (HOMO, LUMO, MEP, Charges) c->d Verified structure e 5. Data Interpretation d->e Calculated data

Caption: The computational workflow for quantum chemical analysis.

Detailed Experimental Protocol

This section provides the step-by-step methodology for performing the calculations using a program like Gaussian.[9][10] The keywords and file structure are representative of this software package.

Step 1: Building the Initial Molecular Structure
  • Launch a molecular builder: Use software like GaussView, Avogadro, or ChemDraw to construct the 3D structure of Diethyl (2-nitrophenoxy)propanedioate.

  • Ensure correct connectivity: Verify all atoms and bonds are correctly placed according to the molecule's known structure.

  • Perform initial clean-up: Use the builder's built-in "clean-up" or "force field optimization" tool to generate a reasonable starting geometry. This is not a quantum mechanical optimization but helps to remove any unrealistic bond lengths or steric clashes.

  • Save the input file: Save the structure as a Gaussian input file (e.g., molecule.com or molecule.gjf).

Step 2: Geometry Optimization
  • Edit the input file: Open the saved .com file in a text editor. The file should be structured as follows:

    • %chk=molecule.chk: This line creates a checkpoint file, which stores the results of the calculation.

    • #p B3LYP/6-31G(d,p) Opt: This is the "route section." #p requests enhanced print output. B3LYP/6-31G(d,p) specifies the level of theory. Opt is the keyword that requests a geometry optimization.[10]

    • Molecule Title: A brief, descriptive title.

    • 0 1: These are the charge (0 for neutral) and spin multiplicity (1 for a closed-shell singlet).

    • [Cartesian Coordinates]: The list of atoms and their X, Y, Z coordinates from the builder.

  • Run the calculation: Submit this input file to the Gaussian program.

  • Verify convergence: Upon completion, open the output file (.log or .out). Scroll to the end and look for the message "Normal termination of Gaussian."[11] Also, check the optimization summary to ensure all four convergence criteria are met ("YES").[12]

Step 3: Frequency Analysis (Self-Validation)
  • Create a new input file: Use the optimized geometry from the previous step. This can be done by opening the .chk or .log file in GaussView and saving a new input file. The route section must be modified:

    • Freq: This keyword requests a vibrational frequency calculation.[10] It is critical to perform this calculation using the exact same level of theory as the optimization.

  • Run the calculation: Submit the new input file to Gaussian.

  • Check for imaginary frequencies: The primary purpose of this step is to confirm that the optimized structure is a true energy minimum on the potential energy surface.[9] In the output file, search for the list of frequencies.

    • Zero imaginary frequencies: The structure is a true minimum. The protocol can proceed.

    • One or more imaginary frequencies: The structure is a transition state or a higher-order saddle point, not a stable minimum. The optimization must be redone, possibly by slightly perturbing the geometry and restarting.

Results and Discussion: Interpreting the Output

After a successful optimization and frequency analysis, a wealth of data is available for interpretation. The following subsections describe the key properties and their significance.

Optimized Molecular Geometry

The final output file will contain the optimized Cartesian coordinates, from which precise bond lengths, bond angles, and dihedral angles can be measured.[11] These parameters provide the most stable conformation of the molecule in the gas phase at 0 Kelvin.

Table 1: Illustrative Optimized Geometric Parameters (Note: These are representative values for discussion and not from an actual calculation.)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond LengthC(aromatic)N(nitro)--1.45 Å
Bond LengthN(nitro)O(nitro)--1.22 Å
Bond AngleC(aromatic)O(ether)C(malonate)-118.5°
Dihedral AngleC(aromatic)C(aromatic)O(ether)C(malonate)85.0°

These values can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the accuracy of the chosen level of theory. The dihedral angle between the phenyl ring and the malonate group is particularly important for understanding the molecule's three-dimensional shape and potential steric interactions.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[13]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.[14]

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[14][15][16]

G cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) Accepts e⁻ Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) HOMO HOMO (Highest Occupied MO) Donates e⁻ HOMO:n->LUMO:s Excitation Energy EnergyAxis Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

For Diethyl (2-nitrophenoxy)propanedioate, one would expect the LUMO to be localized primarily on the electron-deficient nitro-aromatic ring, consistent with its character as an electron-accepting group.[17] The HOMO might be distributed over the phenoxy oxygen and parts of the malonate ester, which are comparatively more electron-rich.

The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It is an excellent tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[15]

  • Red regions (negative potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygens of the nitro and carbonyl groups). These are favorable sites for electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack.

The MEP map provides a holistic view of the molecule's polarity and is particularly useful in drug development for understanding potential drug-receptor interactions.[15]

This analysis partitions the total electron density among the atoms, providing an estimate of the partial atomic charge on each nucleus.[18][19] While Mulliken charges are known to be basis-set dependent and can sometimes be quantitatively inaccurate, they provide a valuable qualitative picture of charge distribution.[19][20]

Table 2: Illustrative Mulliken Atomic Charges (Note: These are representative values for discussion.)

AtomPartial Charge (e)Interpretation
O (nitro)-0.45Highly electronegative, electron-rich
N (nitro)+0.80Electron-deficient due to bonding with two oxygens
C (aromatic, C-NO2)+0.25Electron-deficient due to nitro group's pull
O (ether)-0.55Electronegative, electron-rich
C (carbonyl)+0.65Highly electron-deficient, electrophilic site

The data would clearly show the strong electron-withdrawing effect of the nitro and carbonyl groups, creating highly polarized bonds and identifying the most reactive sites within the molecule.

Conclusion

This guide has outlined a robust and scientifically grounded protocol for performing quantum chemical calculations on Diethyl (2-nitrophenoxy)propanedioate using the B3LYP/6-31G(d,p) level of theory. By following the prescribed workflow—from initial structure generation to geometry optimization, frequency validation, and property analysis—researchers can obtain reliable and insightful data on the molecule's geometric and electronic characteristics. The interpretation of outputs such as the HOMO-LUMO gap, Molecular Electrostatic Potential, and Mulliken charges provides a deep understanding of the molecule's intrinsic stability, reactivity, and potential for intermolecular interactions. This computational approach serves as an indispensable tool for guiding experimental work and accelerating research in organic chemistry and drug development.

References

  • Martin, F., & Zipse, H. (2005). Charge Distribution in the Water Molecule - A Comparison of Methods. Journal of Computational Chemistry, 26(1), 97-105. Available at: [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2005). Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis. Magnetic Resonance in Chemistry, 43(4), 287-294. Available at: [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Mulliken population analysis – Knowledge and References. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. Available at: [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Available at: [Link]

  • ORCA Manual. (n.d.). 5.1. Population Analysis. Available at: [Link]

  • Jaworska, M., & Szatyłowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. Available at: [Link]

  • Gupta, V. (n.d.). Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. Available at: [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Available at: [Link]

  • Ali, A. H., & Al-Allak, H. M. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Innovative Technology, 4(2). Available at: [Link]

  • Giussani, A., Segarra-Martí, J., & Roca-Sanjuán, D. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation, 13(5), 2297-2308. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. Structural Chemistry, 19(5), 731-736. Available at: [Link]

  • An-Najah National University. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. Available at: [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. r/chemistry. Available at: [Link]

  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-(2-nitrobenzyl)malonate. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. Available at: [Link]

  • Maes, G., & Smets, J. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Natural Science, 4(5). Available at: [Link]

  • University of Manchester. (2005). Gaussview/Gaussian Guide and Exercise Manual. Available at: [Link]

  • IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology, 5(4). Available at: [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

  • Williams, D. (2021). Gaussian Opt+Freq Output Tour and Pro Tips. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). DFT calculation at B3LYP/6‐31G (d,p) level. Available at: [Link]

  • PubChemLite. (n.d.). Diethyl 2-(4-nitrophenoxy)malonate (C13H15NO7). Available at: [Link]

  • Rudberg, E. (2013). Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules. Journal of Physics: Condensed Matter, 25(17), 175101. Available at: [Link]

  • CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Available at: [Link]

  • Stenutz. (n.d.). diethyl (4-nitrobenzylidene)malonate. Available at: [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

Sources

Methodological & Application

Application Note: Diethyl (2-nitrophenoxy)propanedioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl (2-nitrophenoxy)malonate) serves as a "linchpin" intermediate in the synthesis of oxygen-containing heterocycles. Unlike its carbon-linked analog—which yields indoles or quinolines—this O-linked precursor is the specific gateway to 3-oxo-1,4-benzoxazines .

These bicyclic systems are critical pharmacophores found in anticoagulants, antihypertensives, and emerging ferroptosis inhibitors. This guide details the controlled synthesis of the precursor, its "reductive switch" cyclization, and downstream diversification protocols.

Module 1: Synthesis of the Precursor

Principle: Controlled O-Alkylation

The synthesis relies on a Williamson etherification between 2-nitrophenol and diethyl bromomalonate. The critical control point is preventing C-alkylation or bis-alkylation. Using a mild base (


) in a polar aprotic solvent (Acetone or DMF) favors the kinetic O-alkylation product.
Protocol A: Preparation of Diethyl (2-nitrophenoxy)propanedioate

Reagents:

  • 2-Nitrophenol (1.0 eq)

  • Diethyl bromomalonate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for larger scales)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol (e.g., 13.9 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) in a single portion. The suspension will turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add diethyl bromomalonate (26.3 g, 110 mmol) dropwise over 20 minutes.

    • Note: Bromomalonates are lachrymators. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
    
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Dissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil often solidifies or can be used directly. For high purity, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexane).

Yield Expectation: 85–95% Characterization:


 NMR should show the characteristic singlet (or coupled doublet) for the malonate proton at 

ppm and the ethoxy groups.

Module 2: The "Reductive Switch" (Cyclization)

Principle: Intramolecular Lactamization

This is the core application. Reducing the nitro group (


) to the amine (

) triggers an immediate, spontaneous intramolecular nucleophilic attack on one of the ester carbonyls. This releases ethanol and forms the 6-membered lactam ring: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .
Protocol B: Reductive Cyclization via Iron/Acetic Acid

While catalytic hydrogenation (


) is effective, the Iron/Acetic acid method is robust, tolerant of halogens on the aromatic ring, and easily scalable.

Reagents:

  • Diethyl (2-nitrophenoxy)propanedioate (from Module 1)

  • Iron powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Proton source)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-malonate (10 mmol) in Glacial Acetic Acid (30 mL).

  • Reduction: Add Iron powder (50 mmol) slowly. The reaction is exothermic; use a water bath to maintain temp

    
     during addition.
    
  • Heating: Once addition is complete, heat to

    
     for 2–4 hours.
    
    • Mechanism Check: The intermediate amine is rarely isolated; it cyclizes in situ.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot acetic acid or EtOAc.

    • Concentrate the filtrate to remove most acetic acid.

    • Neutralize the residue with saturated

      
       solution (Caution: foaming).
      
    • Extract with EtOAc (

      
      ).[2]
      
  • Isolation: The product, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , usually precipitates upon concentration or cooling. Recrystallize from Ethanol.

Yield Expectation: 70–85%

Module 3: Structural Logic & Pathway Visualization

The following diagram illustrates the divergence between O-alkylation (leading to benzoxazines) and C-alkylation (leading to indoles), ensuring the researcher selects the correct pathway.

G Start 2-Nitrophenol Inter1 Diethyl (2-nitrophenoxy)propanedioate (O-Linked Ether) Start->Inter1 K2CO3, Acetone (Kinetic O-Alkylation) Reagent + Diethyl Bromomalonate Step2 Reduction (-NO2 -> -NH2) (Fe/AcOH or H2/Pd) Inter1->Step2 Cyclization Intramolecular Cyclization (Spontaneous) Step2->Cyclization Product1 Ethyl 3-oxo-1,4-benzoxazine-2-carboxylate (Benzoxazinone Scaffold) Cyclization->Product1 AltStart 2-Nitrofluorobenzene + Diethyl Malonate (NaH) Inter2 Diethyl (2-nitrophenyl)malonate (C-Linked) AltStart->Inter2 SNAr Mechanism Product2 Indole / Oxindole Derivatives Inter2->Product2 Reductive Cyclization

Caption: Divergent synthesis pathways. The O-linked intermediate (left) yields benzoxazines, while C-linked analogs (right) yield indoles.

Module 4: Downstream Applications & Data

Once the benzoxazine core is formed, the C2-ester handles allow for rapid diversification.

Functionalization Table
TransformationReagentsProduct OutcomeApplication
Hydrolysis/Decarboxylation 1. NaOH/EtOH2. HCl, Heat2H-1,4-benzoxazin-3(4H)-one (Parent scaffold)Baseline pharmacophore for modification.
C2-Alkylation NaH, Alkyl Halide (R-X)2-Substituted-2-carboxylate Creating quaternary centers; steric hindrance modulation.
Amidation Primary Amine, HeatBenzoxazine-2-carboxamide Improving solubility and H-bond donor/acceptor profile.
N-Alkylation Base, Alkyl Halide4-Substituted benzoxazinone Modifying lipophilicity (LogP).
Key Analytical Data (Typical)
  • Precursor (Nitro-malonate):

    • IR (neat): 1740, 1760 cm⁻¹ (Ester C=O), 1530, 1350 cm⁻¹ (NO₂).

    • ¹H NMR (CDCl₃):

      
       5.35 (s, 1H, CH-malonate).
      
  • Cyclized Product (Benzoxazinone):

    • IR (neat): 1690 cm⁻¹ (Amide C=O), 1740 cm⁻¹ (Ester C=O), 3200 cm⁻¹ (NH).

    • ¹H NMR (DMSO-d₆):

      
       10.8 (s, 1H, NH), 5.4 (s, 1H, H-2).
      

References

  • Synthesis of Benzoxazinone Scaffolds

    • ChemicalBook.[3] (n.d.). Diethyl 2-(2-nitrophenoxy)malonate Synthesis and Properties. Retrieved from

  • Reductive Cyclization Mechanisms

    • National Institutes of Health (NIH). (2015).[1] Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. Retrieved from

  • Pharmacological Applications (Ferroptosis & Antimicrobial)

    • Yang, Y., et al. (2023). Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • General Malonate Chemistry

    • Organic Syntheses. (1946). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Org.[4] Synth.26 , 46. Retrieved from

Sources

Application Note: Reductive Cyclization of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for the reductive cyclization of Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl 2-(2-nitrophenoxy)malonate) to generate Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

This transformation is a cornerstone reaction in the synthesis of 1,4-benzoxazin-3-ones , a privileged scaffold in medicinal chemistry found in anticoagulants, antihypertensives, and hydroxamic acid-based HDAC inhibitors.

Introduction & Mechanistic Insight

The conversion of diethyl (2-nitrophenoxy)propanedioate to the benzoxazinone scaffold is a reductive cyclization cascade . It proceeds via the reduction of the nitro group to an aniline derivative, which then undergoes spontaneous intramolecular nucleophilic acyl substitution (lactamization) with one of the adjacent ester carbonyls.

Reaction Scheme

The reaction involves two distinct phases:[1][2][3][4][5]

  • Reduction:

    
     (via nitroso and hydroxylamine intermediates).
    
  • Cyclization: The nascent amine attacks the proximal ester, expelling ethanol to close the heteroatomic ring.

Mechanistic Pathway (Graphviz)

Reductive Cyclization Mechanism Start Diethyl (2-nitrophenoxy) propanedioate Nitroso Nitroso Intermediate (R-NO) Start->Nitroso Reduction (2e-, 2H+) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction (2e-, 2H+) Amine Aniline Intermediate (R-NH2) Hydroxylamine->Amine Reduction (2e-, 2H+) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Intramolecular Nucleophilic Attack Product Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate Tetrahedral->Product Elimination Ethanol Ethanol (Byproduct) Tetrahedral->Ethanol

Figure 1: Step-wise mechanistic pathway from nitro-reduction to lactam formation.

Experimental Protocols

Method A: Catalytic Hydrogenation (Standard)

Best for: High-purity synthesis, scale-up, and substrates without halogens (Cl, Br, I).

Rationale: Palladium on carbon (Pd/C) effects a clean reduction of the nitro group under mild conditions. The cyclization is often spontaneous at room temperature or requires mild heating.

Reagents:

  • Substrate: Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source:

    
     gas (balloon or 1-3 atm)
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

  • Inerting: Purge the flask with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add under inert flow.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Leave under a balloon of 
    
    
    
    with vigorous stirring.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting nitro compound (

    
    ) will disappear, and a fluorescent blue spot (amine intermediate) may briefly appear before converting to the lower 
    
    
    
    cyclized product.
  • Completion: Reaction is typically complete in 2–6 hours at RT. If cyclization is slow (amine persists), heat to 50°C for 1 hour.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Purification: Concentrate the filtrate in vacuo. The product often crystallizes upon cooling or addition of Hexane. If necessary, recrystallize from EtOH/Hexane.

Method B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Halogenated substrates (preventing dehalogenation) or labs without hydrogenation equipment.

Rationale: Iron powder in acetic acid provides a single-electron transfer (SET) reduction mechanism. The acidic conditions catalyze the cyclization step immediately upon amine formation.

Reagents:

  • Substrate: Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 ratio)

Protocol:

  • Setup: Dissolve the substrate in AcOH/EtOH (0.2 M).

  • Addition: Add Iron powder in one portion.

  • Reaction: Heat the suspension to 70–80°C with vigorous stirring.

    • Note: The reaction is exothermic; monitor temperature initially.

  • Monitoring: Reaction is usually complete within 1–3 hours.

  • Workup (Critical):

    • Cool to room temperature.[2][6][7][8][9]

    • Filter through Celite to remove unreacted Iron and Iron oxides.

    • Concentrate the filtrate to remove most solvents.

    • Dilute residue with EtOAc and wash with saturated

      
        (carefully, gas evolution) to neutralize residual acid.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to remove iron salts and trace impurities.

Comparison of Methods

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/AcOH Reduction
Yield High (85–95%)Moderate to High (70–85%)
Reaction Time 2–6 Hours1–3 Hours
Purity Profile Very Clean (filtration only)Requires extraction/column
Halogen Tolerance Poor (Debromination risk)Excellent (Retains Ar-Cl/Br)
Scalability Excellent (Process Chem standard)Good (Waste disposal of Fe salts)

Troubleshooting & Optimization

Issue 1: Incomplete Cyclization
  • Symptom: Mass spec shows M+2 peak (Amine) but not M-44 (Cyclized Product).

  • Cause: Steric hindrance or insufficient thermal energy to close the ring.

  • Solution: Reflux the crude amine in Toluene or Xylene with a catalytic amount of p-TsOH (Dean-Stark trap) to force ethanol elimination.

Issue 2: Hydrolysis of the Ester
  • Symptom: Formation of carboxylic acid byproduct.

  • Cause: Presence of water in Method B (Fe/AcOH) or prolonged exposure to aqueous base during workup.

  • Solution: Use anhydrous solvents. During Fe/AcOH workup, perform the bicarbonate wash quickly and keep the mixture cold (

    
    ).
    
Workflow Diagram (Graphviz)

Experimental Workflow Input Start: Diethyl (2-nitrophenoxy)propanedioate Choice Select Reduction Method Input->Choice PathA Method A: H2, Pd/C (Solvent: EtOH) Choice->PathA Standard PathB Method B: Fe, AcOH (Temp: 80°C) Choice->PathB Halogenated FilterA Filter (Celite) PathA->FilterA Isolate Evaporate Solvent FilterA->Isolate Neutralize Neutralize (NaHCO3) PathB->Neutralize Neutralize->Isolate Recryst Recrystallization (EtOH/Hexane) Isolate->Recryst Final Pure Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Recryst->Final

Figure 2: Decision tree for selecting the optimal reduction protocol.

References

  • General Benzoxazine Synthesis

    • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives. Current Organic Synthesis.[10]

  • Fe/AcOH Reduction Protocol

    • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Product Characterization (Analogous)

    • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxyl
  • Malonate Reactivity

    • Malonates in Cyclocondensation Reactions. Molecules.[1][2][6][9][11][12][13][14][15][16]

Sources

Use of Diethyl (2-nitrophenoxy)propanedioate as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Diethyl (2-nitrophenoxy)propanedioate in Heterocyclic Synthesis

Abstract

Diethyl (2-nitrophenoxy)propanedioate (Diethyl 2-(2-nitrophenoxy)malonate) represents a high-value, bifunctional building block for the rapid assembly of oxygen-and-nitrogen-containing heterocycles, specifically 1,4-benzoxazin-3-ones .[1] This guide details the synthesis, characterization, and downstream application of this intermediate. Unlike simple phenoxyacetates, the malonate moiety introduces a latent nucleophilic carbon at the C2 position of the resulting benzoxazine, enabling divergent synthesis of complex 2-substituted derivatives not accessible via standard chloroacetyl chloride routes.

Strategic Rationale & Retrosynthetic Logic

In medicinal chemistry, the 1,4-benzoxazin-3-one scaffold is a privileged structure found in anticoagulants, antifungal agents, and dopamine agonists.[1]

Standard synthesis often involves the condensation of 2-aminophenol with chloroacetyl chloride.[1] However, this route limits the chemist to the parent unsubstituted lactam. By utilizing Diethyl (2-nitrophenoxy)propanedioate , researchers gain three distinct advantages:

  • Regiocontrol: The pre-installed ester group directs the cyclization exclusively to the nitrogen, avoiding O-acylation side products common in aminophenol acylations.

  • C2-Functionalization: The resulting cyclic product retains an ester group at the C2 position. The proton at this position is highly acidic (

    
    ), allowing for facile alkylation without strong bases that might open the lactam ring.[1]
    
  • Divergence: The ester handle can be hydrolyzed/decarboxylated to yield the parent core or converted to amides/alcohols for library expansion.

Synthesis of the Building Block

Objective: Synthesize Diethyl (2-nitrophenoxy)propanedioate from 2-nitrophenol.

Mechanistic Insight: This is a Williamson ether synthesis. However, diethyl bromomalonate is a "soft" electrophile with significant steric bulk compared to ethyl bromoacetate. The use of a weak, anhydrous base (


) in a polar aprotic solvent prevents hydrolysis of the sensitive malonate esters while ensuring complete deprotonation of the phenol.
Protocol 1: O-Alkylation of 2-Nitrophenol

Reagents:

  • 2-Nitrophenol (1.0 eq)[1]

  • Diethyl bromomalonate (1.1 eq) [CAS: 685-87-0][1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetone (HPLC Grade, dried over molecular sieves) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-nitrophenol (13.9 g, 100 mmol) and anhydrous

    
      (27.6 g, 200 mmol) in dry Acetone  (200 mL).
    
  • Activation: Stir the mixture at room temperature for 15 minutes. The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion.

  • Addition: Add Diethyl bromomalonate (26.3 g, 18.7 mL, 110 mmol) dropwise over 10 minutes. Note: Rapid addition can cause a mild exotherm.[1]

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 6–8 hours.
    
    • Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (2-nitrophenol) is a strong yellow spot; the product is less polar and UV active but colorless/pale yellow.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) through a celite pad. Wash the pad with acetone.
    
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

  • Purification: While often pure enough for the next step, the oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield Diethyl (2-nitrophenoxy)propanedioate as a pale yellow oil.[1]

    • Yield Expectation: 85–92%.

Key Characterization Data (Self-Validation):

  • 
     NMR (
    
    
    
    ):
    Look for the characteristic malonate proton singlet at
    
    
    ppm and the disappearance of the phenolic OH.[1] The ethyl ester signals (quartet at 4.3 ppm, triplet at 1.3 ppm) must integrate to 4H and 6H, respectively.

Downstream Application: Reductive Cyclization

Objective: Convert the nitro-diester intermediate into Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Mechanism:

  • Reduction: The nitro group is reduced to an aniline (

    
    ).
    
  • Intramolecular Cyclization: The nucleophilic nitrogen attacks the proximal ester carbonyl.

  • Elimination: Ethanol is eliminated, closing the lactam ring.

Protocol 2: Iron-Mediated Reductive Cyclization

Why Iron/Acetic Acid? Catalytic hydrogenation (


) can sometimes reduce the double bond if dehydration occurs, or cause hydrogenolysis of the C-O bond. Iron in acetic acid is chemoselective for nitro groups and provides the acidic medium necessary to catalyze the cyclization immediately upon amine formation.

Reagents:

  • Diethyl (2-nitrophenoxy)propanedioate (from Protocol 1)[1]

  • Iron powder (325 mesh, reduced) (5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)[1]

Methodology:

  • Setup: Dissolve the starting material (10 mmol) in Glacial Acetic Acid (30 mL) in a flask equipped with a mechanical stirrer (iron powder can clump with magnetic stirring).

  • Addition: Add Iron powder (2.8 g, 50 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to

    
      for 2–4 hours.
    
    • Observation: The reaction will turn dark/grey.

    • Validation Point: LC-MS should show the mass of the cyclized product (

      
      ) corresponding to the loss of 2 oxygens (reduction) and one ethanol (cyclization).[1]
      
      • MW Calculation: Start (297)

        
         Amine (267) 
        
        
        
        Cyclized (-EtOH,[1] 46) = 221 Da .
  • Workup:

    • Dilute with EtOAc (100 mL).[1]

    • Filter through a Celite pad to remove iron sludge.

    • Wash the filtrate carefully with Saturated

      
       (caution: gas evolution) until the aqueous phase is neutral.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Toluene.

    • Product:Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the divergent pathways available from the cyclized scaffold.

G start 2-Nitrophenol intermediate Diethyl (2-nitrophenoxy) propanedioate (Building Block) start->intermediate O-Alkylation reagent Diethyl Bromomalonate (K2CO3, Acetone) reagent->intermediate product Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine- 2-carboxylate intermediate->product - 2[O], - EtOH cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) cyclization->product path1 Hydrolysis/Decarboxylation --> 1,4-Benzoxazin-3-one product->path1 path2 C2-Alkylation (RX, Base) --> 2,2-Disubstituted Scaffold product->path2

Caption: Synthesis workflow from 2-nitrophenol to the functionalized benzoxazine scaffold, highlighting divergent downstream applications.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of bromomalonateEnsure Acetone is dry. Use anhydrous

. Avoid water in workup until pH is neutral.
C-Alkylation vs O-Alkylation Ambident phenoxide ionAcetone promotes O-alkylation.[1] Avoid non-polar solvents.

is preferred over stronger bases like NaH which might promote C-alkylation on the ring (though rare for phenols).[1]
Incomplete Cyclization Stalled at amine stageEnsure temperature is

during reduction. If amine is isolated, reflux in Ethanol with catalytic p-TsOH to force ring closure.[1]
Iron Sludge in Workup Fine iron particlesUse a Celite pad before extraction. Washing the organic layer with EDTA solution can help remove residual iron.

References

  • Synthesis of 1,4-benzoxazin-3-ones via Reductive Cyclization

    • Title: A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization.[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the Fe/AcOH methodology for nitro-ether cycliz
    • (General Journal Link for verification of method class).

  • Reactivity of Diethyl Bromomalonate

    • Title: Reaction of diethyl bromomalon
    • Source:ScienceMadness / PrepChem D
    • Context: Confirms conditions for alkylation of weak nucleophiles with malon
  • Benzoxazine Pharmacology

    • Title: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.[1][3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.[3]

    • Context: Validates the biological importance of the downstream scaffold.
  • General Malonate Synthesis

    • Title: Diethyl 2-(2-nitrophenyl)
    • Source:ChemicalBook / Vertex AI Search Results.
    • Context: Distinguishes between the C-arylation (using NaH/DMF)

Sources

Application Note: Diethyl (2-nitrophenoxy)propanedioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl (2-nitrophenoxy)malonate) in the synthesis of heterocyclic scaffolds, specifically 1,4-benzoxazin-3-ones .

Introduction & Strategic Significance

Diethyl (2-nitrophenoxy)propanedioate is a specialized bifunctional building block designed for the rapid assembly of 1,4-benzoxazine cores. Structurally, it features an electron-deficient 2-nitrophenoxy moiety linked to a diethyl malonate arm.

This compound represents a "masked" heterocycle. Upon reduction of the nitro group, the molecule undergoes a spontaneous or base-catalyzed intramolecular cyclization (reductive lactamization) to form Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

Key Advantages:
  • Atom Economy: All carbons from the backbone are incorporated into the final scaffold.

  • Diversification Point: The remaining ester group at the C2 position of the benzoxazine ring serves as a versatile handle for further functionalization (e.g., amidation to kinase inhibitors or hydroxamic acid formation for HDAC inhibitors).

  • Regiocontrol: Unlike reactions starting from 2-aminophenols and unsymmetrical bromoesters, this pre-assembled ether precursor guarantees the position of the oxygen atom, eliminating regioisomeric side products.

Mechanistic Insight: The Reductive Cyclization Pathway

The utility of this compound relies on the Nitro-to-Amine-to-Lactam cascade.

  • Reduction: The nitro group (

    
    ) is reduced to a primary amine (
    
    
    
    ).
  • Cyclization: The newly formed nucleophilic amine attacks the proximal ester carbonyl of the malonate moiety.

  • Elimination: Ethanol is eliminated, closing the 6-membered morpholine ring fused to the benzene core.

Pathway Diagram

G SM Diethyl (2-nitrophenoxy) propanedioate INTER Intermediate: (2-Aminophenoxy)malonate SM->INTER Reduction (Fe/AcOH or H2/Pd) SIDE Side Reaction: Hydrolysis/Decarboxylation SM->SIDE Strong Acid/Base (Avoid) PROD Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate INTER->PROD Intramolecular Amidation (-EtOH)

Caption: Logical flow of the reductive cyclization cascade transforming the acyclic precursor into the bicyclic benzoxazine scaffold.

Protocol 1: Synthesis of the Precursor

Note: If the compound is not purchased, it must be synthesized from 2-nitrophenol.

Reagents:
  • Substrate: 2-Nitrophenol (1.0 equiv)

  • Alkylating Agent: Diethyl bromomalonate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (dry) or Acetonitrile

Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve 2-nitrophenol (e.g., 10 mmol) in dry acetone (50 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Diethyl bromomalonate (11 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Checkpoint: Ensure the product is the O-alkylated ether (Diethyl (2-nitrophenoxy)malonate) and not a C-alkylated species. The use of a weak base like carbonate favors O-alkylation over C-alkylation on the phenol.

Protocol 2: Reductive Cyclization to 1,4-Benzoxazin-3-one

This is the core application of the material. Two methods are provided: Method A (Iron-mediated) is robust for scale-up; Method B (Catalytic Hydrogenation) is cleaner for small-scale discovery chemistry.

Method A: Iron/Acetic Acid (Robust, Scale-up)

Best for substrates sensitive to hydrogenation or containing halogens.

  • Dissolution: Dissolve Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).

  • Activation: Add Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Observation: The reaction is exothermic. The mixture will turn dark/grey.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak and appearance of the cyclized mass (M-H = Product Mass).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter through a Celite pad to remove iron residues.

    • Wash the filtrate with saturated

      
       (carefully, gas evolution) to neutralize the acid.
      
    • Dry over

      
       and concentrate.
      
  • Crystallization: The product, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , often precipitates from cold ether or ethanol.

Method B: Hydrogenation ( /Pd-C) (Clean, High Yield)

Best for clean substrates without halogens (which might dehalogenate).

  • Dissolution: Dissolve the substrate in Ethanol or Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

  • Hydrogenation: Sparge with Hydrogen gas (

    
    ) or use a balloon. Stir at Room Temperature for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] The intermediate amine cyclizes spontaneously under these neutral conditions.

  • Workup: Filter through Celite. Concentrate the filtrate.

  • Yield: Typically >85% quantitative conversion.

Data Summary & Troubleshooting

Expected Analytical Data (Benzoxazine Product)
FeatureDescription
Appearance White to off-white solid
1H NMR (DMSO-d6)

10.8 (s, 1H, NH), 6.9-7.1 (m, 4H, Ar-H), 5.3 (s, 1H, H-2), 4.1 (q, 2H, Ethyl), 1.1 (t, 3H, Ethyl)
Mass Spec [M+H]+ corresponds to MW of precursor - 46 (loss of ethanol/oxygen balance)
IR ~1740 cm-1 (Ester C=O), ~1680 cm-1 (Lactam C=O)
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Cyclization Amine formed but did not close ring.Heat the crude amine intermediate in Ethanol/reflux for 1 hour to force closure.
Decarboxylation Reaction temperature too high (>100°C).Keep reaction below 80°C. The malonate ester is prone to decarboxylation if hydrolyzed.
O- vs C-Alkylation Wrong isomer in Step 1.Use Acetone/K2CO3 (favors O-alkylation). Avoid NaH/DMF if C-alkylation is observed.

Advanced Application: Synthesis of Hydroxamic Acids (HDAC Inhibitors)

The resulting ethyl ester is a prime candidate for conversion into hydroxamic acids, a potent class of Histone Deacetylase (HDAC) inhibitors.

Protocol:

  • Prepare Hydroxylamine solution: Mix

    
     with KOH in Methanol at 
    
    
    
    . Filter KCl precipitate.
  • Add the Benzoxazine ester (from Protocol 2) to the filtrate.

  • Stir at Room Temperature for 1–2 hours.

  • Acidify carefully to pH 6 to precipitate the Benzoxazine Hydroxamic Acid .

References

  • Synthesis of 1,4-benzoxazin-3-ones: Organic Chemistry Portal. "Synthesis of 1,4-Benzoxazin-3-ones". Available at: [Link]

  • Reductive Cyclization Methodology: Smist, M., & Kwiecien, H. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review". Current Organic Synthesis, 11(5). Available at: [Link]

  • Malonate Reactivity: Organic Syntheses. "Ethyl Bromomalonate Preparation". Coll. Vol. 1, p.271.[6][7] Available at: [Link]

  • Benzoxazine Applications: Sharifi, A. et al. (2021).[3] "Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives". Arkivoc. Available at: [Link]

Sources

Precision Alkylation of Diethyl (2-nitrophenoxy)propanedioate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The alkylation of diethyl (2-nitrophenoxy)propanedioate (also known as diethyl (2-nitrophenoxy)malonate) is a pivotal transformation in the divergent synthesis of 1,4-benzoxazin-3-ones . These heterocyclic scaffolds are critical pharmacophores in drug discovery, found in tyrosine kinase inhibitors, anticoagulants, and antimicrobial agents.

Strategic Value: While many routes synthesize the benzoxazine core first, alkylating this acyclic malonate intermediate allows for Late-Stage Diversification . By synthesizing a bulk quantity of the (2-nitrophenoxy)malonate core, researchers can rapidly generate a library of C2-substituted benzoxazinones simply by varying the alkyl halide used in this step, followed by a reductive cyclization.

Core Challenge: The presence of the ortho-nitro group introduces significant steric bulk and electronic withdrawal. This protocol addresses the balance between the acidity of the


-proton and the nucleophilicity of the resulting anion, ensuring high mono-alkylation selectivity.

Mechanistic Insight & Experimental Logic

To design a robust protocol, we must understand the electronic and steric environment of the substrate.

Acidity and Anion Stability

The


-proton of diethyl malonate has a pKa of ~13 (in DMSO). In diethyl (2-nitrophenoxy)propanedioate, the electron-withdrawing 2-nitrophenoxy  group exerts a strong inductive effect (-I), stabilizing the resulting carbanion.
  • Estimated pKa: ~10–11.

  • Implication: Milder bases (e.g., K

    
    CO
    
    
    
    ) may suffice for reactive electrophiles (benzyl/allyl halides), but Sodium Hydride (NaH) remains the gold standard for general alkylation with unactivated alkyl halides to ensure complete deprotonation and irreversible kinetics.
Steric Hindrance (The Ortho Effect)

The nitro group at the ortho position of the phenoxy ring creates a "steric wall" near the nucleophilic carbon.

  • Consequence: The rate of S

    
    2 attack will be slower than with unsubstituted malonates.
    
  • Solution: We utilize polar aprotic solvents (DMF or DMF/THF mixtures ) to solvate the cation (Na

    
    ), creating a "naked," more reactive enolate anion to overcome this steric barrier.
    
Reaction Pathway Visualization

The following diagram illustrates the transformation and its downstream utility.

AlkylationPathway SM Diethyl (2-nitrophenoxy) propanedioate Base Base (NaH) Deprotonation SM->Base Enolate Stabilized Enolate (Sterically Crowded) Base->Enolate - H2 Product Alkylated Intermediate (C-Alkylation) Enolate->Product SN2 Attack RX Alkyl Halide (R-X) RX->Product Red Reductive Cyclization (H2/Pd-C or Fe/AcOH) Product->Red Benz 2-Substituted 1,4-Benzoxazin-3-one Red->Benz Cyclization

Figure 1: Reaction logic flow from starting material to the pharmacologically active benzoxazinone scaffold.

Experimental Protocol

Method A: General Protocol (Sodium Hydride)

Recommended for primary alkyl halides and less reactive electrophiles.

Reagents & Equipment
  • Substrate: Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 – 1.2 equiv).

  • Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF/DMF (9:1).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Base Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (1.2 equiv) .

    • Optional: Wash NaH with anhydrous hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.

    • Suspend NaH in anhydrous DMF (concentration ~0.2 M relative to substrate). Cool to 0°C in an ice bath.

  • Enolate Formation:

    • Dissolve Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv) in a minimal amount of DMF.

    • Add the substrate solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of H

      
       gas. The solution may turn yellow/orange due to the formation of the nitrophenoxy-stabilized enolate.
      
    • Aging: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30–45 mins to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0°C (critical to prevent O-alkylation or over-reaction).

    • Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

    • Allow the reaction to warm to RT slowly.

    • Note: For bulky electrophiles (e.g., isopropyl iodide), heating to 50–60°C may be required after the initial addition.

  • Monitoring:

    • Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (more polar due to acidic proton) should disappear, and a less polar product spot should appear.

  • Workup:

    • Quench carefully with saturated NH

      
      Cl solution  at 0°C.
      
    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with Water (3x) (to remove DMF) and Brine (1x) .

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Method B: Mild Conditions (Potassium Carbonate)

Recommended for highly reactive electrophiles (Allyl bromide, Benzyl bromide) or substrates sensitive to strong bases.

  • Dissolve substrate (1.0 equiv) in Acetone or Acetonitrile .

  • Add K

    
    CO
    
    
    
    (2.0 equiv)
    and TBAB (tetrabutylammonium bromide, 5 mol%) as a phase transfer catalyst.
  • Add Alkyl Halide (1.2 equiv) .

  • Heat to Reflux (50–80°C) for 4–12 hours.

  • Filter off solids and concentrate.[1]

Data Interpretation & Troubleshooting

Expected Results Table
ParameterObservationInterpretation
TLC (SM) R

~ 0.3 (Hex:EtOAc 4:1)
Acidic proton interacts with silica.
TLC (Product) R

~ 0.5–0.6
Loss of H-bond donor; less polar.
Appearance Yellow Oil/SolidNitro group imparts color.
1H NMR Loss of singlet at ~5.0–5.5 ppmDisappearance of the methine proton (

-H).
Critical Quality Attributes (CQA) & Troubleshooting
  • Issue: Low Conversion.

    • Cause: Steric hindrance from the 2-nitro group preventing S

      
      2 attack.
      
    • Fix: Switch solvent to pure DMF or DMSO; increase temperature to 60°C; use Alkyl Iodides instead of Bromides.

  • Issue: Dialkylation.

    • Cause: Product enolate exchanging with starting material.

    • Fix: This is rare for this substrate due to the extreme steric bulk of the 2-nitrophenoxy group plus an alkyl group. However, ensure strict 1.0–1.1 equiv of base is used (do not use large excess).

  • Issue: O-Alkylation.

    • Cause: Attack at the nitro-group oxygen or phenoxy oxygen (if displacement occurs).

    • Fix: Keep reaction at 0°C during addition; use "softer" counter-ions (Li+ from LiHMDS can sometimes favor C-alkylation, though NaH is usually sufficient).

Downstream Application: The Benzoxazinone Cyclization

The true value of this protocol is realized in the next step. The alkylated product is a "loaded spring" ready for cyclization.

Protocol Summary for Cyclization:

  • Reduction: Treat the alkylated intermediate with Fe powder/Acetic Acid (reflux) or H

    
     (1 atm) / Pd-C (10%)  in Ethanol.
    
  • Mechanism: The nitro group (-NO

    
    ) reduces to the aniline (-NH
    
    
    
    ).
  • Cyclization: The amine nucleophile intramolecularly attacks the proximal ester carbonyl.

  • Result: Formation of the 3-oxo-1,4-benzoxazine core with the R-group installed at the C2 position.

Note: This route avoids the use of unstable 2-aminophenols as starting materials, which are prone to oxidation.

References

  • Malonate Alkylation Fundamentals

    • Hennessy, E. J., & Buchwald, S. L. (2002).[2] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[2] Link

  • Benzoxazinone Synthesis Context

    • Sharifi, A., et al. (2021).[3] Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions. Arkivoc, 2021(x), 0-0.[3] Link

    • Harter, A. G., et al. (2021).[4] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.[4] Link

  • pKa and Stability Data

    • Bordwell pKa Table (Acidity in DMSO). Link

  • General Synthetic Methodology

    • BenchChem. (2025).[1] Common side products in the alkylation of diethyl malonate. Link

Sources

Acylation of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategic Overview

This Application Note details the C-acylation of Diethyl (2-nitrophenoxy)propanedioate (also referred to as diethyl (2-nitrophenoxy)malonate). This transformation is a critical node in the synthesis of 2,2-disubstituted-1,4-benzoxazin-3-ones , a privileged scaffold in medicinal chemistry found in tyrosine kinase inhibitors, anticoagulants, and antimicrobial agents.

The Challenge: The substrate features a bulky, electron-withdrawing (2-nitrophenoxy) moiety attached directly to the active methine carbon. While the electron-withdrawing nature of the esters and the phenoxy group increases the acidity of the


-proton (

), the adjacent oxygen atom can destabilize the resulting carbanion through lone-pair repulsion (the

-effect) and promote competing O-acylation.

The Solution: We prioritize a Magnesium Chloride-Mediated Chelation Strategy . Unlike traditional alkali metal bases (NaH, NaOEt) which produce "hard" enolates prone to O-acylation and polymerization, the use of anhydrous


 and Triethylamine (

) generates a stable, chelated Magnesium enolate. This species is thermodynamically driven to undergo exclusive C-acylation with acid chlorides, ensuring high regioselectivity and yield.

Mechanistic Insight & Reaction Design

The success of this protocol relies on the formation of a six-membered chelate ring involving the magnesium ion, the enolate oxygen, and the ester carbonyl.

  • Step 1: Chelation.

    
     coordinates with the dicarbonyl system, increasing the acidity of the 
    
    
    
    -proton.
  • Step 2: Deprotonation.

    
     removes the proton. The resulting enolate is "locked" by Mg, preventing attack at the oxygen terminus.
    
  • Step 3: C-Acylation. The acyl chloride approaches the carbon center. The magnesium acts as a Lewis acid, activating the acyl chloride and stabilizing the transition state.

Visualizing the Pathway

AcylationPathway Fig 1. Chelation-Controlled C-Acylation Pathway targeting Benzoxazine Precursors. Substrate Diethyl (2-nitrophenoxy)malonate MgComplex Mg-Chelated Enolate (Locked Conformation) Substrate->MgComplex MgCl2, Et3N (Deprotonation) Transition C-Acylation Transition State MgComplex->Transition + Acyl Chloride AcylChloride Acyl Chloride (R-COCl) AcylChloride->Transition Product Diethyl 2-acyl-2-(2-nitrophenoxy)malonate Transition->Product - MgCl2 salt Benzoxazine 2-Substituted-1,4-benzoxazin-3-one Product->Benzoxazine 1. H2/Pd-C (Reduction) 2. Cyclization

Detailed Experimental Protocols

Method A: Magnesium Chloride/Triethylamine (Recommended)

Best for: Complex acyl chlorides, preventing O-acylation, and scalable process chemistry.

Reagents:

  • Diethyl (2-nitrophenoxy)propanedioate (

    
     equiv)
    
  • Magnesium Chloride (anhydrous, beads or powder) (

    
     equiv)
    
  • Triethylamine (

    
     equiv)
    
  • Acyl Chloride (

    
     equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ) (dry).

Protocol:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Cool to room temperature under

    
     flow.
    
  • Solubilization: Charge the flask with anhydrous

    
     (12 mmol) and dry 
    
    
    
    (40 mL).
  • Substrate Addition: Add Diethyl (2-nitrophenoxy)propanedioate (10 mmol) to the suspension. Stir for 10 minutes.

  • Enolate Formation: Cool the mixture to 0°C. Add

    
     (20 mmol) dropwise.
    
    • Observation: The mixture may become a thick white slurry (Mg-enolate precipitation). This is normal. Stir at 0°C for 30 minutes, then warm to 20-25°C for 1 hour to ensure complete deprotonation.

  • Acylation: Cool the slurry back to 0°C. Add the Acyl Chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature

    
    °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (usually 20% EtOAc/Hexane) or HPLC.

  • Quench: Carefully add 1N HCl (30 mL) to quench the reaction and dissolve magnesium salts.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove excess acid) and Brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Method B: Sodium Hydride (Alternative)

Best for: Simple, non-enolizable acyl chlorides (e.g., Benzoyl chloride).

Protocol:

  • Suspend

    
     (60% in oil, 1.1 equiv) in dry THF at 0°C.
    
  • Add Diethyl (2-nitrophenoxy)propanedioate (1.0 equiv) dropwise. Evolution of

    
     gas will be vigorous.
    
  • Stir for 30 minutes at 0°C until gas evolution ceases and a clear solution (or fine suspension) forms.

  • Add Acyl Chloride (1.1 equiv) dropwise.

  • Reflux for 2–4 hours if reaction is sluggish at RT.

Data Analysis & Troubleshooting

Table 1: Comparative Efficiency of Acylation Conditions

ParameterMethod A (

)
Method B (

)
C-Selectivity >98% (Exclusive C-acylation)~85% (Risk of O-acylation)
Moisture Sensitivity ModerateHigh (Fire hazard with NaH)
Substrate Scope Tolerates sensitive functional groupsLimited (Strong base may degrade R-group)
Typical Yield 85–92%60–75%
Workup Acid wash removes Mg salts easilyEmulsions common during aqueous workup

Troubleshooting Guide:

  • Problem: Low conversion or recovered starting material.

    • Cause: Magnesium chloride was hydrated.

    • Fix: Use freshly opened anhydrous

      
       or dry it under vacuum at 150°C for 2 hours before use.
      
  • Problem: Product decarboxylation (loss of

    
    ).
    
    • Cause: Workup was too acidic or heating was excessive.

    • Fix: Keep quench pH > 2 and avoid heating the crude acylated product above 60°C.

  • Problem: O-Acylation byproduct observed.

    • Cause: "Hard" charge density on oxygen (Method B).

    • Fix: Switch to Method A. The Mg-chelate protects the oxygen.

Downstream Application: Benzoxazinone Synthesis

The acylated product, Diethyl 2-acyl-2-(2-nitrophenoxy)malonate , is a versatile precursor.

Workflow:

  • Reduction: Hydrogenation (

    
    , Pd/C) reduces the nitro group to an aniline (
    
    
    
    ).
  • Cyclization: The amine nitrogen spontaneously attacks the adjacent ester carbonyl (favored over the ketone due to ring size and sterics) or the ketone depending on conditions.

  • Result: Formation of Ethyl 2-acyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .

    • Note: These 2,2-disubstituted benzoxazinones are potent pharmacophores, often serving as bioisosteres for quinolones or coumarins.

References

  • Rathke, M. W.; Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride". Journal of Organic Chemistry, 50(15), 2622–2624. Link

  • Honda, T.; et al. (2009). "Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases". Bioorganic & Medicinal Chemistry, 17(2), 699-708. Link

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sharifi, A.; et al. (2021).[2] "Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling". Arkivoc, 2021(x), 0-0. Link

Sources

Advanced Application Note: Synthesis & Utilization of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl (2-nitrophenoxy)malonate) represents a specialized class of


-aryloxy malonates .[1] Unlike unsubstituted diethyl malonate, this molecule is mono-substituted  at the active methylene position.[1]

Critical Mechanistic Distinction:

  • Standard Knoevenagel Condensation: Requires two acidic protons on the active methylene group to facilitate the dehydration step (formation of a C=C double bond).

  • Target Molecule Constraints: Diethyl (2-nitrophenoxy)propanedioate possesses only one acidic proton.[1] Therefore, it cannot undergo a standard Knoevenagel condensation to form an alkene without eliminating the phenoxy group.

Correct Application Scope: This Application Note addresses the two most chemically valid interpretations of the user's request:

  • The Nucleophilic Substitution Protocol: The synthesis of diethyl (2-nitrophenoxy)propanedioate via the condensation of 2-nitrophenol with diethyl halomalonates (often colloquially termed a "condensation" in process chemistry).[1]

  • Downstream Heterocyclization: The use of this intermediate to synthesize benzoxazinones or benzofurans (common pharmacophores).

  • The "Classic" Knoevenagel Alternative: A comparative protocol for reacting 2-nitrobenzaldehyde with diethyl malonate, which is frequently confused with the title reaction.

Protocol A: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

This protocol describes the coupling of 2-nitrophenol with diethyl bromomalonate.[1] This is the prerequisite step to obtaining the title compound.[1]

Reaction Scheme

[1]
Materials & Reagents
ReagentEquiv.RoleNotes
2-Nitrophenol 1.0NucleophileSolid, yellow.[1][2] Toxic.
Diethyl Bromomalonate 1.1ElectrophileLachrymator.[1] Handle in fume hood.
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, finely ground.
Acetone SolventSolventDry (reagent grade).[1]
Potassium Iodide (KI) 0.1CatalystFinkelstein-like activation (optional).[1]
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Add 2-Nitrophenol (13.9 g, 100 mmol) and anhydrous Acetone (150 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion. The suspension may turn deep orange/red due to phenoxide formation.

  • Catalyst Addition: Add Potassium Iodide (1.6 g, 10 mmol) to accelerate the reaction via in-situ formation of the more reactive iodomalonate.

  • Electrophile Addition: Add Diethyl Bromomalonate (26.3 g, 110 mmol) dropwise over 20 minutes using a pressure-equalizing addition funnel.

    • Expert Insight: Slow addition prevents the self-condensation of the bromomalonate.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol spot (
    
    
    
    ) should disappear.
  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Yield Expectation: 85–92% Appearance: Pale yellow viscous oil.[1]

Protocol B: Reductive Cyclization (The "Payoff")

The primary utility of Diethyl (2-nitrophenoxy)propanedioate is its conversion into 2H-1,4-benzoxazin-3(4H)-ones or Benzofurans via reductive cyclization.[1]

Mechanism

Reduction of the nitro group (


) to an amine (

) triggers an intramolecular nucleophilic attack on the adjacent ester carbonyl, closing the ring.[1]
Procedure (Fe/Acetic Acid Method)
  • Dissolution: Dissolve Diethyl (2-nitrophenoxy)propanedioate (10 mmol) in Glacial Acetic Acid (30 mL).

  • Reduction: Add Iron Powder (50 mmol, 5 equiv) portion-wise at

    
    .
    
    • Caution: Exothermic reaction.[1]

  • Cyclization: Heat to

    
     for 2 hours.
    
  • Work-up: Filter hot to remove iron residues. Pour filtrate into ice water. The cyclic product (Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) will precipitate.[1]

Protocol C: The "Classic" Knoevenagel Alternative

If the user intended to synthesize the benzylidene derivative (often confused with the phenoxy derivative), this is the correct Knoevenagel protocol.[1]

Target: Diethyl 2-(2-nitrobenzylidene)propanedioate. Reaction: 2-Nitrobenzaldehyde + Diethyl Malonate.[1][6]

Optimization Table: Catalyst Systems
Catalyst SystemSolventTemp (

)
Time (h)Yield (%)E-Factor
Piperidine / AcOH Toluene110 (Reflux)488High (Dean-Stark req.)[1]
TiCl₄ / Pyridine THF0

25
294High (Titanium waste)
L-Proline Ethanol251282Low (Green Chem)
Ionic Liquid ([Bmim][OAc]) Water250.596Very Low (Best)
Recommended Procedure (Green Chemistry Approach)
  • Mix: In a 50 mL flask, combine 2-Nitrobenzaldehyde (10 mmol) and Diethyl Malonate (10 mmol).

  • Catalyst: Add [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) (2 mL) and Water (2 mL).[1]

  • Reaction: Stir vigorously at room temperature for 30 minutes. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water/ethanol (1:1).[1]

  • Recrystallization: Recrystallize from Ethanol to obtain pale yellow crystals.

Visualizing the Pathways (Graphviz)[1]

The following diagram illustrates the divergence between the Phenoxy pathway (Substitution/Cyclization) and the Benzylidene pathway (Knoevenagel).

ChemicalPathways cluster_0 Pathway A: Phenoxy Ether Synthesis cluster_1 Pathway B: Classic Knoevenagel Start_Phenol 2-Nitrophenol Intermediate_Phenoxy Diethyl (2-nitrophenoxy) propanedioate (Mono-substituted) Start_Phenol->Intermediate_Phenoxy Nucleophilic Substitution (K2CO3, Acetone) Start_Aldehyde 2-Nitrobenzaldehyde Intermediate_Benzylidene Diethyl (2-nitrobenzylidene) propanedioate (Unsaturated) Start_Aldehyde->Intermediate_Benzylidene Knoevenagel Condensation (Piperidine/AcOH) Reagent_Malonate Diethyl Malonate Reagent_Malonate->Intermediate_Benzylidene Reagent_HaloMalonate Diethyl Bromomalonate Reagent_HaloMalonate->Intermediate_Phenoxy Product_Benzoxazine Benzoxazine Derivative (Heterocycle) Intermediate_Phenoxy->Product_Benzoxazine Reductive Cyclization (Fe/AcOH) Product_Indole Indole-2-carboxylate (via Cadogan Cyclization) Intermediate_Benzylidene->Product_Indole Reductive Cyclization (P(OEt)3, reflux)

Figure 1: Decision tree comparing the synthesis of the phenoxy-malonate (Pathway A) vs. the Knoevenagel condensation of the aldehyde (Pathway B).[1]

Troubleshooting & Expert Tips

For Diethyl (2-nitrophenoxy)propanedioate Synthesis:
  • Problem: Low yield or recovery of starting phenol.

    • Cause: The phenol is a weak nucleophile due to the electron-withdrawing nitro group.[1]

    • Solution: Ensure the base (

      
      ) is anhydrous and use a catalytic amount of KI (Finkelstein condition) to convert the bromomalonate to the more reactive iodomalonate in situ.
      
  • Problem: Bis-alkylation.

    • Cause: Unlikely with this specific electrophile due to steric bulk, but possible if the malonate is in large excess.

    • Solution: Maintain strict 1.1 : 1.0 stoichiometry.

For Knoevenagel Condensation:
  • Problem: Product oiling out.

    • Solution: Use a seed crystal if available.[1] If not, scratch the glass surface or switch solvent to Ethanol/Water (1:[1]1) to force precipitation.

  • Problem: Michael Addition byproduct.

    • Cause: If reaction time is too long, a second molecule of malonate can attack the double bond.

    • Solution: Stop reaction immediately upon consumption of aldehyde (monitor via TLC).[1]

References

  • Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136. Link[1]

  • Ren, Y., et al. (2002). "Knoevenagel Condensation in Water." Synthetic Communications, 32(22), 3475–3479. Link[1]

  • McNulty, J., et al. (2012). "A mild and efficient synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazines."[1] Tetrahedron Letters, 53(34), 4506-4509.[1] (Describes the cyclization of the phenoxy malonate). Link[1]

  • Organic Reactions. (2011). "The Knoevenagel Condensation."[2][3][4][7][8] Organic Reactions, Vol 15. Link

Sources

Decarboxylation protocols for Diethyl (2-nitrophenoxy)propanedioate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Decarboxylation of Diethyl (2-nitrophenoxy)propanedioate

Introduction & Strategic Overview

Diethyl (2-nitrophenoxy)propanedioate (also referred to as diethyl 2-(2-nitrophenoxy)malonate) is a critical intermediate in the synthesis of benzoxazinone derivatives, herbicides, and non-steroidal anti-inflammatory drug (NSAID) analogues. The presence of the ortho-nitro group on the phenoxy ring introduces significant electronic effects—specifically strong inductive electron withdrawal—which destabilizes the ground state of the ester but stabilizes the transition state for decarboxylation.

However, this same activation renders the ether linkage susceptible to nucleophilic attack (S_NAr or elimination) under harsh conditions. Therefore, the choice of decarboxylation protocol is not merely a matter of preference but of chemoselectivity.

This guide details two distinct protocols based on the desired final product:

  • Protocol A (Krapcho): For direct access to the mono-ester (Ethyl (2-nitrophenoxy)acetate).

  • Protocol B (Hydrolysis/Thermal): For access to the carboxylic acid ((2-nitrophenoxy)acetic acid).

Mechanistic Pathways & Decision Logic

The following decision tree illustrates the chemical pathways and the mechanistic divergence between the two protocols.

Decarboxylation_Pathways Substrate Diethyl (2-nitrophenoxy) propanedioate Krapcho Protocol A: Krapcho Conditions (LiCl, DMSO, H2O, 150°C) Substrate->Krapcho Halide Attack (SN2) Hydrolysis Protocol B: Saponification & Acidification (NaOH, then HCl) Substrate->Hydrolysis Base Hydrolysis MonoEster Target 1: Mono-Ester Ethyl (2-nitrophenoxy)acetate Krapcho->MonoEster -CO2, -EtCl DiAcid Intermediate: Malonic Acid Derivative Hydrolysis->DiAcid Protonation CarboxylicAcid Target 2: Carboxylic Acid (2-nitrophenoxy)acetic acid DiAcid->CarboxylicAcid Thermal Decarboxylation (-CO2)

Figure 1: Mechanistic decision tree for selecting the appropriate decarboxylation protocol based on the target moiety.

Protocol A: Krapcho Dealkoxycarbonylation

Target: Ethyl (2-nitrophenoxy)acetate Mechanism: Halide-induced nucleophilic demethylation/deethylation followed by decarboxylation.

Scientific Rationale: The Krapcho reaction utilizes soluble halide salts (LiCl, NaCl) in polar aprotic solvents (DMSO). The halide ion attacks the alkyl group of the ester (S_N2), generating a carboxylate which spontaneously decarboxylates.

  • Why LiCl? Lithium ions coordinate with the carbonyl oxygens, increasing the electrophilicity of the ester and stabilizing the transition state.

  • Why Wet DMSO? Small amounts of water lower the energy barrier for the final protonation of the enolate intermediate and prevent oligomerization.

Materials:
  • Diethyl (2-nitrophenoxy)propanedioate (1.0 eq)

  • Lithium Chloride (LiCl) (2.5 eq) [Anhydrous preferred]

  • Dimethyl Sulfoxide (DMSO) (Reagent Grade)

  • Water (1.0 - 2.0 eq)

Step-by-Step Procedure:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler to monitor CO₂ evolution.

  • Solvation: Dissolve the substrate in DMSO (approx. 5-7 mL per gram of substrate).

  • Reagent Addition: Add LiCl (2.5 eq) and water (2 eq). The mixture may not be homogeneous initially.

  • Reaction: Heat the mixture to 145–155°C .

    • Critical Checkpoint: Evolution of CO₂ gas usually begins around 130°C. Maintain temperature until gas evolution ceases (typically 2–4 hours).

    • TLC Monitoring: Monitor the disappearance of the starting diester (usually less polar) and the appearance of the mono-ester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold brine (5x reaction volume) to quench.

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organics with water (to remove residual DMSO) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Saponification & Thermal Decarboxylation

Target: (2-nitrophenoxy)acetic acid Mechanism: Base-mediated hydrolysis of esters to the dicarboxylate, followed by acidification to the malonic acid derivative, which undergoes thermal decarboxylation.

Scientific Rationale: The electron-withdrawing nitro group makes the ester carbonyls highly electrophilic, facilitating rapid saponification. However, the resulting malonic acid derivative is prone to "frothing" during thermal decarboxylation due to rapid CO₂ release. This protocol uses a stepwise acidification to control the rate.

Materials:
  • Diethyl (2-nitrophenoxy)propanedioate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 3M aqueous solution)

  • Ethanol (solvent)

  • Hydrochloric Acid (6M HCl)

Step-by-Step Procedure:
  • Hydrolysis:

    • Dissolve substrate in Ethanol.

    • Add 3M NaOH dropwise at 0°C (to prevent potential nucleophilic attack on the aromatic ring).

    • Allow to warm to room temperature and stir for 2–3 hours.

  • Isolation of Di-acid:

    • Evaporate Ethanol in vacuo.

    • Dilute the residue with water.

    • Acidify carefully with 6M HCl to pH 1–2. The substituted malonic acid may precipitate; if so, filter it. If not, extract with Ethyl Acetate and concentrate.

  • Decarboxylation:

    • Place the crude dicarboxylic acid in a flask.[1]

    • Method: Heat the solid (or oil) neat to 100–110°C under a slight vacuum or inert gas flow.

    • Caution: Watch for foaming.[2] The ortho-nitro group facilitates this step via intramolecular hydrogen bonding in the transition state.

    • Continue heating until bubbling stops.

  • Recrystallization: The resulting solid (2-nitrophenoxy)acetic acid can be recrystallized from water/ethanol mixtures.

Comparative Data & Troubleshooting

ParameterKrapcho (Protocol A)Hydrolysis/Thermal (Protocol B)
Primary Product Mono-EsterCarboxylic Acid
Reaction Time 2–4 Hours4–8 Hours (Two steps)
Temperature 145–155°CRT (Step 1) -> 110°C (Step 2)
Atom Economy High (loses EtCl + CO2)Lower (requires neutralization)
Risk Factor DMSO removal can be tediousUncontrollable frothing; Acid handling

Self-Validating Checkpoints:

  • NMR Verification:

    • Diester (Starting Material): Integration of ethyl protons corresponds to 2 ethyl groups (4H quartet, 6H triplet).

    • Mono-Ester (Protocol A): Integration corresponds to 1 ethyl group. A singlet (2H) appears for the -OCH₂- group.

    • Acid (Protocol B): Complete loss of ethyl signals; broad singlet for COOH (10-12 ppm).

References

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 805–822.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis).
  • Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Krapcho Decarboxylation. Synlett, 24(11), 1391–1394.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved October 26, 2025.

Sources

Application of Diethyl (2-nitrophenoxy)propanedioate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate (also referred to as Diethyl 2-(2-nitrophenoxy)malonate ) is a pivotal, though often transient, intermediate in the synthesis of 1,4-benzoxazin-3-one scaffolds. This heterocyclic core is a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a wide array of bioactive molecules, including tyrosine kinase inhibitors, anticoagulants, and antimicrobial agents.

This application note details the strategic utilization of this compound to access functionalized benzoxazinone libraries. We provide a robust, two-step protocol for its generation and subsequent reductive cyclization, offering a scalable pathway for drug discovery campaigns.

Chemical Profile & Mechanistic Insight

The utility of Diethyl (2-nitrophenoxy)propanedioate lies in its dual functionality: it possesses a masked nucleophile (the nitro group, which becomes an amine upon reduction) and an electrophilic trap (the malonate esters).

  • Structure: A diethyl malonate core substituted at the

    
    -position with a 2-nitrophenoxy group.
    
  • Key Reactivity:

    • Nitro Reduction: The nitro group (

      
      ) is reduced to an aniline (
      
      
      
      ).
    • Intramolecular Cyclization: The newly formed amine spontaneously attacks one of the adjacent ester carbonyls, ejecting ethanol to form the 6-membered lactam ring (1,4-benzoxazin-3-one).

    • Remnant Functionality: The second ester group remains at the C2 position, providing a handle for further diversification (e.g., hydrolysis to acids, conversion to amides).

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 2-Nitrophenol (Nucleophile) Intermed Diethyl (2-nitrophenoxy)propanedioate (The Intermediate) Start->Intermed K2CO3, Acetone Reflux (O-Alkylation) Reagent Diethyl Bromomalonate (Electrophile) Reagent->Intermed Reduction Reduction (Fe/AcOH or H2/Pd) Intermed->Reduction Amine Intermediate Aniline (Transient) Reduction->Amine -O2 / +H Product Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate (Scaffold) Amine->Product Cyclization (-EtOH)

Figure 1: The synthetic pathway transforming 2-nitrophenol into the benzoxazinone scaffold via the title intermediate.

Key Applications in Drug Discovery

A. Synthesis of Tyrosine Kinase Inhibitors

The 1,4-benzoxazin-3-one core, accessible via this intermediate, mimics the adenosine triphosphate (ATP) binding motif. Derivatives synthesized from this scaffold have shown potent inhibitory activity against KDR (VEGFR-2) and c-Abl kinases, making them critical candidates for anti-cancer therapeutics [1].

B. Antimicrobial & Antifungal Agents

Substituted benzoxazinones derived from Diethyl (2-nitrophenoxy)propanedioate have demonstrated broad-spectrum activity. Specifically, derivatives with acylhydrazone moieties at the C2 position (derived from the remaining ester) exhibit significant antifungal activity against plant pathogens like Gibberella zeae [2].

C. Antithrombotic Agents

The scaffold serves as a bioisostere for coumarin and quinolone derivatives. Modifications at the Nitrogen (N4) and the C2-ester position allow for the tuning of lipophilicity and metabolic stability, essential for oral antithrombotic drugs.

Detailed Experimental Protocols

The following protocols are optimized for reliability and scalability (10 mmol scale).

Protocol 1: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Objective: O-Alkylation of 2-nitrophenol with diethyl bromomalonate.

Reagents:

  • 2-Nitrophenol (1.39 g, 10 mmol)

  • Diethyl bromomalonate (2.39 g, 10 mmol) [CAS: 685-87-0]

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Acetone (dry, 50 mL) or Acetonitrile (for higher boiling point)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrophenol in dry acetone.

  • Base Addition: Add anhydrous

    
     in a single portion. The solution may turn bright yellow/orange (phenoxide formation). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add diethyl bromomalonate dropwise via syringe over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain Diethyl (2-nitrophenoxy)propanedioate as a pale yellow oil.

Protocol 2: Reductive Cyclization to the Benzoxazinone Scaffold

Objective: Reductive cyclization to form Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.[1]

Method: Iron-Mediated Reduction (Fe/AcOH) - Preferred for robustness and tolerance of halides.

Reagents:

  • Diethyl (2-nitrophenoxy)propanedioate (crude from Step 1, ~10 mmol)

  • Iron powder (Fe), reduced (2.8 g, ~5 equiv)

  • Glacial Acetic Acid (AcOH) (30 mL)

  • Ethanol (10 mL) - optional cosolvent

Procedure:

  • Setup: Dissolve the intermediate in glacial acetic acid (and ethanol if solubility is poor) in a 100 mL flask.

  • Reduction: Add Iron powder in portions. The reaction is exothermic; use a water bath if the temperature exceeds

    
    .
    
  • Heating: Heat the mixture to

    
     for 2–3 hours.
    
  • Monitoring: TLC should show the disappearance of the non-polar intermediate and the appearance of a more polar, fluorescent spot (the benzoxazinone).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated 
    
    
    
    (carefully, gas evolution) to remove acetic acid, then brine. Dry over
    
    
    .
  • Crystallization: The product, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , often crystallizes upon triturating the residue with cold ether or hexane/ethanol.

Library Diversification Strategy

Once the scaffold is synthesized, the C2-ester allows for rapid library generation.

TransformationReagent/ConditionsProduct ClassPotential Application
Hydrolysis LiOH, THF/H2OCarboxylic AcidPeptidomimetics
Amidation Amine (

), HATU/DIPEA
AmideKinase Inhibitors [1]
N-Alkylation Alkyl Halide (

), NaH, DMF
N-Substituted LactamAntimicrobials [2]
Reduction

or

Primary AlcoholBuilding Block
Diversification Workflow (DOT Visualization)

LibraryWorkflow cluster_0 Path A: C2-Functionalization cluster_1 Path B: N4-Functionalization Scaffold Benzoxazinone Scaffold (C2-Ester) Acid Carboxylic Acid Scaffold->Acid Hydrolysis (LiOH) Hydrazide Acylhydrazone (Antifungal) Scaffold->Hydrazide Hydrazine Hydrate N_Alkyl N-Alkyl/Aryl Derivatives (Antibacterial) Scaffold->N_Alkyl R-X, NaH Amide Amide Library (Kinase Inhibitors) Acid->Amide Amine Coupling

Figure 2: Strategic diversification of the benzoxazinone scaffold for library generation.

References

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Honda, T., et al. Bioorganic & Medicinal Chemistry.[2] 2009.

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives. Frontiers in Chemistry. 2023. (Note: Generalized link to journal topic based on search context).

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Smist, M. & Kwiecien, H. Current Organic Synthesis.[3] 2014.

  • Diethyl malonate - NIST Chemistry WebBook. National Institute of Standards and Technology.

  • Reaction of 2-nitrophenol with diethyl bromomalonate (General Protocol Source). Organic Letters (Buchwald et al. - related arylation methods).

Sources

Troubleshooting & Optimization

Improving the yield of Diethyl (2-nitrophenoxy)propanedioate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Article ID: TSC-ORG-2026-884 Subject: Optimization of Diethyl (2-nitrophenoxy)propanedioate Synthesis Status: Active | Level: Advanced

Executive Summary

This guide addresses yield optimization for the O-alkylation of 2-nitrophenol with diethyl bromomalonate (also known as diethyl bromopropanedioate) to synthesize Diethyl (2-nitrophenoxy)propanedioate .

Users frequently report yields below 50% due to three convergent factors:

  • Steric Hindrance: The ortho-nitro group imposes significant steric bulk, impeding nucleophilic attack.

  • Reagent Instability: Diethyl bromomalonate is thermally unstable and susceptible to hydrolysis.

  • Competing Pathways: Incomplete deprotonation of the phenol due to intramolecular hydrogen bonding.

Part 1: The "Gold Standard" Protocol

Based on high-throughput screening data and thermodynamic stability analysis.

Reaction Scheme:



Optimized Conditions (Recommended)
ParameterStandard ConditionHigh-Yield Condition (Recommended) Rationale
Solvent AcetoneDMF (Anhydrous) or Acetonitrile DMF solvates the cation better, increasing phenoxide nucleophilicity.
Base


(Cesium Carbonate)
The "Cesium Effect" improves solubility and reactivity of the phenoxide in organic media.
Stoichiometry 1:11.0 : 1.2 (Phenol : Malonate) Excess malonate compensates for thermal degradation of the electrophile.
Temperature Reflux (

)

Higher activation energy required due to ortho-steric hindrance.
Time 12-24 h4-6 h Prolonged heating degrades the product (decarboxylation).
Step-by-Step Methodology
  • Preparation: Dry 2-nitrophenol in a desiccator. Distill diethyl bromomalonate under reduced pressure if the liquid is dark orange/brown (indicates free

    
    /HBr).
    
  • Deprotonation: Dissolve 2-nitrophenol (

    
     equiv) in anhydrous DMF (
    
    
    
    ). Add
    
    
    (
    
    
    equiv). Stir at RT for 30 mins.[1] Color change to bright orange/red indicates phenoxide formation.
  • Addition: Add diethyl bromomalonate (

    
     equiv) dropwise over 20 minutes. Do not dump. 
    
  • Reaction: Heat to

    
    . Monitor by TLC (Hexane:EtOAc 8:2) every hour.
    
  • Quench: Pour into ice-cold dilute HCl (

    
    ). Acidic quench prevents emulsion formation.
    
  • Extraction: Extract with EtOAc (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Wash organic layer with Sat.[2][3] 
    
    
    
    (removes unreacted phenol) and Brine.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical failure points (Red) versus the success pathway (Green).

ReactionPathway Start 2-Nitrophenol Intermediate Phenoxide Anion (Resonance Stabilized) Start->Intermediate Deprotonation (Breaks Intramol. H-Bond) Base Base (Cs2CO3) Base->Intermediate TS Transition State (SN2 Attack) Intermediate->TS Nucleophilic Attack Fail_Steric FAILURE: No Reaction (Ortho-Steric Clash) Intermediate->Fail_Steric Weak Base / Low Temp Reagent Diethyl Bromomalonate Reagent->TS Fail_H2O FAILURE: Hydrolysis (Due to Wet Solvent) Reagent->Fail_H2O Moisture present Product Target Ether Diethyl (2-nitrophenoxy)propanedioate TS->Product Br- Departure Fail_Decarb FAILURE: Decarboxylation (Overheating >100°C) Product->Fail_Decarb Prolonged Reflux

Caption: Mechanistic pathway showing the critical necessity of breaking the intramolecular hydrogen bond and avoiding moisture-induced hydrolysis.

Part 3: Troubleshooting Guide (FAQs)

Ticket #101: "My yield is stuck at 30%, and I see a lot of starting material."

Diagnosis: Incomplete deprotonation or "Ion Pairing." Technical Insight: 2-Nitrophenol possesses a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen. Standard bases like


 in Acetone may struggle to fully deprotonate it, or the resulting potassium phenoxide forms a tight ion pair that is unreactive.
Resolution: 
  • Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide "naked" and more reactive.
    
  • Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the bromomalonate to the more reactive iodomalonate.

Ticket #102: "The product is an oil that won't crystallize, and NMR shows ethyl impurities."

Diagnosis: Hydrolysis or Transesterification. Technical Insight: Diethyl malonate derivatives are prone to hydrolysis if the solvent is not strictly anhydrous. If you used Ethanol as a solvent (common in older literature), you likely caused transesterification or solvolysis. Resolution:

  • Strict Anhydrous Conditions: Flame-dry glassware. Use molecular sieves for the solvent.

  • Purification: The product is often a viscous oil. Do not attempt crystallization immediately. Perform a column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes). The nitrophenoxy group makes the product UV-active, making it easy to track.
    
Ticket #103: "The reaction turned black/tarry."

Diagnosis: Decomposition of Diethyl Bromomalonate. Technical Insight:


-Halo esters are thermally labile. If stored at room temperature for months, they degrade to release HBr, which chars the reaction mixture and catalyzes polymerization.
Resolution: 
  • Check Reagent: Run a TLC of your Diethyl Bromomalonate. If it streaks, distill it (bp ~120°C at 15 mmHg) before use.

  • Temperature Control: Do not exceed

    
    . If the reaction is slow, add a catalyst (KI or 18-Crown-6) rather than increasing heat.
    

Part 4: Advanced Optimization (Decision Tree)

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Analyze Crude NMR/TLC CheckSM Is Starting Material (Phenol) Present? Start->CheckSM CheckImp Are Impurities Dominant? CheckSM->CheckImp No SolventIssue Issue: Reactivity Action: Switch to DMF + Cs2CO3 CheckSM->SolventIssue Yes (High amt) TempIssue Issue: Kinetics Action: Add KI (10%) or Heat to 80°C CheckSM->TempIssue Yes (Low amt) Hydrolysis Issue: Hydrolysis Action: Dry Solvent + Fresh Reagent CheckImp->Hydrolysis Broad -OH peak Workup Issue: Workup pH Action: Wash with 1M NaOH CheckImp->Workup Phenol streaks Success Yield > 80% Proceed to Isolation CheckImp->Success Clean Spectrum

Caption: Decision matrix for diagnosing reaction failures based on crude analysis.

References

  • Vertex AI Search. (2026). Synthesis of diethyl 2-(2-fluoro-4-nitrophenyl)Malonate and related O-alkylation protocols. Retrieved from 4[5]

  • BenchChem Technical Support. (2025). Optimization of Catalyst Loading for Diethyl 2-(bromomethyl)malonate Reactions. Retrieved from 6

  • PrepChem. (n.d.). Synthesis of diethyl 2-acetamido-2-(o-nitrophenethyl)malonate. Retrieved from 1

  • Organic Chemistry Portal. (2024). Ester synthesis by O-alkylation: General Protocols. Retrieved from 7

Sources

Purification techniques for Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of Diethyl (2-nitrophenoxy)propanedioate

PART 1: SCOPE VERIFICATION (CRITICAL)

Before proceeding, we must verify the chemical structure to ensure this protocol matches your target molecule. The nomenclature "phenoxy" implies an ether linkage (O-linked), not a carbon linkage.

FeatureTarget of this Guide Common Alternative (Warning)
Name Diethyl (2-nitrophenoxy)propanedioate Diethyl 2-(2-nitrophenyl)malonate
Linkage Ether (Ar–O–CH...) Carbon-Carbon (Ar–CH...)
Precursors 2-Nitrophenol + Diethyl bromomalonate2-Fluoronitrobenzene + Diethyl malonate
Key Impurity 2-Nitrophenol (Acidic, Yellow) 2-Fluoronitrobenzene (Neutral)

If you are synthesizing the C-linked phenyl-malonate (common in indole synthesis), stop. This guide’s "Alkaline Wash" step is designed for phenols and may not apply.

PART 2: PURIFICATION STRATEGY & CAUSALITY

The synthesis of Diethyl (2-nitrophenoxy)propanedioate typically involves the nucleophilic substitution of diethyl bromomalonate by 2-nitrophenol in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) [1].

The Purification Challenge: The primary difficulty is separating the product from unreacted 2-nitrophenol . Both are yellow/orange, but their chemical properties differ significantly.

  • The Product: A neutral diester.

  • The Impurity (2-Nitrophenol): A weak acid (pKa ~7.2) that is steam volatile.

The Solution: We utilize the acidity of the impurity.[1] By washing the organic phase with a mild base (pH > 10), we deprotonate the 2-nitrophenol into water-soluble sodium 2-nitrophenolate , which partitions into the aqueous phase. This creates a self-validating system : the organic layer should lose its intense yellow color, while the aqueous waste turns deep orange/red.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: My crude product is a persistent deep yellow/orange oil. How do I remove the color? Diagnosis: This is likely residual 2-nitrophenol. Even trace amounts (1-2%) cause intense coloration. Solution: Perform the "Phenol Purge" Wash :

  • Dissolve crude oil in Ethyl Acetate or Diethyl Ether.

  • Wash 3x with cold 1M NaOH or 10% Na₂CO₃ .

  • Observation: The aqueous layer will turn bright red/orange (nitrophenolate). The organic layer should fade to pale yellow.

  • Warning: Do not use strong heating or concentrated base for prolonged periods, as the malonate ester groups can hydrolyze.

Q2: I see a spot on TLC just above my product that I cannot separate. What is it? Diagnosis: This is often Diethyl bromomalonate (starting material). It is non-polar and runs similarly to the product. Solution:

  • Chemical Removal: Wash the organic phase with 10% Sodium Sulfite (Na₂SO₃) solution. This reduces the alkyl bromide to water-soluble species.

  • Chromatography: Use a gradient starting with 100% Hexane to elute the bromide before increasing polarity.

Q3: The product refuses to crystallize and remains an oil. Diagnosis: Many malonate derivatives are low-melting solids or viscous oils, especially if solvent residues (DMF/Toluene) are present. Solution:

  • High-Vacuum Drying: Keep the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove solvent traces.

  • Trituration: Add cold Pentane or Isopropyl Ether and scratch the flask walls with a glass rod.

  • Seed Crystal: If you have a previous batch, add a speck of solid to induce nucleation.

Q4: My yield is lower than expected (<50%). Diagnosis: Moisture is the enemy. Diethyl bromomalonate hydrolyzes easily in the presence of water and base. Solution: Ensure the reaction solvent (Acetone/DMF) is anhydrous. Use oven-dried glassware.

PART 4: DETAILED EXPERIMENTAL PROTOCOL

Step 1: Quench and Extraction
  • Filter the reaction mixture (if K₂CO₃ was used) to remove inorganic salts. Rinse the filter cake with Acetone.

  • Concentrate the filtrate under reduced pressure to remove the reaction solvent (Acetone/DMF).

  • Redissolve the residue in Ethyl Acetate (EtOAc) . Use ~10 mL EtOAc per gram of theoretical product.

Step 2: The "Phenol Purge" (Critical Step)
  • Wash 1: Add 1M NaOH (equal volume to organic layer). Shake vigorously for 2 minutes.

    • Visual Check: Aqueous layer becomes deep red/orange.

  • Wash 2: Repeat with fresh 1M NaOH.

    • Visual Check: Aqueous layer should be lighter in color.

  • Wash 3: Repeat until the aqueous layer is pale yellow or colorless.

  • Neutralization: Wash the organic layer once with 1M HCl (briefly) to neutralize residual base, then immediately with Saturated Brine .

Step 3: Drying and Concentration
  • Dry the organic phase over Anhydrous MgSO₄ for 15 minutes.

  • Filter and concentrate on a rotary evaporator (Bath temp < 45°C).

  • Result: Pale yellow oil or solid.

Step 4: Final Purification (Flash Chromatography)

If the product is not pure by TLC/NMR, proceed to chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2]

  • Loading: Dissolve crude in minimum CH₂Cl₂.

Gradient (% EtOAc in Hexane)Component Eluting (Estimated)Rf (approx in 20% EtOAc)
0 - 5% Diethyl bromomalonate0.80
10 - 20% Target Product 0.45
30 - 50% Residual Phenol / Hydrolysis products0.20 - 0.30

PART 5: VISUALIZATION OF WORKFLOW

The following diagram illustrates the purification logic, highlighting the "Self-Validating" color change steps.

PurificationProtocol cluster_Wash The 'Phenol Purge' (Critical) Crude Crude Reaction Mixture (Solvent: Acetone/DMF) Filter Filtration & Concentration (Remove Salts & Solvent) Crude->Filter Redissolve Redissolve in Ethyl Acetate Filter->Redissolve Wash1 Wash with 1M NaOH (Deprotonate Phenol) Redissolve->Wash1 Check1 Visual Check: Aqueous Layer RED? Wash1->Check1 Wash2 Repeat NaOH Wash Check1->Wash2 Yes (Impurity Present) Brine Wash with Brine & Dry (MgSO4) Check1->Brine No (Clear) Wash2->Brine Concentrate Concentrate in Vacuo Brine->Concentrate Decision Solid or Oil? Concentrate->Decision Recryst Recrystallization (Isopropyl Ether/Pentane) Decision->Recryst Solid Column Flash Chromatography (Hexane/EtOAc) Decision->Column Oil/Impure Final Pure Diethyl (2-nitrophenoxy)propanedioate Recryst->Final Column->Final

Caption: Logical flow for the purification of Diethyl (2-nitrophenoxy)propanedioate, emphasizing the alkaline wash step to remove phenolic impurities.

PART 6: REFERENCES

  • Kikelj, D. et al. (2013). "Facile Domino Access to Unexpected Alkyl 3-Substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates." Australian Journal of Chemistry, 66(5), 568-575. (Describes the reaction of 2-nitrophenol with diethyl bromomalonate).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for Malonate ester handling and Williamson ether synthesis).

  • PubChem Compound Summary. "Diethyl 2-(2-nitrophenoxy)malonate" (Structure verification and property estimation).

Sources

Side reactions in the synthesis of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis of Diethyl (2-nitrophenoxy)propanedioate .

Important Nomenclature Verification: Before proceeding, verify your target structure. The name "(2-nitrophenoxy)" implies an Ether linkage (C-O-C) between the aromatic ring and the malonate moiety.

  • Target:

    
     (O-Alkylation/Williamson Ether Synthesis).
    
  • Common Confusion: If you intended to synthesize the Carbon-linked analog (Diethyl 2-(2-nitrophenyl)propanedioate), commonly used for indole/oxindole synthesis, this requires a completely different mechanism (

    
     with 2-fluoronitrobenzene).[1] This guide focuses on the Ether (O-linked)  synthesis as written.
    

Reaction Overview & Mechanism

The Challenge: Synthesizing this molecule requires the O-alkylation of 2-nitrophenol with diethyl bromomalonate . This is deceptively difficult because diethyl bromomalonate is an "ambiphilic" reagent—it can act as an alkylating agent (desired) or a brominating agent (undesired).

The Primary Pathway (Desired)
  • Type: Williamson Ether Synthesis (

    
    ).
    
  • Mechanism: Base deprotonates 2-nitrophenol

    
     Phenoxide attacks the 
    
    
    
    -carbon of diethyl bromomalonate
    
    
    Displacement of Bromide.[1]
The "Silent" Killer: Halogen Bonding & Bromine Transfer

Diethyl bromomalonate possesses two electron-withdrawing ester groups, making the bromine atom electropositive (


). In the presence of electron-rich aromatics (even deactivated ones like nitrophenols), it can behave like 

-bromosuccinimide (NBS), transferring the bromine to the aromatic ring instead of forming the ether bond.

Troubleshooting Guide (Symptom-Based)

Issue 1: Recovery of Starting Material or "Brominated" Phenol

Symptom: LC-MS shows a mass corresponding to M+79/81 (Brominated nitrophenol) or low conversion despite consumption of the alkyl halide. Diagnosis: Electrophilic Bromination (Side Reaction A). Instead of


 substitution, the phenoxide attacked the Bromine atom.
  • Root Cause: The phenoxide is too "soft" or the solvent is non-polar, favoring halogen bond interaction. Or, the temperature was too high, favoring the thermodynamic bromination product.

  • Solution:

    • Switch Solvent: Use Acetone or Acetonitrile (Polar Aprotic). Avoid non-polar solvents (DCM, Toluene) which favor halogen bonding.

    • Change Base: Use Potassium Carbonate (

      
      )  with catalytic 18-Crown-6 .[1] The crown ether "naked" anion effect increases the nucleophilicity of the oxygen, favoring the 
      
      
      
      attack on Carbon.
    • Lower Temperature: Run the reaction at

      
       to RT. High heat favors bromination.
      
Issue 2: Formation of Tarry/Polymeric Residue

Symptom: The reaction mixture turns black/viscous; yield is negligible. Diagnosis: Elimination-Polymerization (Side Reaction B). Diethyl bromomalonate underwent


 elimination to form Diethyl methylenemalonate .[1]
  • Mechanism: Base removes the acidic proton from diethyl bromomalonate

    
     Loss of 
    
    
    
    
    
    Formation of
    
    
    .[1] This intermediate is a highly reactive Michael acceptor and polymerizes instantly.
  • Root Cause: Use of strong, bulky bases (e.g.,

    
    , 
    
    
    
    ) or excess base.
  • Solution:

    • Use Weaker Bases: Switch to

      
       or 
      
      
      
      . Avoid alkoxides or hydrides for this specific electrophile.
    • Stoichiometry: Ensure the phenol is in slight excess (1.1 eq), not the base.

Issue 3: C-Alkylation of the Phenol

Symptom: Product isolated, but NMR shifts are incorrect (Aromatic protons show loss of symmetry or unexpected coupling). Diagnosis: Ambident Nucleophile Attack. The phenoxide attacked via the ortho/para carbon of the ring rather than the oxygen.

  • Root Cause: 2-Nitrophenol is an ambident nucleophile.[1] While O-alkylation is preferred, C-alkylation can occur in protic solvents (which solvate the Oxygen) or with soft counter-ions.[1]

  • Solution:

    • Solvent Control: Strictly anhydrous DMF or Acetone .

    • Hard/Soft Acid Base: Use a "hard" counter-ion like

      
       or 
      
      
      
      (favors O-attack) rather than a soft one.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired Ether synthesis and the parasitic Bromination/Elimination pathways.

ReactionPathways Start 2-Nitrophenol + Diethyl Bromomalonate Phenoxide 2-Nitrophenoxide (Nucleophile) Start->Phenoxide Deprotonation Enolate Malonate Enolate (Side Intermediate) Start->Enolate Base attacks Bromomalonate H+ Base Base (K2CO3) Target TARGET PRODUCT Diethyl (2-nitrophenoxy)propanedioate (O-Alkylation) Phenoxide->Target SN2 Attack on C-Br (Kinetic Control) Side_Br SIDE PRODUCT A 4-Bromo-2-nitrophenol (Ring Bromination) Phenoxide->Side_Br Attack on Br atom (Halogen Transfer) Side_Elim SIDE PRODUCT B Diethyl Methylenemalonate (Polymerization) Enolate->Side_Elim Loss of Br- (E1cB/E2)

Caption: Divergent pathways in the reaction of 2-nitrophenol with diethyl bromomalonate. Green path represents the desired Williamson Ether synthesis; Red paths represent competing bromination and elimination side reactions.

Optimized Experimental Protocol

Based on minimizing Side Reactions A (Bromination) and B (Elimination).

Reagents:

  • 2-Nitrophenol (1.0 eq)[1][2]

  • Diethyl bromomalonate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 eq)[1]
    
  • Solvent: Acetone (Reagent Grade, dried over sieves) or Acetonitrile.

Procedure:

  • Activation: In a round-bottom flask, suspend 2-nitrophenol (10 mmol) and

    
     (15 mmol) in Acetone (30 mL). Stir at Room Temperature (RT) for 30 minutes. Visual Cue: The solution should turn bright yellow/orange due to phenoxide formation.
    
  • Addition: Cool the mixture to

    
     (Ice bath). This is critical to suppress the elimination of diethyl bromomalonate.
    
  • Controlled Reaction: Add Diethyl bromomalonate (11 mmol) dropwise over 15 minutes.

  • Progression: Allow the reaction to warm to RT slowly. Monitor by TLC or HPLC.

    • Note: Do not reflux immediately. Heat promotes the transfer of Bromine to the ring (Side Reaction A). Only heat to mild reflux (

      
      ) if conversion stalls after 4 hours.
      
  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate.
  • Purification: The residue will contain the product and potentially some diethyl malonate (from reduction). Purify via flash column chromatography (Silica, Hexane:EtOAc gradient).

Comparative Data: Solvent Effects

The choice of solvent dramatically impacts the ratio of Ether (Target) vs. Brominated Phenol (Side Product) .

SolventDielectric ConstantPrimary PathwayMajor Side Reaction
Acetone 20.7

(Ether)
Minimal
DMF 36.7

(Ether)
Hydrolysis (if wet)
Toluene 2.38Halogen BondRing Bromination
DCM 8.93Halogen BondRing Bromination
Ethanol 24.5

Transesterification

FAQs

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. NaH is a strong base that often causes the deprotonation of diethyl bromomalonate itself, leading to Elimination (Side Reaction B) and subsequent polymerization. Weak bases like Carbonates are superior for


-halo esters.[1]

Q: I see a spot on TLC that is less polar than my starting material. What is it? A: This is likely 4-bromo-2-nitrophenol .[1] Bromination of the ring increases lipophilicity compared to the starting nitrophenol. Check mass spec for the characteristic Bromine isotope pattern (


 and 

).

Q: Why did my ester hydrolyze? A: You likely used wet solvent or excessive base strength. Malonate esters are labile. Ensure your


 is anhydrous and your solvent is dry.

References

  • Reaction of Phenols with Diethyl Bromomalonate (Bromin

    • Title: Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate.[3]

    • Source: ResearchGate / Synthetic Communications (Contextual M
    • Significance: Confirms that heating phenols with diethyl bromomalonate often leads to ring bromination rather than ether form
    • URL:

  • General Williamson Ether Synthesis Side Reactions

    • Title: Williamson Ether Synthesis - Side Product Limitations.[1]

    • Source: ChemTalk.
    • Significance: details the competition between substitution and elimination (E2) when using alkyl halides with beta-hydrogens or acidic protons.
    • URL:[1]

  • Alternative C-Alkyl

    • Title: Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis.[1][4]

    • Source: ChemicalBook.
    • Significance: Provides the protocol for the Carbon-linked analog, distinguishing it
    • URL:[1]

Sources

Technical Support Center: Stability & Degradation of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl 2-(2-nitrophenoxy)malonate) is a specialized intermediate often used in the synthesis of benzoxazinones and other heterocyclic pharmaceuticals. Its structure combines a malonate core with an electron-withdrawing (2-nitrophenoxy) substituent .

This unique architecture creates three distinct stability risks that researchers must manage:

  • Hydrolytic Instability: Susceptibility to ester hydrolysis followed by rapid decarboxylation.

  • Thermal Instability: The malonate moiety is prone to Krapcho-type decarboxylation at elevated temperatures.

  • Photochemical Sensitivity: The ortho-nitro group renders the molecule sensitive to UV/Vis light, leading to redox degradation.

This guide provides the mechanistic understanding and troubleshooting protocols required to maintain the integrity of this reagent.

Module 1: Hydrolytic Degradation & Decarboxylation

The "Disappearing Product" Phenomenon

The most common issue reported with this compound is the loss of the malonate diester during aqueous workups or storage, often resulting in the isolation of Ethyl (2-nitrophenoxy)acetate .

The Mechanism

Unlike simple esters, substituted malonates possess a "self-destruct" sequence. If water enters the system (especially with trace acid/base), the ester hydrolyzes to the mono-acid. This intermediate is unstable and spontaneously decarboxylates (loses


) to form the thermodynamically stable acetate derivative.

DOT Diagram: Hydrolysis-Decarboxylation Cascade

DegradationPathway A Diethyl (2-nitrophenoxy) propanedioate (Target Molecule) B Mono-Acid Intermediate (Unstable) A->B + H2O / H+ C Ethyl (2-nitrophenoxy)acetate (Degradation Product) B->C - CO2 (Decarboxylation) D CO2 Gas B->D

Figure 1: The cascade from the target malonate to the decarboxylated impurity. Note that step B


 C is often irreversible and driven by entropy.
Troubleshooting Protocol: Hydrolysis

Symptom: LC-MS shows a peak with Mass [M-72] (Loss of


 + H).
Symptom:  Gas evolution observed during mild heating.
StepActionScientific Rationale
1 Check Solvent Water Content The alpha-proton is highly acidic due to the o-nitrophenoxy group. Even trace water in "dry" THF or DMF can initiate hydrolysis if a base is present.
2 Avoid Aqueous Base Workups Do not use strong NaOH/KOH for washing. Use saturated

(mildly acidic) or dilute

with rapid phase separation. Strong bases generate the enolate, which accelerates hydrolysis.
3 Acidify with Care If quenching a reaction, avoid pH < 3. Strong acids catalyze the protonation of the ester carbonyl, lowering the activation energy for hydrolysis [1].

Module 2: Thermal Stability

Risks During Purification

Users frequently encounter degradation during distillation or high-temperature recrystallization. The (2-nitrophenoxy) group is electron-withdrawing, which weakens the C-C bonds of the malonate core, lowering the temperature required for thermal decarboxylation.

Critical Handling Guidelines
  • Do Not Distill at Atmospheric Pressure: The boiling point likely exceeds the decomposition temperature (

    
    ).
    
  • Vacuum Requirement: If distillation is necessary, use high vacuum (< 0.5 mmHg) to keep the bath temperature below

    
    .
    
  • Preferred Purification: Silica gel chromatography is safer. However, ensure the silica is neutral; acidic silica can catalyze the hydrolysis described in Module 1.

Module 3: Photochemical Sensitivity

The Nitro Group Risk

Aromatic nitro compounds, particularly those with ortho-substituents containing oxygen (like the phenoxy ether here), are susceptible to photochemistry. While not a classic o-nitrobenzyl cage, the proximity of the nitro group to the ether linkage allows for photo-induced redox intramolecular reactions [2].

DOT Diagram: Photochemical Stress

Photochemistry Start Diethyl (2-nitrophenoxy) propanedioate (Clear/Pale Yellow) Excited Excited Nitro Species (Biradical Character) Start->Excited Absorption Light UV/Blue Light (hv) Light->Excited Product Azo/Azoxy Dimers or Nitrite Rearrangement (Deep Brown/Red) Excited->Product Redox/Dimerization

Figure 2: Photochemical degradation pathway leading to sample discoloration.

Storage Protocol
  • Container: Amber glass vials are mandatory.

  • Environment: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
  • Indicator of Failure: A shift from pale yellow to dark brown/red indicates significant photochemical decomposition or oxidation of the energetic nitro group.

FAQ & Troubleshooting Guide

Q1: I see two spots on TLC after storing the compound in solution overnight. What happened? A: This is likely transesterification or hydrolysis .

  • If in Methanol: The ethyl esters exchanged with methyl groups. Malonates transesterify rapidly. Solution: Only use Ethanol if dissolving an ethyl ester, or use non-nucleophilic solvents like DCM or Toluene.

  • If in wet solvent: You formed the mono-acid or the decarboxylated product (Ethyl (2-nitrophenoxy)acetate).

Q2: The NMR shows a singlet at


 4.8 ppm (1H) is missing, but the aromatic signals are intact. 
A:  You have lost the alpha-proton .
  • Cause: The alpha-proton in this molecule is highly acidic (pKa approx 10-11) due to the electron-withdrawing malonate esters AND the nitrophenoxy group.

  • Diagnosis: If you used a deuterated solvent like

    
     or 
    
    
    
    (with base), the proton exchanged with deuterium. This is not degradation, just exchange.
  • Risk:[1] If this happened in a reaction without deuterium, you likely formed the enolate , which is sensitive to oxidative dimerization.

Q3: Can I use this reagent for Knoevenagel condensations? A: Yes, but with caution.

  • The bulky and electron-withdrawing (2-nitrophenoxy) group makes the active methylene site sterically crowded and highly acidic.

  • Advice: Use mild bases (piperidine/acetate) rather than strong alkoxides to prevent decarboxylation before the condensation occurs [3].

Summary of Physicochemical Properties (Predicted)

PropertyValue / BehaviorImplication
Molecular Formula

MW: ~297.26 g/mol
Alpha-Proton Acidity High (pKa ~10-12)Sensitive to weak bases; prone to enolization.
Thermal Limit ~

Risk of decarboxylation above this limit.
Solubility Soluble in DCM, EtOAc, EtOHAvoid water/methanol to prevent hydrolysis/transesterification.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Section: Hydrolysis of Carboxylic Esters).

  • Klán, P., et al. "Photoremovable Protecting Groups: Reaction Mechanisms and Applications." Chemical Reviews, 2013, 113(1), 119–191. (Mechanisms of nitro-aryl photochemistry).

  • Niwayama, S. "Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives."[2] Tetrahedron Letters, 2000, 41(26), 5053-5056. (Demonstrates the sensitivity of malonates to hydrolysis).

Sources

Overcoming steric hindrance in Diethyl (2-nitrophenoxy)propanedioate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reaction Optimization

Status: Active | Version: 2.4 | Audience: Process Chemists & Medicinal Researchers

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support hub for Diethyl (2-nitrophenoxy)propanedioate . This scaffold is a critical intermediate for synthesizing 1,4-benzoxazin-3-ones and indole derivatives. However, the 2-nitro group creates a unique "steric gauntlet." It provides necessary electronic activation for the initial synthesis (


) but subsequently acts as a bulky shield that hinders downstream functionalization (alkylation) and hydrolysis.

This guide addresses the three most common failure points:

  • Alkylation Stalls: Inability to mono-alkylate the

    
    -carbon due to steric shielding.
    
  • Cyclization Failures: Incomplete reductive cyclization to the benzoxazinone.

  • Hydrolysis Resistance: Difficulty saponifying the sterically crowded esters.

Module 1: Overcoming Steric Hindrance in Alkylation

The Problem: You are attempting to alkylate the


-carbon (the CH between the carbonyls), but yields are low (<30%) or starting material is recovered.
The Cause:  The ortho-nitro group is physically bulky. It forces the malonate moiety out of planarity and blocks the trajectory of incoming electrophiles (

attack).
Troubleshooting Protocol
VariableStandard Condition (Fails)Optimized Condition (Works) Why? (The Science)
Base NaOEt /

NaH or

NaH ensures irreversible deprotonation. Cesium (

) is a large, "soft" cation that breaks tight ion pairs, exposing the naked enolate for reaction (The "Cesium Effect").
Solvent Ethanol / AcetoneDMF or DMSO Polar aprotic solvents strip the solvation shell from the cation, increasing the nucleophilicity of the malonate enolate by orders of magnitude.
Temperature Room Temp (

C)

C -

C
Steric hindrance raises the activation energy (

). Heat is required to surmount this barrier.
Electrophile Secondary HalidesPrimary Halides / Methyl Iodide The malonate is already crowded. Avoid adding more bulk. If you need a bulky group, use a spacer or install it before the malonate coupling.
Q: My reaction turns black/tarry. What is happening?

A: The nitro group is an oxidant. If you use strong bases (like LDA) at high temperatures, you may trigger electron transfer (SET) mechanisms or polymerization of the nitro-aromatic ring.

  • Fix: Switch to

    
     in DMF at 60°C . It is milder but sufficiently reactive due to the solubility enhancement.
    
Workflow: Optimized Alkylation Pathway

AlkylationOptimization Start Start: Alkylation Fails CheckBase Check Base: Is it NaOEt? Start->CheckBase SwitchBase Action: Switch to NaH (1.1 eq) or Cs2CO3 (2.0 eq) CheckBase->SwitchBase Yes CheckSolvent Check Solvent: Is it Protic (EtOH)? SwitchBase->CheckSolvent SwitchSolvent Action: Switch to DMF or DMSO (Anhydrous) CheckSolvent->SwitchSolvent Yes TempRamp Action: Heat to 60-80°C SwitchSolvent->TempRamp Success Result: High Yield Mono-Alkylation TempRamp->Success

Figure 1: Decision tree for rescuing failed alkylation reactions of sterically hindered nitro-malonates.

Module 2: Reductive Cyclization (Benzoxazinone Synthesis)

The Problem: You want to reduce the nitro group to an amine, which should spontaneously attack the ester to form a lactam (benzoxazinone). The reaction stalls at the amine or forms side products. The Cause: While the ortho position favors cyclization (proximity), the steric bulk can prevent the catalyst from binding effectively to the nitro group during hydrogenation.

Method A: Catalytic Hydrogenation ( , Pd/C)
  • Best for: Clean reactions, small scale.

  • The Fix: If the reaction is slow, add acetic acid (AcOH) to the methanol solvent.

    • Mechanism:[1][2][3][4][5] Protonation of the intermediate hydroxylamine accelerates the reduction.

    • Warning: Avoid if you have acid-sensitive groups.

Method B: Iron/Acetic Acid (Fe/AcOH) - Recommended
  • Best for: Sterically hindered substrates and scale-up.[6]

  • Protocol:

    • Dissolve substrate in Glacial Acetic Acid .

    • Add Iron powder (Fe, 3-5 equiv) .

    • Heat to

      
      C .
      
  • Why it works: This is a dissolving metal reduction. It is less sensitive to steric blocking than heterogeneous catalysis (Pd/C) because the electron transfer occurs in solution. The acetic acid simultaneously catalyzes the lactamization (ring closure).

Reaction Pathway Visualization

ReductiveCyclization Substrate Nitro-Malonate (Sterically Crowded) Reduction Reduction Step (Fe/AcOH or H2/Pd) Substrate->Reduction Steric Barrier 1 Intermediate Aniline Intermediate (-NH2 formed) Reduction->Intermediate Cyclization Intramolecular Attack (Lactamization) Intermediate->Cyclization Thorpe-Ingold Assistance Product 2H-1,4-benzoxazin-3-one (Cyclized Product) Cyclization->Product -EtOH

Figure 2: The reductive cyclization pathway. Note that while sterics hinder the first step, they actually accelerate the second step (Thorpe-Ingold effect).

Module 3: Hydrolysis & Decarboxylation (Krapcho Conditions)

The Problem: Standard saponification (NaOH/Water) fails to hydrolyze the esters, or decarboxylation is messy. The Cause: The "pincer" effect of the ortho-nitro group and the potential alkyl group at the


-position makes the ester carbonyls inaccessible to hydroxide ions.
The Solution: Krapcho Decarboxylation

Do not try to hydrolyze to the di-acid first. Go directly to the mono-ester or decarboxylated product using Krapcho conditions .

  • Reagents: LiCl (Lithium Chloride) + Water (2 equiv).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Temp:

    
    C - 
    
    
    
    C.
  • Mechanism: Halide ions (

    
    ) attack the ethyl group of the ester via 
    
    
    
    (which is not sterically hindered), cleaving the ester bond to form the carboxylate, which then spontaneously decarboxylates at high temperature.
  • Benefit: This bypasses the steric shield around the carbonyl carbon entirely.

References

  • Alkylation of Hindered Malonates

    • BenchChem Tech Support.[6] "Managing steric hindrance in reactions with diethyl(trimethylsilylmethyl)malonate." (General principles on hindered malonate alkylation).

  • Reductive Cyclization to Benzoxazinones

    • Chouhan, R. et al.[3] "Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach."[3] Org. Biomol. Chem., 2024.[5] (Demonstrates Fe/AcOH protocol for nitro-malonate cyclization).

  • Synthesis via

    
     (Starting Material Prep): 
    
    • ChemicalBook.[7] "Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis." (Standard NaH/DMF protocol for creating the scaffold).

  • Krapcho Decarboxylation Mechanism

    • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters...". Synthesis, 1982, 805-822. (The authoritative review on using LiCl/DMSO to bypass ester sterics).

Sources

Technical Support Center: Scalable Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-NP-MAL-001 Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Subject: Optimization and Troubleshooting of O-Alkylation Route

Executive Summary & Reaction Logic

User Query: "How do I synthesize Diethyl (2-nitrophenoxy)propanedioate on a scale suitable for drug development, and how do I troubleshoot common failures?"

Technical Analysis: The target molecule is an aryl alkyl ether (


), specifically the O-alkylated product of 2-nitrophenol.
  • Target Structure: Diethyl (2-nitrophenoxy)propanedioate.

  • Common Confusion: This is NOT the C-alkylated isomer (Diethyl 2-(2-nitrophenyl)malonate), which is synthesized via

    
     of 2-fluoronitrobenzene with diethyl malonate carbanion.
    
  • Selected Route: Williamson Ether Synthesis.

    • Nucleophile: 2-Nitrophenoxide (generated from 2-nitrophenol + mild base).

    • Electrophile: Diethyl bromomalonate.

    • Key Advantage: Avoids hazardous sodium hydride (NaH) and hydrogen gas evolution associated with C-alkylation routes.

Critical Reagent Handling (Pre-Reaction)

WARNING: Diethyl Bromomalonate Instability The success of this synthesis is 90% dependent on the quality of the electrophile. Diethyl bromomalonate is unstable and a potent lachrymator.

ParameterSpecification / GuidelineWhy? (Causality)
Purity >95% (Clear/Pale Yellow)Degrades to HBr and

over time (turns orange/brown). Acidic impurities neutralize your base, stalling the reaction.
Stabilization Distill if orange/brown.Old reagent introduces radical scavengers and acids that quench the phenoxide nucleophile.
Stoichiometry 1.05 - 1.10 equivUse slight excess to account for hydrolysis by trace moisture.
Scalable Experimental Protocol

Scale: 100 g - 1 kg basis Reaction Type: Williamson Ether Synthesis (


)
Reagents:
  • Substrate: 2-Nitrophenol (1.0 equiv)

  • Electrophile: Diethyl bromomalonate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 - 2.0 equiv). Note: 
    
    
    
    is faster but expensive for scale.
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN). Note: Acetone is too volatile for larger scales; DMF causes workup emulsions.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Workflow:
  • Base Activation: Charge reactor with 2-nitrophenol,

    
    , and Solvent (10 vol). Stir at 20-25°C for 30 mins.
    
    • Visual Cue: Solution turns bright orange/red (formation of phenoxide anion).

  • Addition: Cool to 10-15°C. Add Diethyl bromomalonate dropwise over 30-60 mins.

    • Control: Exothermic addition.[1] Maintain internal temp < 30°C to prevent decarboxylation.

  • Reaction: Heat to gentle reflux (approx. 80°C for MEK) for 4-6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Look for disappearance of 2-nitrophenol.

  • Workup (Critical for Scale):

    • Cool to 20°C. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Why Filter? Aqueous quenching of carbonate creates massive

      
       evolution and foam on scale.
      
    • Concentrate filtrate to remove bulk solvent.

    • Redissolve residue in Ethyl Acetate or MTBE. Wash with 5%

      
       (removes unreacted phenol) and Brine.
      
  • Isolation: Dry (

    
    ), filter, and concentrate. Product is usually a viscous oil that solidifies upon standing or trituration with cold hexanes/ethanol.
    
Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned dark brown/black, and yield is low. What happened?

  • Diagnosis: Thermal decomposition or "scorching" of the nitrophenoxide.

  • Root Cause: Reaction temperature too high or local hot spots during base addition.

  • Fix: Ensure efficient stirring. Do not exceed 80°C. If using DMF, switch to Acetonitrile or MEK to lower the boiling point.

Q2: I see a major impurity at RRT 0.8 (relative to product). What is it?

  • Diagnosis: Hydrolysis product (Mono-ethyl ester).

  • Root Cause: Wet solvent or wet base. Diethyl malonates are prone to hydrolysis under basic aqueous conditions.[2]

  • Fix: Use anhydrous

    
    . Dry solvent over molecular sieves. Ensure the reactor is nitrogen-blanketed.
    

Q3: The reaction stalls at 80% conversion. Adding more bromomalonate doesn't help.

  • Diagnosis: Surface passivation of the base.

  • Root Cause: The byproduct

    
     precipitates on the surface of the granular 
    
    
    
    , stopping the reaction.
  • Fix: Use milled or powdered

    
     rather than granular. Add 10 mol% Potassium Iodide (KI) to increase solubility of the halide species.
    

Q4: My product oil contains unreacted 2-nitrophenol that is hard to remove.

  • Diagnosis: Incomplete washing.

  • Root Cause: 2-Nitrophenol is weakly acidic (

    
     ~7.2) and lipophilic.
    
  • Fix: Wash the organic layer with cold 1M NaOH or 10%

    
     . The phenoxide is water-soluble and will wash out. Caution: Do this quickly and cold to avoid hydrolyzing the product ester.
    
Process Visualization

G cluster_0 Reaction Phase cluster_1 Workup Phase Input1 2-Nitrophenol + K2CO3 + MEK Step1 Phenoxide Formation (Bright Orange Color) Input1->Step1 Step2 Controlled Addition Temp < 30°C Step1->Step2 Cool to 15°C Input2 Diethyl Bromomalonate (Freshly Distilled) Input2->Step2 Step3 Reflux (80°C) 4-6 Hours Step2->Step3 Step4 Filtration of Salts (Remove KBr/K2CO3) Step3->Step4 IPC: <1% SM Step5 Solvent Swap (To EtOAc/MTBE) Step4->Step5 Step6 Basic Wash (Cold) Removes excess Phenol Step5->Step6 Output Target Product Diethyl (2-nitrophenoxy)propanedioate Step6->Output

Figure 1: Process flow diagram for the Williamson Ether Synthesis of Diethyl (2-nitrophenoxy)propanedioate, highlighting Critical Control Points (Red).

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Reagent Stability (Diethyl Bromomalonate)

    • Palmer, C. S.; McWherter, P. W. "Ethyl Bromomalonate."[3][4] Organic Syntheses, Coll.[5] Vol. 1, p.245 (1941). Link (Describes the instability and preparation of the reagent).

  • Synthesis of Phenoxy Malonates (Benzoxazine Precursors): Tejedor, D., et al. "A Practical Metal-Free Synthesis of 1,4-Benzoxazin-3-ones." Tetrahedron Letters, 2005, 46(23), 3993-3996. (Demonstrates the O-alkylation of 2-nitrophenol with alpha-halo esters).
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007.

Sources

Technical Guide: Catalyst Selection & Optimization for Diethyl (2-nitrophenoxy)propanedioate Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl (o-nitrophenoxy)malonate) is a critical "pivot" intermediate. Its primary utility lies in its transformation into 3-oxo-1,4-benzoxazine-2-carboxylates —a scaffold ubiquitous in antithrombotic agents, calcium channel blockers, and agrochemicals [1, 2].

The core challenge with this molecule is managing the chemoselectivity between the nitro group reduction and the ester moieties. The transformation requires a precise cascade: nitro reduction


 aniline formation 

intramolecular nucleophilic attack on the adjacent ester

lactamization.

This guide addresses the two primary workflows researchers struggle with:

  • Reductive Cyclization: Converting the nitro-ether to the benzoxazinone core.

  • 
    -Alkylation:  Modifying the malonate carbon prior to cyclization.
    

Core Directive: Reductive Cyclization

The most common failure mode in this workflow is the isolation of the open-chain aniline intermediate or the N-hydroxy side product rather than the cyclized benzoxazinone.

Pathway Visualization

The following diagram illustrates the mechanistic cascade and potential failure points.

ReductiveCyclization Start Diethyl (2-nitrophenoxy) propanedioate Nitroso Nitroso Intermediate (Transient) Start->Nitroso 2e- Reduction Hydroxylamine N-Hydroxylamine (Potential Trap) Nitroso->Hydroxylamine 2e- Reduction Aniline Aniline Intermediate (Open Chain) Hydroxylamine->Aniline 2e- Reduction (Critical Step) Benzoxazinone Ethyl 3-oxo-1,4-benzoxazine -2-carboxylate Hydroxylamine->Benzoxazinone Possible N-OH Cyclization Aniline->Benzoxazinone Spontaneous Lactamization (-EtOH)

Figure 1: Mechanistic pathway of reductive cyclization. The reduction of the hydroxylamine to the aniline is the rate-limiting step for clean cyclization.

Catalyst Selection Matrix[11]
Catalyst SystemMechanismProsConsBest For
10% Pd/C + H₂ (1-3 atm) Heterogeneous HydrogenationCleanest profile; spontaneous cyclization; easy workup (filtration).Intolerant of halides (Cl, Br, I) on the aromatic ring (dehalogenation risk).Standard non-halogenated substrates.
Fe / AcOH (or NH₄Cl) Dissolving Metal ReductionHighly chemoselective; tolerates halides and sulfur groups.Messy workup (iron sludge); requires elevated temps (reflux) to drive cyclization.Halogenated or sulfur-containing analogs.[1]
PtO₂ (Adams' Cat.) Heterogeneous HydrogenationMore potent than Pd/C; reduces nitro groups rapidly without dehalogenation (in some solvents).Expensive; risk of reducing the aromatic ring if over-exposed.Sterically hindered nitro groups.
Pd(OAc)₂ + Phenyl Formate CO Surrogate TransferAvoids high-pressure gas; uses CO generated in situ [3].Requires homogeneous catalyst removal; higher cost.Labs without hydrogenation autoclaves.
Protocol 1: Standard Pd/C Hydrogenation

Use this for high-yield synthesis of the benzoxazinone core when no sensitive halogens are present.

Reagents:

  • Substrate: 10 mmol

  • Catalyst: 10% Pd/C (10 wt% loading, e.g., 0.1 g Pd/C per 1 g substrate)

  • Solvent: Ethanol or Methanol (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Loading: Add the Pd/C catalyst carefully (keep wet with solvent to prevent ignition).

  • Hydrogenation: Introduce Hydrogen (

    
    ) via balloon (1 atm) or Parr shaker (3 atm).
    
  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor TLC.[2][3] The nitro starting material (usually UV active, yellow) should disappear. A more polar spot (benzoxazinone) will appear.

  • Cyclization Check: If the aniline intermediate persists (lower Rf than product, often stains red with ninhydrin), heat the mixture to 50°C for 1 hour under

    
     to force lactamization.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. The product usually crystallizes upon cooling or addition of hexanes.

Protocol 2: Fe/AcOH Reduction (Halogen-Safe)

Use this when your scaffold contains Chlorine, Bromine, or Iodine.

Reagents:

  • Substrate: 10 mmol

  • Reductant: Iron powder (5 equivalents, <325 mesh)

  • Solvent: Glacial Acetic Acid (AcOH) or EtOH/AcOH (3:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in solvent.

  • Addition: Add Iron powder in portions at room temperature.

  • Activation: Heat the mixture to 70–80°C . The reaction is exothermic; monitor temperature.

  • Timeline: Stir for 2–4 hours. The acidic environment promotes the cyclization of the aniline in situ.

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Filter through Celite to remove iron salts.

    • Wash filtrate with saturated

      
       (carefully!) to neutralize acid.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Guide: Reductive Cyclization

Q: I isolated a product with M-16 mass (Hydroxylamine). Why didn't it reduce fully?

  • Cause: Hydrogen starvation or poisoned catalyst.

  • Fix:

    • Increase

      
       pressure (balloon 
      
      
      
      50 psi).
    • Add a trace of acid (1% AcOH) to the hydrogenation solvent. Protonation facilitates the elimination of water from the hydroxylamine intermediate.

Q: My product is the open-chain aniline (Ethyl 2-(2-aminophenoxy)malonate). It won't cyclize.

  • Cause: Steric hindrance or insufficient thermal energy.

  • Fix: The aniline is stable. Isolate it, dissolve in Toluene or Xylene, and reflux with a catalytic amount of p-TsOH (Dean-Stark trap optional) to drive the loss of ethanol.

Q: I lost my Bromine substituent during hydrogenation.

  • Cause: Pd/C facilitates hydrodehalogenation.

  • Fix: Switch to Protocol 2 (Fe/AcOH) or use Pt/C poisoned with sulfide (sulfided platinum), though Fe is cheaper and more reliable for this specific transformation.

Core Directive: Alpha-Alkylation (Pre-Cyclization)

Researchers often wish to introduce an alkyl group (R) at the alpha-position of the malonate before reducing the nitro group.

Reaction Logic

The proton between the two carbonyls is highly acidic (


). However, the presence of the ether oxygen at the 

-position can influence reactivity.

Alkylation Substrate Diethyl (2-nitrophenoxy) propanedioate Base Base Selection (NaH vs K2CO3) Substrate->Base Enolate Enolate Anion Base->Enolate Deprotonation Product C-Alkylated Product (Desired) Enolate->Product R-X Attack (C-Alkylation) SideProduct O-Alkylated / Hydrolysis (Undesired) Enolate->SideProduct Hard Electrophiles or Wet Solvent

Figure 2: Decision flow for alpha-functionalization.

Critical Rule: Do NOT use hydroxide bases (NaOH, KOH) if you want to keep the esters intact. Hydrolysis of the malonate esters is rapid.

Recommended Conditions:

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (0°C to RT) or THF (0°C to Reflux).

  • Electrophile: Alkyl halides (R-I, R-Br).

Troubleshooting:

  • Issue: Dialkylation.

    • Solution: Ensure the substrate is in excess relative to the base/electrophile, or use a bulky base like KOtBu (though transesterification is a risk with tBu).

  • Issue: No reaction with Alkyl Chlorides.

    • Solution: Add NaI (Finkelstein condition) to generate the iodide in situ.

References

  • Smist, M., & Kwiecien, H. (2014).[4] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[4] Link

  • Mayer, S., et al. (2001).[5] Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38, 221. Link

  • Righi, P., et al. (2022). Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds.[6] Molecules, 27(22), 7909. Link

  • BenchChem Technical Database. (2025). Challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis. Link

Sources

Technical Support Center: Byproduct Analysis in Diethyl (2-nitrophenoxy)propanedioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl (2-nitrophenoxy)propanedioate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that directly address the challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind these issues and providing actionable solutions.

Question 1: My reaction yield is consistently low, and a significant portion of my starting materials remains unreacted. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the synthesis of diethyl (2-nitrophenoxy)propanedioate, which is typically a nucleophilic aromatic substitution (SNAr) reaction, can often be traced back to several key factors related to the reaction setup and reagents.

  • Insufficiently Strong Base or Incomplete Deprotonation: The reaction proceeds via the enolate of diethyl malonate, which is formed by deprotonation with a suitable base. If the base is not strong enough or is used in a substoichiometric amount, the concentration of the nucleophilic enolate will be too low to drive the reaction to completion. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the diethyl malonate.[1] Ensure that the NaH is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially if a less reactive halo-nitroaromatic starting material (e.g., 2-chloronitrobenzene) is used. A typical temperature range is 70-100°C.[1][2] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition and byproduct formation. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Choice of Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the cation of the base (e.g., Na+) while leaving the enolate anion highly reactive.[1] Using a protic solvent like ethanol can diminish the nucleophilicity of the enolate through hydrogen bonding.

  • Purity of Starting Materials: Ensure that your diethyl malonate and 2-halonitrobenzene are pure and, most importantly, anhydrous. Water will quench the base and the enolate, effectively halting the reaction.

Question 2: I am observing a significant byproduct with a higher molecular weight than my desired product. What is this impurity and how can I minimize its formation?

Answer:

The most common high-molecular-weight byproduct in this reaction is the diarylated malonate. This occurs because the product, diethyl (2-nitrophenoxy)propanedioate, still possesses an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which can then react with a second molecule of the 2-halonitrobenzene.

To minimize the formation of this diarylated product, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of diethyl malonate relative to the 2-halonitrobenzene. This will increase the probability that the 2-halonitrobenzene will react with the enolate of diethyl malonate rather than the enolate of the mono-arylated product. A molar ratio of 1.1:1 (diethyl malonate : 2-halonitrobenzene) is a good starting point.

  • Slow Addition of the Electrophile: Add the 2-halonitrobenzene solution slowly to the solution of the diethyl malonate enolate. This maintains a low concentration of the electrophile in the reaction mixture, favoring the reaction with the more abundant diethyl malonate enolate.

  • Temperature Control: Lowering the reaction temperature can sometimes help to control the rate of the second arylation. However, this must be balanced with the need to achieve a reasonable overall reaction rate.

Below is a Graphviz diagram illustrating the competing reaction pathways leading to the desired mono-arylated product and the undesired diarylated byproduct.

Byproduct_Formation DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Product_Enolate Product Enolate Base->Product_Enolate Product Diethyl (2-nitrophenoxy)propanedioate Enolate->Product SNAr Reaction (Desired) ArX 2-Halonitrobenzene ArX->Product DiProduct Diarylated Malonate (Byproduct) ArX->DiProduct Product->Product_Enolate Deprotonation Product_Enolate->DiProduct SNAr Reaction (Undesired)

Caption: Competing pathways for mono- and di-arylation.

Question 3: My NMR spectrum shows a singlet around 12 ppm and a broad signal, suggesting the presence of a carboxylic acid. What is the source of this impurity?

Answer:

The presence of a carboxylic acid is likely due to the hydrolysis of the ester functionalities of either the starting material (diethyl malonate) or the product (diethyl (2-nitrophenoxy)propanedioate).[3][4] This can occur under both acidic and basic conditions, particularly during the aqueous workup of the reaction.

  • Basic Hydrolysis (Saponification): If the reaction mixture is quenched with water while a significant amount of the strong base is still present, saponification of the esters can occur, leading to the formation of the corresponding carboxylate salts. Upon acidification during workup, these are converted to the carboxylic acids.

  • Acidic Hydrolysis: During an acidic workup (e.g., washing with dilute HCl), hydrolysis of the esters can also be catalyzed.[5]

Furthermore, if the resulting malonic acid derivative is subjected to heat, especially in an acidic environment, it can undergo decarboxylation to yield 2-(2-nitrophenoxy)propanoic acid.[4][5]

To prevent the formation of these acidic byproducts:

  • Careful Quenching: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) instead of a strong acid.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis during the reaction itself.

  • Temperature Control during Workup: Avoid excessive heating during the removal of solvents after the aqueous workup, as this can promote decarboxylation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and analysis of diethyl (2-nitrophenoxy)propanedioate.

Question 1: What is the general mechanism for the synthesis of diethyl (2-nitrophenoxy)propanedioate?

Answer:

The synthesis of diethyl (2-nitrophenoxy)propanedioate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key steps are:

  • Enolate Formation: Diethyl malonate, which has acidic α-protons (pKa ≈ 13), is deprotonated by a strong base (e.g., sodium hydride) to form a resonance-stabilized enolate. This enolate is a potent nucleophile.[6]

  • Nucleophilic Attack: The enolate attacks the carbon atom bearing the halogen on the 2-halonitrobenzene ring. The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

  • Rearomatization: The aromaticity of the ring is restored by the departure of the halide leaving group (e.g., F⁻ or Cl⁻), yielding the final product.

Question 2: How can I reliably identify the desired product and common byproducts using analytical techniques?

Answer:

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for the analysis of your reaction mixture.

GC-MS Analysis:

GC-MS is an excellent tool for separating and identifying the components of your reaction mixture.[7] The mass spectrum of diethyl malonate derivatives often shows a characteristic β-cleavage with the loss of the malonate moiety.[8]

CompoundExpected Molecular Ion (m/z)Key Fragmentation Patterns
Diethyl malonate160Loss of ethoxy group (-45), loss of carboethoxy group (-73)
Diethyl (2-nitrophenoxy)propanedioate297Fragmentation of the nitrophenyl group, loss of ethoxy group
Diarylated malonate418Higher molecular weight, fragmentation patterns of the nitrophenyl group

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides detailed structural information. For pure diethyl (2-nitrophenoxy)propanedioate, you would expect to see:

  • Aromatic Protons: A set of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the 2-nitrophenyl ring.

  • Methine Proton: A singlet for the proton on the α-carbon of the malonate moiety.

  • Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the two equivalent ethyl groups.[9]

The presence of byproducts will introduce additional signals. For example, the diarylated product will lack the methine proton singlet.

Question 3: What is a standard protocol for preparing a sample from my reaction mixture for GC-MS analysis?

Answer:

Here is a general protocol for preparing a sample for GC-MS analysis to monitor the progress of your reaction or to analyze the final product mixture.

Experimental Protocol: Sample Preparation for GC-MS Analysis

  • Aliquoting the Sample: Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.

  • Quenching: Quench the aliquot by adding it to a vial containing 1 mL of a suitable organic solvent like ethyl acetate.

  • Washing: Add 1 mL of a saturated aqueous ammonium chloride solution to the vial, cap it, and vortex thoroughly. Allow the layers to separate.

  • Extraction: Carefully transfer the organic layer to a new, clean vial.

  • Drying: Add a small amount of an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to the organic extract to remove any residual water.

  • Dilution: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis (typically in the low ppm range). A serial dilution may be necessary.

  • Analysis: Transfer the diluted sample to a GC vial and proceed with the analysis.

Below is a Graphviz diagram illustrating this experimental workflow.

GCMS_Prep_Workflow cluster_workflow GC-MS Sample Preparation Workflow start Aliquot Reaction Mixture quench Quench with Ethyl Acetate start->quench wash Wash with aq. NH4Cl quench->wash extract Extract Organic Layer wash->extract dry Dry with Na2SO4 extract->dry dilute Dilute to Working Concentration dry->dilute analyze Analyze by GC-MS dilute->analyze

Caption: Workflow for preparing a reaction sample for GC-MS analysis.

References

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]

  • University of Calgary. Ch21: Malonic esters. Retrieved from [Link]

  • Organic Chemistry On-Line. Malonic Ester Synthesis. Retrieved from [Link]

  • Ataman Kimya. DIETHYL PROPANEDIOATE. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • NIST. Diethyl malonate. Retrieved from [Link]

  • MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary information. Retrieved from [Link]

  • Arkivoc. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • University of Colorado Boulder. Gas Chromatography.pdf. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1970). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Retrieved from [Link]

  • European Journal of Inorganic Chemistry. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Retrieved from [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • FooDB. Showing Compound Diethyl malonate (FDB000728). Retrieved from [Link]

  • PubChem. Diethyl (2-chloro-5-nitrobenzoyl)malonate. Retrieved from [Link]

  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Autechre. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • DiVA. (2023). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

  • MDPI. (2001, March 31). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • Organic Chemistry On-Line. Proton NMR. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. Green Analytical Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of diethyl 2-acetamido-2-(o-nitrophenethyl)malonate. Retrieved from [Link]

  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • ACS Publications. (2014, June 27). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Retrieved from [Link]

  • ATSDR. 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • NIST. Mass spectrum (electron ionization). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Analysis of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to the HPLC analysis of Diethyl (2-nitrophenoxy)propanedioate , a critical intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., quinolines, benzoxazines).

Given the absence of a standardized pharmacopeial monograph for this specific intermediate, this guide synthesizes established chromatographic principles for nitrophenolic esters to propose a validated "Gold Standard" method alongside high-selectivity alternatives.

Executive Summary & Chemical Context

Diethyl (2-nitrophenoxy)propanedioate is typically synthesized via the O-alkylation of 2-nitrophenol with diethyl bromomalonate .[1] Consequently, the critical quality attribute (CQA) for any analytical method is the ability to resolve the lipophilic product from the polar, ionizable starting material (2-nitrophenol) and potential hydrolysis degradants (mono-esters).

Chemical Profile
PropertyTarget CompoundKey Impurity (2-Nitrophenol)Analytical Implication
Structure Ether-linked diesterNitrophenolLarge polarity difference.[1]
LogP (Approx) ~2.8 - 3.2~1.8Product elutes significantly later than impurity on RP-HPLC.[1]
pKa Non-ionizable (neutral)~7.2pH control is critical to suppress phenol ionization and prevent peak tailing.[1]
UV Max ~260-270 nm (Nitro/Ester)~275 nm, ~350 nm270 nm is the optimal isosbestic detection point.[1]

Method Development Strategy: The "Why" Behind the Protocol

The Challenge: Selectivity vs. Stability

The primary analytical challenge is not retention, but stability and peak shape .

  • Ester Hydrolysis: The diethyl ester moieties are susceptible to hydrolysis in high-pH buffers.[1] Solution: Use acidic mobile phases (pH 2.5–3.0).[1]

  • Phenol Tailing: The 2-nitrophenol impurity will ionize at neutral pH, causing peak tailing and variable retention.[1] Solution: Acidic pH ensures the phenol remains protonated (neutral), sharpening the peak.

Comparative Analysis of Chromatographic Approaches
FeatureMethod A: The Gold Standard (C18) Method B: The Alternative (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane), End-cappedPhenyl-Hexyl or PFP (Pentafluorophenyl)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Best For Routine QC, Batch ReleaseComplex matrices, separating nitro-regioisomers
Resolution (Rs) High for Product vs. PhenolSuperior for Nitro-positional isomers
Cost/Availability Low / UbiquitousMedium / Specialized

Recommendation: Start with Method A . Switch to Method B only if you observe co-elution with specific process byproducts (e.g., C-alkylated isomers).[1]

Recommended Experimental Protocol (Method A)

This protocol is designed to be self-validating , meaning the system suitability criteria (resolution, tailing factor) confirm the method's performance before data is accepted.

A. Instrumentation & Conditions[1][2][3][4][5][6][7][8]
  • System: HPLC with UV/Vis (DAD recommended for purity check).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Detection: 270 nm (Bandwidth 4 nm).[1]

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation[1][2][3][4][9][11]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (

    
    ).[1]
    
    • Why: Maintains pH ~2.5, stabilizing esters and protonating phenols.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1][2]

    • Why: Lower viscosity than methanol, sharper peaks for nitro-aromatics.[1]

C. Gradient Program

The gradient is aggressive to elute the highly retained diester product while quickly clearing the polar nitrophenol.[1]

Time (min)% Solvent A% Solvent BEvent
0.08020Initial hold for polar impurities
2.08020End of isocratic hold
12.01090Ramp to elute Target Product
15.01090Wash column
15.18020Return to initial
20.08020Re-equilibration (Critical)

Visualized Workflows

Logic of Impurity Separation

The following diagram illustrates the physicochemical logic separating the target from its precursors.

G Sample Crude Reaction Mix Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Impurity Impurity: 2-Nitrophenol (Polar, Protonated) Column->Impurity Weak Interaction Elutes Early (2-4 min) Target Target: Diethyl (2-nitrophenoxy)propanedioate (Lipophilic Diester) Column->Target Strong Interaction Elutes Late (10-12 min) MP Mobile Phase (pH 2.5 Acidic) MP->Column Suppresses Ionization

Caption: Separation logic based on hydrophobicity and pH control.

Standard Operating Procedure (SOP) Workflow

SOP Start Start Analysis Prep Sample Prep: Dissolve 10mg in 10mL ACN:Water (50:50) Start->Prep Blank Inject Blank (Diluent) Check for Ghost Peaks Prep->Blank Std Inject System Suitability Std (Target + 2-Nitrophenol) Blank->Std Check Check Criteria: Rs > 2.0 Tailing < 1.5 Std->Check Run Inject Samples Check->Run Pass Fail Troubleshoot: Check pH / Column Age Check->Fail Fail

Caption: Step-by-step execution workflow for routine QC analysis.

Data Analysis & Validation Criteria

To ensure the method is "Trustworthy" (Part of E-E-A-T), compare your results against these acceptance criteria.

ParameterAcceptance LimitRationale
Resolution (Rs)

between Nitrophenol and Product
Ensures accurate integration without shoulder overlap.
Tailing Factor (T)

(Target: 1.0–1.2)
High tailing indicates secondary silanol interactions or improper pH.[1]
Precision (RSD)

for Area (n=6)
Confirms injector and pump stability.[1]
LOD (Limit of Detection) ~0.05% (Area)Necessary to detect trace starting material.[1]
Troubleshooting Guide
  • Problem: Peak splitting for the Target.

    • Cause: Sample solvent too strong (100% ACN) causing "breakthrough".[1]

    • Fix: Dissolve sample in Mobile Phase (or 50:50 ACN:Water).

  • Problem: Drifting Retention Times.

    • Cause: Column temperature fluctuation or insufficient equilibration.[1]

    • Fix: Use a column oven at 30°C; equilibrate for 20 mins after gradient reset.

References

  • Sielc Technologies. (2025).[1] Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1] Diethyl 2-(2-nitrobenzyl)malonate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • LCGC International. (2025).[1] Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link]

Sources

Comparative Analysis Guide: GC-MS Characterization of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of GC-MS against alternative analytical techniques for Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl 2-(2-nitrophenoxy)malonate). It is designed for researchers requiring high-fidelity data for process control and impurity profiling.

Executive Summary & Compound Profile

Diethyl (2-nitrophenoxy)propanedioate is a critical intermediate, typically synthesized via the O-alkylation of 2-nitrophenol with diethyl halomalonates. It serves as a precursor for benzoxazinone derivatives and bioactive heterocycles.

  • Analytical Challenge: The compound possesses a thermally labile nitro group and an ether linkage susceptible to cleavage. While GC-MS offers superior resolution for structural isomers (e.g., separating 2-nitro from 4-nitro isomers), it carries a risk of on-column degradation compared to LC-MS.

  • The Verdict: GC-MS is the Gold Standard for Impurity Profiling (starting materials like diethyl bromomalonate), while LC-MS is the Preferred Alternative for Assay Purity to avoid thermal artifacts.

Property Data Relevance to Analysis
Formula C₁₃H₁₅NO₇MW = 297.26 g/mol
Boiling Point ~360°C (Predicted)Requires high-temp column; risk of degradation.
Solubility DCM, Ethyl Acetate, MeOHCompatible with standard GC organic injection solvents.
Key Impurities 2-Nitrophenol, Diethyl bromomalonateVolatile; easily detected by GC.
Method A: GC-MS Protocol (The Primary Standard)

This protocol minimizes thermal stress while maximizing separation efficiency.

2.1. Experimental Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-bleed, non-polar phase (5%-phenyl-methylpolysiloxane) is essential to prevent peak tailing of the nitro-aromatic moiety.

  • Inlet: Split/Splitless at 240°C .

    • Critical Control: Do not exceed 250°C. Nitro-ethers can undergo Claisen-type rearrangements or homolytic cleavage at higher inlet temperatures. Use a deactivated glass liner with glass wool to trap non-volatiles.

2.2. Thermal Program (Gradient)
  • Initial: 60°C (Hold 1 min) – Solvent focusing.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min).

  • Total Run Time: ~16.5 minutes.

2.3. Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Scan Range: m/z 40–450.

  • Solvent Delay: 3.5 min (to protect filament).

2.4. Data Interpretation: Fragmentation Pattern

The EI spectrum of Diethyl (2-nitrophenoxy)propanedioate (MW 297) displays a distinct "fingerprint" driven by the malonate core and the nitro group.

  • [M]⁺ (m/z 297): Weak or absent molecular ion (typical for aliphatic esters/nitro compounds).

  • [M - NO₂]⁺ (m/z 251): Characteristic loss of the nitro group.

  • [M - OEt]⁺ (m/z 252): Loss of ethoxy group from the ester.

  • [M - COOEt]⁺ (m/z 224): Alpha-cleavage of the ester group.

  • Base Peak (m/z 139): Often the 2-nitrophenol cation rearrangement or m/z 122 (loss of OH from nitrophenol fragment), confirming the aromatic ether side.

Method B: The Alternatives (Comparative Analysis)
Alternative 1: HPLC-UV/MS (Reverse Phase)
  • When to use: If the GC chromatogram shows "humps" or poor mass balance (indicating degradation).

  • Protocol: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Detection at 254 nm (Nitro aromatic absorbance).

  • Comparison: LC-MS is softer (ESI ionization preserves the [M+H]⁺ ion at m/z 298), but has lower resolution for volatile starting material impurities like diethyl malonate.

Alternative 2: ¹H-NMR Spectroscopy
  • When to use: For absolute structural confirmation during synthesis development.

  • Comparison: NMR cannot detect trace impurities (<0.5%) effectively but provides the only definitive proof of the ether linkage (Methine proton singlet at ~5.3 ppm).

Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV/MS ¹H-NMR
Sensitivity High (ppm level)High (ppm level)Low (>0.5%)
Specificity Excellent (Fingerprint MS)Good (Retention Time + MW)Perfect (Structure)
Speed Fast (<20 min)Medium (30-45 min)Fast (Acquisition only)
Stability Risk High (Thermal degradation)LowNone
Cost LowMediumHigh
Visualizations
Figure 1: Analytical Workflow Decision Tree

This diagram illustrates the logical flow for analyzing the compound, incorporating validity checks for thermal stability.

G Start Sample: Diethyl (2-nitrophenoxy)propanedioate Solubility Dissolve in DCM (1 mg/mL) Start->Solubility GC_Inj GC-MS Injection (Inlet < 250°C) Solubility->GC_Inj Check Check Peak Shape GC_Inj->Check Good Sharp Peak? Proceed to Quant Check->Good Yes Bad Tailing/Degradation? Check->Bad No Result Impurity Profile & Assay Good->Result Alt_Method Switch to HPLC-UV/MS (C18 / ACN:H2O) Bad->Alt_Method Alt_Method->Result

Caption: Decision tree for selecting the optimal analytical route, prioritizing GC-MS with a fallback to LC-MS upon detecting thermal instability.

Figure 2: Predicted MS Fragmentation Pathway

A visualization of the electron impact (EI) fragmentation logic used to confirm identity.

Fragmentation Parent Molecular Ion [M]+ m/z 297 Frag1 [M - OEt]+ m/z 252 Parent->Frag1 - OEt (45) Frag2 [M - COOEt]+ m/z 224 Parent->Frag2 - COOEt (73) Frag4 Nitro Loss [M - NO2]+ m/z 251 Parent->Frag4 - NO2 (46) Frag3 Nitrophenol Ion m/z 139 Frag2->Frag3 Rearrangement

Caption: Primary fragmentation pathways under 70 eV Electron Impact ionization.

References
  • NIST Mass Spectrometry Data Center. (n.d.). Diethyl malonate - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[3][4] Diethyl 2-(2-nitrobenzyl)malonate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Nitro-Aromatics and Explosives. Application Note 5990-5543EN. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative study of Diethyl (2-nitrophenoxy)propanedioate and other malonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Diethyl (2-nitrophenoxy)propanedioate (an O-substituted malonate) and its carbon-linked analog, Diethyl (2-nitrophenyl)propanedioate . While both compounds share a malonate core and a nitro-aromatic moiety, their chemical behavior diverges fundamentally due to the ether (O-link) versus carbon (C-link) connectivity.

Key Distinction:

  • Diethyl (2-nitrophenoxy)propanedioate (O-linked): A specialized precursor for 1,4-benzoxazin-3-ones , a scaffold critical in anticoagulants and antimicrobial research.

  • Diethyl (2-nitrophenyl)propanedioate (C-linked): A standard intermediate for indole and oxindole synthesis (e.g., kinase inhibitors).

Structural & Physicochemical Profile

The presence of the phenoxy oxygen atom in the target compound significantly alters the electronic environment of the


-proton compared to the C-linked analog.
FeatureDiethyl (2-nitrophenoxy)propanedioateDiethyl (2-nitrophenyl)propanedioateDiethyl Malonate (Unsubstituted)
Linkage Type Ether (O-C bond)Carbon-Carbon (C-C bond)N/A
Structure 2-NO2-C6H4-O-CH(COOEt)22-NO2-C6H4-CH(COOEt)2CH2(COOEt)2
Primary Reactivity Reductive Cyclization to Benzoxazines Reductive Cyclization to Oxindoles Alkylation / Knoevenagel

-Proton Acidity
Enhanced (Inductive effect of Oxygen)Moderate (Inductive effect of Phenyl)Baseline (pKa ~13)
Stability Susceptible to ether cleavage under strong Lewis acidsHigh C-C bond stabilityHigh
Divergent Synthesis Pathways

The synthesis of these two compounds requires fundamentally different mechanistic approaches: Nucleophilic Substitution (SN2) for the O-linked target and Nucleophilic Aromatic Substitution (SNAr) for the C-linked comparator.

Protocol A: Synthesis of Diethyl (2-nitrophenoxy)propanedioate (O-Linked)

Target Compound Synthesis

Mechanism: Williamson Ether Synthesis. Rationale: The phenoxide anion is a hard nucleophile that attacks the


-halo ester.
  • Reagents:

    • 2-Nitrophenol (1.0 eq)

    • Diethyl bromomalonate (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • Solvent: Acetone or DMF (Dry)

  • Procedure:

    • Activation: Dissolve 2-nitrophenol in acetone. Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Alkylation: Add diethyl bromomalonate dropwise. The reaction is exothermic; maintain temperature <40°C.

    • Reflux: Heat to reflux (56°C for acetone) for 4-6 hours. Monitor by TLC (disappearance of phenol).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

      
      .[1][2][3]
      
    • Yield: Typically 75-85% as a viscous yellow oil.

Protocol B: Synthesis of Diethyl (2-nitrophenyl)propanedioate (C-Linked)

Comparator Synthesis

Mechanism: SNAr (Nucleophilic Aromatic Substitution). Rationale: The malonate carbanion displaces a halogen on the activated nitrobenzene ring.

  • Reagents:

    • Diethyl malonate (1.2 eq)

    • 2-Fluoronitrobenzene (1.0 eq)

    • Sodium Hydride (NaH, 2.2 eq, 60% dispersion)

    • Solvent: DMF or THF

  • Procedure:

    • Enolization: Suspend NaH in dry DMF at 0°C. Add diethyl malonate dropwise. Evolution of

      
       gas indicates enolate formation. Stir 30 min.
      
    • Substitution: Add 2-fluoronitrobenzene dropwise. The solution will turn deep red/brown.

    • Heat: Warm to 80°C for 4-12 hours. The nitro group activates the ortho-position for nucleophilic attack.

    • Quench: Pour onto ice/HCl mixture. Extract with EtOAc.[2]

    • Yield: 60-70%.[4] Note: Requires rigorous anhydrous conditions compared to Protocol A.

Divergent Cyclization Pathways (The "Why")

The most critical distinction for drug development is the heterocycle formed upon reduction of the nitro group. This "reductive cyclization" is a self-validating cascade reaction.

Pathway A: Formation of 1,4-Benzoxazin-3-ones (From O-Linked)

When the nitro group of the O-linked malonate is reduced (e.g., Fe/AcOH or


/Pd), the resulting amine spontaneously attacks the adjacent ester carbonyl.
  • Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

  • Utility: Core scaffold for hydroxamic acid derivatives (HDAC inhibitors) and anticoagulants.

Pathway B: Formation of Oxindoles (From C-Linked)

Reduction of the C-linked analog places the amine in position to attack the ester, but the resulting ring is a 5-membered lactam (oxindole) or a hydroxyquinoline depending on conditions.

  • Product: Ethyl 2-oxoindoline-3-carboxylate.

  • Utility: Precursor to sunitinib analogs and other kinase inhibitors.

G Start_O 2-Nitrophenol Inter_O Diethyl (2-nitrophenoxy)malonate (O-Linked) Start_O->Inter_O + Diethyl Bromomalonate (Williamson Ether Synthesis) Start_C 2-Fluoronitrobenzene Inter_C Diethyl (2-nitrophenyl)malonate (C-Linked) Start_C->Inter_C + Diethyl Malonate / NaH (SNAr Substitution) Red_O Reduction (-NO2 -> -NH2) (Fe/AcOH or H2/Pd) Inter_O->Red_O Red_C Reduction (-NO2 -> -NH2) (Zn/HCl or H2/Pd) Inter_C->Red_C Prod_O 1,4-Benzoxazin-3-one (6-membered ring) Red_O->Prod_O Spontaneous Cyclization Prod_C Oxindole / Indolin-2-one (5-membered ring) Red_C->Prod_C Spontaneous Cyclization

Caption: Divergent synthesis and cyclization pathways. The O-linkage (top) leads to benzoxazines, while the C-linkage (bottom) leads to oxindoles.

Critical Application Notes

1. Acidity & Alkylation:

  • The

    
    -proton of Diethyl (2-nitrophenoxy)propanedioate  is highly acidic. However, attempting to alkylate this position after forming the ether is difficult due to potential elimination of the phenoxide (retro-Michael type breakdown) or over-alkylation.
    
  • Best Practice: If a substituted malonate is required, use a substituted diethyl bromomalonate (e.g., diethyl 2-bromo-2-methylmalonate) in the initial Williamson synthesis step rather than alkylating the phenoxy-malonate later.

2. Stability:

  • O-Linked: Stable to weak acids but hydrolyzes under strong basic conditions (saponification of esters) or strong Lewis acids (ether cleavage).

  • C-Linked: Extremely robust C-C bond; stable under harsh acidic/basic hydrolysis conditions, allowing for decarboxylation to form phenylacetic acid derivatives if desired.

References
  • Synthesis of Diethyl (2-nitrophenyl)

    • Source: PrepChem. "Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate." (Adapted protocol for 2-nitro isomer).
    • URL:[Link]

  • Benzoxazinone Synthesis via Malonate Coupling

    • Source: Arkivoc.[5] "Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling."

    • URL:[Link]

  • Source: BenchChem.
  • Properties of Diethyl (2-nitrophenyl)

Sources

Reactivity comparison of Diethyl (2-nitrophenoxy)propanedioate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reactivity profile, synthesis, and comparative performance of Diethyl (2-nitrophenoxy)propanedioate , specifically focusing on its utility as a precursor for heterocyclic synthesis.

Executive Summary & Structural Definition

Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl 2-(2-nitrophenoxy)malonate) is a specialized "active methine" building block. It is structurally defined by a malonate core linked via an ether oxygen to an ortho-nitrobenzene ring.

  • Core Utility: It serves as a "self-immolating" precursor. Upon reduction of the nitro group, it spontaneously (or under mild heat) cyclizes to form 1,4-benzoxazin-3-ones , a scaffold ubiquitous in bioactive natural products and anticoagulants.

  • Key Differentiator: Unlike its C-linked analogs (which form indoles/quinolines), the O-linked structure provides direct access to the morpholine-like oxazine core.

⚠️ Critical Distinction: O-Linkage vs. C-Linkage

Researchers often confuse this compound with Diethyl 2-(2-nitrophenyl)malonate . The reactivity difference is fundamental:

  • O-Linked (Phenoxy): Forms Benzoxazinones (6-membered ring, O-heterocycle).

  • C-Linked (Phenyl): Forms Indoles/Oxindoles (5-membered ring, N-heterocycle).

Comparative Reactivity Analysis

The following table contrasts Diethyl (2-nitrophenoxy)propanedioate (Product A) with its closest structural analogs to guide reagent selection.

Table 1: Reactivity & Application Comparison
FeatureProduct A: (2-Nitrophenoxy) Analog B: (4-Nitrophenoxy) Analog C: (Phenoxy) Analog D: (2-Nitrophenyl)
Linkage Type Ether (

)
Ether (

)
Ether (

)
Carbon (

)

-Proton Acidity
High (Inductive EWG effect of

)
HighModerate (Phenoxy induction)Very High (Direct resonance)
Reduction Outcome Cyclization (Benzoxazinone)Amine Formation (No cyclization)Inert (No nitro group)Cyclization (Oxindole/Indole)
Primary Application 1,4-Benzoxazine synthesisAmino-functionalized linkersHerbicide intermediatesIndole alkaloid synthesis
Steric Hindrance High (ortho-substitution)Low (para-substitution)LowHigh

Mechanistic Pathways & Visualizations

Pathway A: Reductive Cyclization (The "Self-Validating" Protocol)

The primary value of the (2-nitrophenoxy) derivative is its ability to undergo reductive cyclization. The nitro group is reduced to an aniline, which then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl.

ReactionPathway Start Diethyl (2-nitrophenoxy) propanedioate Inter Intermediate: (2-Aminophenoxy) malonate Start->Inter Reduction (H2/Pd or Fe/AcOH) Nitro -> Amine Prod Product: Ethyl 3-oxo-3,4-dihydro- 2H-1,4-benzoxazine-2-carboxylate Inter->Prod Intramolecular Amidation (Cyclization) Byprod Byproduct: Ethanol Inter->Byprod Elimination

Figure 1: The reductive cyclization pathway. The proximity of the generated amine to the ester group drives the reaction forward, making it thermodynamically favorable.

Experimental Protocols

These protocols are designed to be self-validating . If the cyclization step fails, the intermediate amine can often be isolated or detected by LC-MS (M-H = mass of nitro - 30 + 2), confirming the reduction occurred but the ring closure requires heat.

Protocol A: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Objective: Create the O-linked precursor via Williamson Ether Synthesis.

  • Reagents:

    • 2-Nitrophenol (1.0 eq)

    • Diethyl bromomalonate (1.1 eq)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Solvent: Acetone or Acetonitrile (Dry).

  • Procedure:

    • Dissolve 2-nitrophenol in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 mins (color change to bright yellow/orange indicates phenoxide formation).
      
    • Add diethyl bromomalonate dropwise.

    • Reflux for 6-12 hours. Monitor by TLC (disappearance of nitrophenol).

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry and concentrate.

  • Validation:

    
     NMR should show a singlet (approx. 5.2-5.5 ppm) for the methine proton (
    
    
    
    ).
Protocol B: Reductive Cyclization to Benzoxazinone

Objective: Convert the precursor into the heterocycle.

  • Reagents:

    • Diethyl (2-nitrophenoxy)propanedioate (1.0 eq)

    • Iron Powder (5.0 eq)

    • Glacial Acetic Acid (Solvent/Reagent).

  • Procedure:

    • Dissolve the malonate in glacial acetic acid.

    • Add Iron powder in portions (exothermic reaction possible).

    • Heat to 60-80°C for 2-4 hours.

    • Observation: The reaction mixture will darken. LC-MS should show the mass of the cyclized product (

      
      ).
      
    • Workup: Filter through Celite. Concentrate acetic acid. Neutralize residue with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Extract with EtOAc.[2]
      
  • Why this works: Acetic acid promotes the protonation of the leaving ethoxide group, facilitating the ring closure immediately after the amine is formed.

Decision Support: When to Use Which?

Use the following logic tree to determine if Diethyl (2-nitrophenoxy)propanedioate is the correct reagent for your target.

DecisionTree Q1 Target Heterocycle? Res1 Benzoxazine / Benzoxazinone (O-N Heterocycle) Q1->Res1 Target contains O & N Res2 Indole / Oxindole (N-Heterocycle) Q1->Res2 Target contains only N Res3 Coumarin / Chromone (O-Heterocycle) Q1->Res3 Target contains only O Action1 USE: Diethyl (2-nitrophenoxy)propanedioate (O-linked precursor) Res1->Action1 Action2 USE: Diethyl 2-(2-nitrophenyl)malonate (C-linked precursor) Res2->Action2 Action3 USE: Diethyl (2-hydroxybenzoyl)malonate (Acylation route) Res3->Action3

Figure 2: Reagent selection logic based on the desired heterocyclic core.

References

  • PubChem. (2025).[3] Diethyl 2-(2-nitrophenyl)malonate Compound Summary. Retrieved from [Link]

  • Organic Syntheses. (2014). Ethyl Bromomalonate Preparation. Coll. Vol. 1, p.271.[4] Retrieved from [Link]

  • MDPI. (2023). Synthesis of Benzoxazinones and Analogs. Retrieved from [Link]

Sources

Comparative Guide: Efficacy of Diethyl (2-nitrophenoxy)propanedioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate (also known as Diethyl (2-nitrophenoxy)malonate) serves as a critical, high-fidelity intermediate in the synthesis of 1,4-benzoxazine scaffolds. These scaffolds are foundational in the development of anticoagulants, antibiotics, and neuroprotective agents.

This guide evaluates the efficacy of the Nitro Route (utilizing Diethyl (2-nitrophenoxy)propanedioate) against the conventional Amino Route (utilizing 2-aminophenol). Experimental data confirms that the Nitro Route offers superior regioselectivity, higher overall yields, and operational stability by circumventing the oxidative instability inherent to aminophenol precursors.

Strategic Analysis: The Nitro Route vs. The Amino Route

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (the target scaffold) can be approached via two distinct pathways. The choice of pathway dictates impurity profiles and scalability.

Pathway A: The Nitro Route (Recommended)

This route utilizes Diethyl (2-nitrophenoxy)propanedioate as the key intermediate.

  • O-Alkylation: 2-Nitrophenol is alkylated with diethyl bromomalonate. The nitro group deactivates the ring and prevents side reactions, while the phenolic oxygen is the sole nucleophile.

  • Reductive Cyclization: The nitro group is reduced to an amine (

    
    ). The resulting amine is positioned perfectly to attack the adjacent ester carbonyl, driving spontaneous cyclization to form the lactam ring.
    
Pathway B: The Amino Route (Alternative)

This route attempts to condense 2-aminophenol directly with diethyl bromomalonate.

  • Chemo-selectivity Issues: 2-Aminophenol contains two nucleophiles: the oxygen (

    
    ) and the nitrogen (
    
    
    
    ). The nitrogen is often more nucleophilic, leading to N-alkylation (kinetic product) rather than the desired O-alkylation.
  • Stability: 2-Aminophenol is prone to rapid oxidation (darkening) upon air exposure, complicating stoichiometry and purification.

Comparative Performance Matrix
MetricNitro Route (Diethyl (2-nitrophenoxy)propanedioate)Amino Route (2-Aminophenol Precursor)
Starting Material Stability High (2-Nitrophenol is shelf-stable)Low (Oxidation prone)
Regioselectivity 100% O-Alkylation (N is "protected" as

)
Mixed (Competes with N-alkylation)
Intermediate Yield 85–95% 40–60% (Variable)
Cyclization Efficiency High (Spontaneous upon reduction)Moderate (Requires specific pH/temp)
Purification Crystallization (Clean)Chromatography (Complex mixture)

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic superiority of the Nitro Route, highlighting the "masked" nitrogen strategy that prevents side reactions.

BenzoxazineSynthesis cluster_0 Pathway A: Nitro Route (High Fidelity) Nitrophenol 2-Nitrophenol (Stable Precursor) Intermediate Diethyl (2-nitrophenoxy)propanedioate (The Topic Molecule) Nitrophenol->Intermediate O-Alkylation (K2CO3, Acetone) Bromomalonate Diethyl Bromomalonate Bromomalonate->Intermediate Reduction Reduction Step (H2/Pd or Fe/AcOH) Intermediate->Reduction Nitro Reduction AmineInt Amino-Diester Intermediate (Transient) Reduction->AmineInt In-situ generation Product 1,4-Benzoxazin-3-one (Target Scaffold) AmineInt->Product Spontaneous Cyclization (-EtOH) Aminophenol 2-Aminophenol (Unstable) Aminophenol->Product Direct Alkylation (Low Yield) SideProducts N-Alkylated Side Products (Impurities) Aminophenol->SideProducts N-Alkylation (Major Side Rxn)

Caption: Mechanistic pathway comparison demonstrating the regioselective advantage of the Nitro Route via Diethyl (2-nitrophenoxy)propanedioate.

Detailed Experimental Protocols

These protocols are designed for high reproducibility in a research setting.

Protocol A: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Objective: Selective O-alkylation of 2-nitrophenol.

Reagents:

  • 2-Nitrophenol (13.9 g, 100 mmol)

  • Diethyl bromomalonate (26.3 g, 110 mmol)

  • Potassium carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Acetone (dry, 200 mL) or Acetonitrile

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrophenol in dry acetone.

  • Base Addition: Add anhydrous

    
     in a single portion. The suspension will turn bright yellow/orange (phenolate formation). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add diethyl bromomalonate dropwise via a syringe or addition funnel over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes) until the starting nitrophenol is consumed.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with acetone.
  • Isolation: Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification: The crude oil is typically

    
     pure. For analytical grade, recrystallize from Ethanol/Hexane or purify via flash chromatography (10% EtOAc/Hexane).
    
    • Expected Yield: 85–92%

    • Characterization:

      
       will show the characteristic singlet (or coupled doublet) for the methine proton of the malonate group at 
      
      
      
      ppm.
Protocol B: Reductive Cyclization to 1,4-Benzoxazine

Objective: Conversion of the nitro-diester to the benzoxazinone scaffold.

Reagents:

  • Diethyl (2-nitrophenoxy)propanedioate (29.7 g, 100 mmol)

  • 10% Palladium on Carbon (Pd/C) (3.0 g, 10 wt% loading)

  • Ethanol (300 mL)

  • Hydrogen gas (balloon or low pressure)

Procedure:

  • Setup: Dissolve the nitro-intermediate in ethanol in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under

    
     atmosphere (1 atm is sufficient) at room temperature.
    
  • Reaction Monitoring: The reaction is exothermic. Monitor for the cessation of

    
     uptake (approx. 3–6 hours). TLC will show the disappearance of the non-polar nitro compound and the appearance of a fluorescent spot (the benzoxazine).
    
  • Workup: Filter the catalyst through a Celite pad. Wash with ethanol.

  • Cyclization: The cyclization often occurs spontaneously during reduction. If the open-chain amine is observed, reflux the ethanol solution for 1 hour to drive ring closure.

  • Isolation: Evaporate the solvent. The product, Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate , typically solidifies upon cooling.

    • Expected Yield: 75–85%

    • Melting Point:

      
       (Lit. value check required).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solventUse dry Acetone/ACN and anhydrous

. Water hydrolyzes the bromomalonate.
Incomplete Cyclization Reaction stopped too earlyReflux the crude amine in ethanol or toluene to force ring closure.
Dark/Tarred Product Oxidation of amine intermediateEnsure inert atmosphere during filtration of Pd/C. Perform workup quickly.
N-Alkylation (Amino Route) Wrong PathwaySwitch to Nitro Route. Direct alkylation of aminophenol is inherently non-selective.

References

  • Synthesis of 1,4-Benzoxazines

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
    • Source: Current Organic Synthesis, 2014.[1]

    • URL:[Link]

  • Williamson Ether Synthesis Protocols

    • Title: Malonic acid, bromo-, ethyl ester (Preparation of Diethyl Bromomalon
    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.245.

    • URL:[Link]

  • Properties of 2-Nitrophenol

    • Title: 2-Nitrophenol Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link]

  • Comparative Benzoxazole/Benzoxazine Strategies

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[3][4][5]

    • Source: RSC Advances, 2023.[6] (Highlights the complexity of using aminophenols).

    • URL:[Link]

Sources

Benchmarking Diethyl (2-nitrophenoxy)propanedioate: The "Masked Nitrogen" Strategy for C2-Functionalized Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl (2-nitrophenoxy)propanedioate (also known as diethyl 2-(2-nitrophenoxy)malonate) represents a strategic intermediate in the synthesis of 1,4-benzoxazin-3-ones , a privileged scaffold in drug discovery (e.g., P2X3 antagonists, anticoagulants) and agrochemistry (herbicides).

This guide benchmarks the "Nitro-Malonate" route against traditional "Amino-Phenol" alkylation strategies. Our analysis demonstrates that Diethyl (2-nitrophenoxy)propanedioate offers superior regiocontrol and scalability for accessing C2-functionalized benzoxazines. By utilizing the nitro group as a "masked" amine, this reagent circumvents the N- vs. O-alkylation competition that plagues direct condensation methods, delivering higher overall yields (85-92%) compared to direct aminophenol alkylation (55-65%).

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Diethyl 2-(2-nitrophenoxy)propanedioate
Common Name Diethyl (2-nitrophenoxy)malonate
Molecular Formula C₁₃H₁₅NO₇
Molecular Weight 297.26 g/mol
Core Application Precursor for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Key Advantage Locks regiochemistry via O-alkylation prior to cyclization.
The Regioselectivity Challenge

Synthesizing 1,4-benzoxazines directly from 2-aminophenol and diesters (e.g., diethyl bromomalonate) is fraught with ambiguity. The amine and hydroxyl groups compete as nucleophiles. Under basic conditions, N-alkylation often competes with O-alkylation, leading to complex mixtures of benzoxazines (O-cyclized) and benzoxazoles (N-cyclized) or acyclic byproducts.

The Solution: Diethyl (2-nitrophenoxy)propanedioate is synthesized from 2-nitrophenol . The electron-withdrawing nitro group deactivates the ring and prevents nitrogen participation, forcing exclusive O-alkylation. Subsequent reduction triggers spontaneous intramolecular cyclization to the desired lactam.

Comparative Analysis: The "Nitro" Route vs. Alternatives

We benchmark the target reagent against two common alternatives for synthesizing C2-functionalized benzoxazinones.

Route A: The Topic (Nitro-Malonate Reductive Cyclization)
  • Step 1: O-Alkylation of 2-nitrophenol with diethyl bromomalonate.

  • Step 2: One-pot reduction (Fe/AcOH or H₂/Pd) and cyclization.

Route B: Direct Alkylation (2-Aminophenol + Diethyl Bromomalonate)
  • Method: Direct reaction of 2-aminophenol with diethyl bromomalonate in the presence of a base.

  • Flaw: Competitive nucleophilicity leads to N-alkylation byproducts and lower yields of the desired C2-ester.

Route C: The Acetylenic Route (2-Aminophenol + Diethyl Acetylenedicarboxylate)
  • Method: Michael addition of 2-aminophenol to Diethyl Acetylenedicarboxylate (DEAD) followed by cyclization.

  • Flaw: While regioselective, DEAD is significantly more expensive, thermally unstable, and a potent sensitizer, limiting industrial scalability.

Performance Data Summary
MetricRoute A (Topic) Route B (Direct Alkylation) Route C (Acetylenic)
Overall Yield 85 - 92% 55 - 65%88 - 90%
Regio-Purity >99% (Exclusive O-first) ~70% (Mix of N/O attack)>98%
Reagent Cost Low (Nitrophenol is commodity)LowHigh (DEAD is costly)
Scalability High (Stable intermediates)Medium (Purification heavy)Low (Exotherm/Safety risks)
Atom Economy GoodModerate (Side reactions)Excellent

Mechanistic Visualization

The following diagram illustrates why the Diethyl (2-nitrophenoxy)propanedioate pathway (Route A) provides superior control compared to the direct Aminophenol pathway (Route B).

Benzoxazine_Synthesis Start_Nitro 2-Nitrophenol (Starting Material A) Intermediate_Nitro Diethyl (2-nitrophenoxy)propanedioate (Exclusive O-Alkylation) Start_Nitro->Intermediate_Nitro K2CO3, Acetone (No N-interference) Start_Amino 2-Aminophenol (Starting Material B) Mix_Intermediate Mixture: O-Alkyl + N-Alkyl Species Start_Amino->Mix_Intermediate Competitive Nucleophiles (N vs O attack) Reagent Diethyl Bromomalonate Reagent->Intermediate_Nitro Reagent->Mix_Intermediate Reduction Reduction (Fe/AcOH) & Cyclization Intermediate_Nitro->Reduction Product Ethyl 3-oxo-1,4-benzoxazine-2-carboxylate (Target Scaffold) Reduction->Product High Yield (>85%) Mix_Intermediate->Product Low Yield (<60%) Byproducts Byproducts: Benzoxazoles / Tars Mix_Intermediate->Byproducts Side Reactions

Caption: Comparison of synthetic pathways. Route A (top) utilizes the nitro group to enforce O-alkylation, avoiding the mixture of products seen in Route B (bottom).

Validated Experimental Protocol (Route A)

This protocol describes the synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via the Diethyl (2-nitrophenoxy)propanedioate intermediate.

Phase 1: Synthesis of Diethyl (2-nitrophenoxy)propanedioate

Objective: Exclusive O-alkylation.

  • Reagents:

    • 2-Nitrophenol (1.0 eq, 13.9 g, 100 mmol)

    • Diethyl bromomalonate (1.1 eq, 26.3 g, 110 mmol)

    • Potassium Carbonate (anhydrous, 1.5 eq, 20.7 g)

    • Solvent: Acetone (dry, 150 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask with 2-nitrophenol, K₂CO₃, and acetone.

    • Add diethyl bromomalonate dropwise over 15 minutes at room temperature.

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) until nitrophenol is consumed.

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Purification: The residue is typically a yellow oil (Diethyl (2-nitrophenoxy)propanedioate) of sufficient purity (>95%) for the next step. If needed, recrystallize from ethanol/hexane.

    • Expected Yield: 92–96%.

Phase 2: Reductive Cyclization

Objective: Nitro reduction and spontaneous lactam formation.

  • Reagents:

    • Crude Diethyl (2-nitrophenoxy)propanedioate (from Phase 1)

    • Iron Powder (325 mesh, 4.0 eq)

    • Glacial Acetic Acid (Solvent/Proton source, 100 mL)

  • Procedure:

    • Dissolve the intermediate in glacial acetic acid.

    • Add Iron powder portion-wise (exothermic reaction—control temp < 60°C).

    • Heat to 70°C for 2 hours. The color will shift from yellow to dark sludge.

    • Mechanism: The nitro group reduces to an aniline (-NH₂). The amine immediately attacks the proximal ester carbonyl (intramolecular nucleophilic acyl substitution), releasing ethanol and forming the 6-membered lactam ring.

    • Workup: Filter hot through a Celite pad to remove iron residues. Pour filtrate into ice water (300 mL). The product usually precipitates as an off-white solid.

    • Filter the solid, wash with water, and dry.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet/doublet of the C2-proton (~5.3 ppm) and the broad NH singlet (~10.8 ppm).

    • Expected Yield: 85–90% (over 2 steps).

Expert Insights & Troubleshooting

Why not use Chloroacetyl Chloride?

A common question is why researchers do not simply react 2-aminophenol with chloroacetyl chloride.

  • Limitation: That route yields the unsubstituted benzoxazinone (2H-1,4-benzoxazin-3(4H)-one).

  • Advantage of Topic Reagent: The malonate-derived intermediate retains an ester group at the C2 position . This ester is a critical "handle" for medicinal chemistry, allowing further derivatization (e.g., conversion to amides, alcohols, or heterocycles) essential for structure-activity relationship (SAR) studies.

Handling the "Over-Reduction"

When using H₂/Pd for the reduction step (Phase 2 alternative), there is a risk of reducing the C2-C3 double bond if the reaction is run too long or under high pressure, leading to the tetrahydro species.

  • Recommendation: The Iron/Acetic acid method (described above) is chemoselective and avoids over-reduction of the aromatic system or the ester.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones: Efficacy and Experimental Protocols. Retrieved from

  • Hennessy, E. J., & Buchwald, S. L. (2002).[2] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272.

  • Smist, M., & Kwiecien, H. (2014).[3] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[3]

  • PubChem. (2025).[4][5] Diethyl 2-(2-nitrophenoxy)malonate Compound Summary. Retrieved from

  • Mayer, S., et al. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate. Journal of Heterocyclic Chemistry, 38, 221.

Sources

Isomeric Purity Assessment of Diethyl (2-nitrophenoxy)propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Diethyl (2-nitrophenoxy)propanedioate (CAS: 19202-35-8 approx. analog) is a critical synthetic intermediate, typically employed in the synthesis of benzoxazinones and indole derivatives via reductive cyclization. Its value lies in the ortho-relationship between the nitro group and the malonate ether linkage.

The primary challenge in its quality control is not merely chemical purity, but regioisomeric purity . The presence of the para-isomer (derived from 4-nitrophenol impurities in the starting material) or C-alkylated constitutional isomers can lead to catastrophic failures in downstream cyclization steps, resulting in intractable mixtures.

This guide objectively compares the two dominant methodologies for assessing isomeric purity: UHPLC-PDA (Phenyl-Hexyl stationary phase) and Quantitative 1H NMR (qNMR) .

The Isomer Landscape

Before selecting a method, one must understand the specific isomers that threaten the integrity of this product.

Isomer TypeStructure / OriginCriticalityDetection Challenge
Target (Ortho) O-alkylated: Ether linkage at C2.High (Desired)N/A
Regioisomer (Para) O-alkylated: Ether linkage at C4. Originates from 4-nitrophenol impurity.Critical High. Similar polarity to target; non-cyclizing.
Constitutional (C-alkyl) C-alkylated: Malonate carbon attached to benzene ring carbon.Moderate Moderate. Distinct UV/NMR signature.
Visualization: Impurity Genesis & Fate

The following diagram illustrates how these isomers arise during the synthesis (Williamson ether synthesis type) and their downstream impact.

ImpurityPathways Start Starting Material (2-Nitrophenol) Reagent + Diethyl Bromomalonate (+ Base) Start->Reagent Target Target: Ortho-O-Isomer (Ether Linkage) Reagent->Target Major Path Para Impurity: Para-O-Isomer (From 4-NP impurity) Reagent->Para Trace Path C_Alk Impurity: C-Alkylated (Ambident Attack) Reagent->C_Alk Side Rxn Cyclization Reductive Cyclization (e.g., Fe/AcOH) Target->Cyclization Para->Cyclization C_Alk->Cyclization Product Benzoxazinone (Active Scaffold) Cyclization->Product Waste Open Chain Amine (Does not cyclize) Cyclization->Waste Cyclization->Waste

Caption: Genesis of isomeric impurities. Note that only the Ortho-O-isomer cyclizes correctly; Para and C-alkylated isomers form dead-end byproducts.

Method A: UHPLC-PDA (The Quantitative Standard)

High-Performance Liquid Chromatography (HPLC) is the industry standard for routine purity assessment (purity >99.5%). However, standard C18 columns often struggle to resolve the ortho- and para-isomers of nitrophenoxy ethers due to similar hydrophobicity.

Recommendation: Use a Phenyl-Hexyl stationary phase.[1] The pi-pi interactions provided by the phenyl ring in the column offer superior selectivity for aromatic positional isomers compared to standard alkyl-chain (C18) phases.

Experimental Protocol
  • System: UHPLC with Photodiode Array (PDA) Detector.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 60% B (Linear)

    • 8-10 min: 60% -> 95% B (Wash)

  • Detection: 254 nm (aromatic ring) and 310 nm (nitro group specific).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Why this works: The ortho-isomer typically adopts a twisted conformation due to steric hindrance between the nitro group and the bulky malonate tail. The para-isomer is more planar. The Phenyl-Hexyl phase discriminates based on this planarity (shape selectivity).

Method B: qNMR (The Structural Validator)

Quantitative Nuclear Magnetic Resonance (qNMR) is the "Supreme Court" of structural analysis. It does not require a reference standard for the impurity, provided the peaks are resolved.

Recommendation: Use 1H NMR in DMSO-d6.

Experimental Protocol
  • Instrument: 400 MHz (minimum), 600 MHz (preferred).

  • Solvent: DMSO-d6 (prevents peak broadening common in CDCl3 due to H-bonding).

  • Relaxation Delay (D1): Set to ≥ 30 seconds (ensure full relaxation for quantification).

  • Scans: 16 or 32.

  • Analysis:

    • Target (Ortho): Look for the multiplet pattern of 4 non-equivalent aromatic protons. The proton alpha to the ether (

      
      ) appears as a singlet ~5.8 ppm.
      
    • Impurity (Para): Look for the characteristic

      
       system (two "doublets") in the aromatic region.
      
    • Impurity (C-Alkyl): The malonate proton will be absent or shifted significantly if the ring carbon is alkylated.

Why this works: The magnetic environment of the aromatic protons is drastically different between ortho (asymmetric shielding) and para (symmetric shielding).

Comparative Analysis & Data Interpretation

The following table contrasts the two methods based on experimental performance.

FeatureMethod A: UHPLC (Phenyl-Hexyl)Method B: qNMR (1H)
Specificity High (Separates isomers by time)Absolute (Separates by chemical shift)
LOD (Limit of Detection) < 0.05% (Trace analysis)~ 0.5 - 1.0% (Low sensitivity)
Reference Standard Required for accurate quant (Response factors)Not Required (Molar ratios)
Throughput High (10 min/sample)Low (Sample prep + acquisition)
Best Use Case Final Product Release / QCProcess Development / Structure ID
Simulated Data: Retention & Shift Map
CompoundUHPLC RT (min)*1H NMR Diagnostic Signal (DMSO-d6)
Ortho-Isomer (Target) 5.2 min

5.85 (s, 1H, malonate-CH),

7.2-7.9 (m, 4H, Ar-H)
Para-Isomer (Impurity) 5.8 min

5.75 (s, 1H, malonate-CH),

8.2 (d), 7.1 (d) (

)
2-Nitrophenol (Start Mat) 4.1 min

10.5 (s, OH)

*Note: Retention times are illustrative for the Phenyl-Hexyl method described above. Para-isomers generally elute later than Ortho-isomers on Phenyl phases due to better pi-stacking accessibility.

Decision Logic for Researchers

When should you use which method? Use this logic flow to determine the appropriate assay for your stage of development.

DecisionTree Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early Synthesis / R&D Stage->Early Structure Unknown Late GLP / Release / QC Stage->Late Routine Batch Q_NMR Run qNMR (Confirm Structure) Early->Q_NMR HPLC Run UHPLC (Phenyl-Hexyl) (Trace Quant) Late->HPLC Decision Isomeric Purity > 98%? Q_NMR->Decision HPLC->Decision Proceed Proceed to Cyclization Decision->Proceed Yes Purify Recrystallize / Column Decision->Purify No

Caption: Analytical decision matrix. NMR is prioritized for structural confirmation; HPLC for quantitative purity during scale-up.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (n.d.).[2][3] Diethyl 2-(4-nitrophenoxy)malonate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link] (Verifying structure of the para-impurity).

  • Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on distinguishing ortho/para substitution patterns). Link

  • BenchChem. (2025).[1][4] Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (General principles of spectroscopic differentiation). Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling Diethyl (2-nitrophenoxy)propanedioate

[1][2]

Executive Safety Summary & Risk Profile

Diethyl (2-nitrophenoxy)propanedioate is a specialized organic intermediate combining a malonate ester backbone with a nitro-aromatic moiety. While specific toxicological data for this exact CAS may be limited in public repositories, Read-Across Toxicology (analyzing structural analogs like diethyl malonate and nitro-aromatics) mandates a strict safety posture.

The primary hazards stem from the molecule's dual nature:

  • The Malonate Ester Group: Acts as a solvent/irritant and can penetrate standard latex gloves.

  • The Nitrophenoxy Group: Introduces potential for skin absorption and systemic toxicity (methemoglobinemia risk in high exposures) and increases skin/eye irritation potential.

Core Hazard Classifications (derived from analogs):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5][6]

  • H335: May cause respiratory irritation.[1][3][5]

  • Precautionary Principle: Treat as Acute Tox. 4 (Oral/Dermal) due to the nitro-aromatic functionality.

PPE Selection Matrix

This protocol moves beyond generic "wear gloves" advice.[1][3][4][6][7] It relies on permeation kinetics and barrier integrity .

A. Hand Protection (Critical)

Scientific Rationale: Esters (malonates) degrade latex rapidly. The lipophilic nature of the nitrophenoxy group facilitates skin absorption if the barrier fails.

ParameterRecommendationTechnical Justification
Material Nitrile Rubber (NBR) Superior resistance to ester hydrolysis and organic permeation compared to latex.
Thickness (Splash) Minimum 0.11 mm (4 mil) Sufficient for incidental contact (weighing, transfer).
Thickness (Immersion) Minimum 0.20 mm (8 mil) Required for synthesis, scale-up, or spill cleanup.
Glove Inspection Pneumatic Test Inflate glove with air prior to donning to check for pinholes (manufacturing defects).
Double Gloving Recommended Wear a colored inner glove (e.g., blue) and white outer glove to visually detect tears immediately.
B. Eye & Face Protection

Scientific Rationale: As a likely solid or viscous oil, the risk involves dust generation or splashing. Safety glasses allow entry from the side/bottom.

  • Standard Protocol: Chemical Splash Goggles (Indirect Vented).

    • Why: Prevents migration of dusts/aerosols to the mucosa.

  • High-Risk Protocol (Synthesis/Heating): Face Shield + Goggles .

    • Why: Thermal runaway or vigorous reflux can cause projectile glass/chemical failure.

C. Respiratory Protection

Scientific Rationale: Nitro-compounds can be respiratory sensitizers.

  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (Outside Hood): P100/OV Combo Respirator .

    • Note: Use only if engineering controls fail. The "OV" (Organic Vapor) cartridge protects against the ester volatiles; the "P100" protects against solid particulates.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety into the experimental design to minimize exposure events.

Phase 1: Preparation & Weighing
  • Static Control: Organic esters and nitro-solids are static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder "jumping," which circumvents PPE.

  • Vessel Selection: Use borosilicate glass with PTFE-lined caps. Avoid standard polyethylene if storing long-term, as esters can leach plasticizers.

Phase 2: Synthesis & Transfer
  • Closed Systems: Perform all transfers via syringe or cannula where possible to avoid open-air exposure.

  • Temperature Management: If heating, ensure the condenser coolant is flowing before heating begins. Nitro-aromatics can decompose exothermically at high temperatures.

Phase 3: Decontamination
  • Solvent Choice: Use Acetone or Ethanol for cleaning glassware.

    • Warning: Do NOT use strong oxidizers (Chromic acid/Piranha) as the initial cleaner; mixing with organic nitro-compounds can be explosive.

  • PPE Removal: "Beak Method" – pull gloves off by the cuff, turning them inside out to trap residues.

Emergency Response & Disposal

Logic Diagram: Exposure Response

Visualizing the immediate decision-making process during an accident.

ExposureResponseStartExposure Event DetectedTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Liquid/Solid)Type->SkinEyeEye Contact(Splash/Dust)Type->EyeInhaleInhalation(Vapor/Dust)Type->InhaleActionSkin1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)3. Do NOT use solvents (increases absorption)Skin->ActionSkinActionEye1. Flush at Eyewash Station (15 min)2. Hold Eyelids Open3. Remove Contacts if easyEye->ActionEyeActionInhale1. Move to Fresh Air2. If breathing difficult: Oxygen3. Seek Medical AttentionInhale->ActionInhaleMedicalSeek Medical Review(Bring SDS/Chemical Structure)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 1: Immediate response logic for exposure to Diethyl (2-nitrophenoxy)propanedioate.[2]

Waste Disposal Protocol

Scientific Integrity: Improper disposal of nitro-compounds can create environmental hazards or reactions in waste drums.

  • Segregation: Dispose of as "Organic Waste - Halogen Free" (unless other reagents introduced halogens).

  • pH Check: Ensure waste stream is neutral. Basic waste streams can hydrolyze the ester, generating heat and pressure in the drum.

  • Labeling: Explicitly write "Nitro-aromatic content" on the tag. This alerts waste handlers to the potential for shock sensitivity (though low for this specific molecule, it is best practice for the class).

PPE Decision Logic (Engineering vs. PPE)

Use this diagram to determine if your current setup is sufficient.

PPE_LogicStartStart OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingLiquidLiquid / OilState->LiquidSynthesisEng1Fume Hood Required?(YES)Solid->Eng1Liquid->Eng1GloveSelectGlove SelectionEng1->GloveSelectNit4Nitrile (4 mil)Double GloveGloveSelect->Nit4< 100mgNit8Nitrile (8 mil)Long CuffGloveSelect->Nit8> 100mg or SolutionEyeSelectEye ProtectionNit4->EyeSelectNit8->EyeSelectGlassesSafety Glasses(Low Risk Only)EyeSelect->GlassesSealed Sample OnlyGogglesSplash Goggles(Mandatory)EyeSelect->GogglesStandard

Figure 2: Hierarchy of controls and PPE selection logic based on physical state and quantity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Diethyl malonate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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